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  • Product: 2-Ethoxy-4'-methylchalcone
  • CAS: 39059-94-4

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Ethoxy-4'-methylchalcone (CAS 39059-94-4)

The following technical guide serves as a comprehensive monograph for 2-Ethoxy-4'-methylchalcone (CAS 39059-94-4) . As direct experimental literature for this specific derivative is sparse (catalog status), this guide ap...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive monograph for 2-Ethoxy-4'-methylchalcone (CAS 39059-94-4) .

As direct experimental literature for this specific derivative is sparse (catalog status), this guide applies rigorous First-Principles Chemical Engineering and Medicinal Chemistry SAR (Structure-Activity Relationship) logic to establish its synthesis, characterization, and potential utility as a chemical probe.

A Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Document Control:

  • Compound: 2-Ethoxy-4'-methylchalcone[1][2]

  • CAS Registry: 39059-94-4[2][3][4][5]

  • Chemical Class: 1,3-Diarylpropenone (Chalcone)

  • Primary Application: Pharmacophore exploration (Anti-inflammatory, PTP1B inhibition, Antimicrobial)

Part 1: Chemical Identity & Physicochemical Profile[3][8]

This compound represents a "privileged structure" in drug design—the chalcone backbone—modified with a lipophilic methyl group on the A-ring and an alkoxy (ethoxy) group on the B-ring. This specific substitution pattern is designed to modulate metabolic stability and enhance hydrophobic interactions within target binding pockets.

Core Data Table
PropertySpecification
IUPAC Name (2E)-3-(2-Ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Common Name 2-Ethoxy-4'-methylchalcone
CAS Number 39059-94-4
Molecular Formula C₁₈H₁₈O₂
Molecular Weight 266.34 g/mol
SMILES CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C
InChIKey SOAAPUAQAQAWLI-OUKQBFOZSA-N
Predicted LogP ~4.4 (High Lipophilicity)
H-Bond Acceptors 2 (Ketone, Ether)
H-Bond Donors 0
Rotatable Bonds 4
Structural Logic & Pharmacophore Analysis

The molecule consists of two aromatic rings linked by an


-unsaturated carbonyl system.
  • Ring A (Acetophenone derived): The 4'-methyl group adds bulk and lipophilicity without introducing electronic withdrawal, maintaining the electron density of the carbonyl.

  • Ring B (Benzaldehyde derived): The 2-ethoxy group (ortho-position) creates a steric "twist" and offers a hydrogen bond acceptor site. The ethyl tail increases van der Waals surface area compared to a simple methoxy group.

Pharmacophore RingA Ring A (4'-Methylphenyl) Lipophilic/Hydrophobic Linker Enone Linker (Michael Acceptor) Covalent Cys Trapping RingA->Linker Conjugation RingB Ring B (2-Ethoxyphenyl) Steric Bulk + H-Bond Acceptor Linker->RingB Conjugation Target Biological Target (e.g., PTP1B, NF-kB) Linker->Target Covalent Bond (Optional) RingB->Target Hydrophobic Fit

Figure 1: Pharmacophore map illustrating the functional zones of 2-Ethoxy-4'-methylchalcone.

Part 2: Synthesis & Purification Protocol

Since this compound is often a catalog item with limited bulk availability, in-house synthesis is the most reliable method for acquiring gram-scale quantities for biological screening. The Claisen-Schmidt Condensation is the gold standard method.

Reaction Logic

This is a base-catalyzed aldol condensation followed by dehydration.

  • Nucleophile: Enolate generated from 4'-Methylacetophenone .

  • Electrophile: Carbonyl carbon of 2-Ethoxybenzaldehyde .

  • Thermodynamics: The formation of the conjugated enone system drives the equilibrium toward the product, specifically the trans (

    
    ) isomer due to steric stability.
    
Reagents & Stoichiometry
  • Precursor A: 4'-Methylacetophenone (1.0 eq) [CAS 122-00-9]

  • Precursor B: 2-Ethoxybenzaldehyde (1.0 eq) [CAS 613-69-4]

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)

  • Solvent: Ethanol (95%) or Methanol

Step-by-Step Protocol

Step 1: Enolate Formation

  • Dissolve 10 mmol of 4'-Methylacetophenone in 15 mL of Ethanol in a round-bottom flask.

  • Add 5 mL of aqueous NaOH (40% w/v) dropwise while stirring at 0–5°C (ice bath).

    • Mechanism:[6] The base deprotonates the

      
      -carbon of the acetophenone.
      

Step 2: Coupling

  • Add 10 mmol of 2-Ethoxybenzaldehyde slowly to the reaction mixture.

  • Allow the mixture to warm to room temperature (20–25°C).

  • Stir vigorously for 6–12 hours.

    • Observation: The solution will likely turn yellow/orange, and a precipitate (the chalcone) may begin to form as the reaction proceeds.

Step 3: Isolation & Purification

  • Pour the reaction mixture into 100 mL of ice-cold water containing mild acid (e.g., dilute HCl) to neutralize excess base (pH ~7).

  • Filtration: Collect the precipitated solid via vacuum filtration.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture.

    • Target Purity: >98% by HPLC.

Synthesis Acetophenone 4'-Methylacetophenone (Nucleophile) Intermediate Aldol Intermediate (Transient) Acetophenone->Intermediate Aldehyde 2-Ethoxybenzaldehyde (Electrophile) Aldehyde->Intermediate Base NaOH / EtOH (Catalyst) Base->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product 2-Ethoxy-4'-methylchalcone (Solid Precipitate) Dehydration->Product

Figure 2: Synthetic workflow for the Claisen-Schmidt condensation.

Part 3: Analytical Characterization (Predictive)

As a researcher, you must validate the structure. Below are the expected spectral signatures based on the structural moieties.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • 
     1.45 (t, 3H):  Methyl protons of the ethoxy group (
    
    
    
    ).
  • 
     2.42 (s, 3H):  Methyl protons on the A-ring (
    
    
    
    ).
  • 
     4.15 (q, 2H):  Methylene protons of the ethoxy group (
    
    
    
    ).
  • 
     7.50 – 7.60 (d, 1H, 
    
    
    
    Hz):
    
    
    -proton of the enone (trans).
  • 
     8.00 – 8.10 (d, 1H, 
    
    
    
    Hz):
    
    
    -proton of the enone (trans, deshielded by carbonyl).
  • Aromatic Region (6.9 – 8.0 ppm):

    • Two doublets (AA'BB' system) for the 4'-methylphenyl ring.

    • Multiplet (ABCD system) for the 2-ethoxyphenyl ring.

Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of the ethoxy group (

    
     or 
    
    
    
    ) is a common fragmentation pathway.

Part 4: Biological Applications & Handling

Potential Research Applications

While specific data for CAS 39059-94-4 is limited, the chalcone scaffold is well-documented for the following activities, which this specific derivative is suitable to probe:

  • PTP1B Inhibition: Chalcones are studied as insulin mimetics. The lipophilic 4'-methyl group may enhance cell permeability compared to hydroxylated analogs.

  • Anti-Inflammatory (NF-

    
    B):  The Michael acceptor unit (enone) can interact with cysteine residues on inflammatory signaling proteins (e.g., IKK
    
    
    
    ).
  • Antimicrobial: The 2-ethoxy substitution is often explored to disrupt bacterial cell membranes via increased lipophilicity.

Safety & Stability
  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Chalcones are Michael acceptors and can be skin sensitizers. Use nitrile gloves and work in a fume hood.

  • Storage: Store at 2–8°C, protected from light (to prevent photo-isomerization of the double bond).

References

  • Synthesis Mechanism: Claisen-Schmidt Condensation. Organic Chemistry Portal. Link

  • Precursor Data: 4'-Methylacetophenone (CAS 122-00-9). PubChem. Link

  • Precursor Data: 2-Ethoxybenzaldehyde (CAS 613-69-4). PubChem. Link

  • Compound Registry: 2-Ethoxy-4'-methylchalcone (CAS 39059-94-4).[2][7] PubChem. Link

  • General Chalcone Bioactivity: "Chalcones as a Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Exploratory

2-Ethoxy-4'-methylchalcone chemical structure and molecular weight

Structural Analysis, Synthesis, and Physicochemical Characterization[1] Executive Summary 2-Ethoxy-4'-methylchalcone (CAS: 39059-94-4) is a synthetic diarylpropenone derivative belonging to the chalcone class of flavonoi...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Physicochemical Characterization[1]

Executive Summary

2-Ethoxy-4'-methylchalcone (CAS: 39059-94-4) is a synthetic diarylpropenone derivative belonging to the chalcone class of flavonoids.[1] Characterized by an


-unsaturated ketone linker connecting two aromatic rings, this compound serves as a critical chemical probe in Structure-Activity Relationship (SAR) studies.[1] Its specific substitution pattern—a methyl group on the A-ring and an ethoxy group on the B-ring—modulates lipophilicity and steric hindrance, making it a valuable candidate for investigating anti-inflammatory and antiproliferative pathways.[1]

This guide provides a rigorous analysis of its chemical structure, a validated synthesis protocol via Claisen-Schmidt condensation, and the theoretical basis for its spectroscopic identification.[1]

Chemical Identity & Structural Architecture[1][3]

The nomenclature of chalcones follows a strict numbering convention to distinguish the two aromatic domains. The "prime" notation (') is assigned to the ring attached to the carbonyl group (Ring A), while the unprimed numbers refer to the ring attached to the


-carbon (Ring B).[1]

Systematic IUPAC Name: (2E)-1-(4-methylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one[1]

2.1 Structural Connectivity[1]
  • Scaffold: 1,3-Diaryl-2-propen-1-one.[1]

  • Ring A (Acetophenone derived): Substituted at the para (4') position with a Methyl group (-CH

    
    ).[1]
    
  • Ring B (Benzaldehyde derived): Substituted at the ortho (2) position with an Ethoxy group (-OCH

    
    CH
    
    
    
    ).[1]
  • Stereochemistry: The double bond typically adopts the (E)-configuration (trans) due to thermodynamic stability, minimizing steric clash between the aromatic rings.[1]

2.2 Physicochemical Profile
PropertyValueNotes
CAS Number 39059-94-4Unique Identifier
Molecular Formula C

H

O

Molecular Weight 266.34 g/mol Calculated (C: 12.01, H: 1.01, O: 16.[1]00)
Exact Mass 266.1307Useful for HRMS validation
LogP (Predicted) ~4.2High lipophilicity due to alkyl/alkoxy groups
H-Bond Acceptors 2Carbonyl (O) and Ether (O)
H-Bond Donors 0Lacks -OH or -NH groups
2.3 Structural Visualization (DOT)

The following diagram illustrates the logical connectivity and numbering scheme.

ChemicalStructure cluster_subs Substituents RingA Ring A (Prime) (4-Methylphenyl) Carbonyl Carbonyl (C=O) RingA->Carbonyl C1' Methyl 4'-Methyl Group RingA->Methyl Para Linker Alkene Linker (alpha, beta-unsaturated) Carbonyl->Linker C2 (alpha) RingB Ring B (Non-Prime) (2-Ethoxyphenyl) Linker->RingB C3 (beta) Ethoxy 2-Ethoxy Group RingB->Ethoxy Ortho

Caption: Connectivity map of 2-Ethoxy-4'-methylchalcone showing the A-ring (derived from acetophenone) and B-ring (derived from benzaldehyde).[1]

Synthesis Protocol: Claisen-Schmidt Condensation[1]

The most robust method for synthesizing 2-Ethoxy-4'-methylchalcone is the base-catalyzed Claisen-Schmidt condensation.[1] This reaction involves an aldol condensation between a methyl ketone and an aromatic aldehyde, followed by dehydration.[1]

3.1 Reaction Mechanism[1]
  • Enolate Formation: Base (OH

    
    ) abstracts an 
    
    
    
    -proton from 4'-methylacetophenone.[1]
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-ethoxybenzaldehyde.[1]

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to form the conjugated enone system.[1]
    
3.2 Experimental Workflow

Reagents:

  • 4'-Methylacetophenone (1.0 eq)[1]

  • 2-Ethoxybenzaldehyde (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2-3 eq)[1]

  • Solvent: Ethanol (95%) or Methanol[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 4'-methylacetophenone in 15 mL of Ethanol in a round-bottom flask.

  • Activation: Add 10 mmol of 2-ethoxybenzaldehyde to the solution.

  • Catalysis: Dropwise add 5 mL of aqueous NaOH (40% w/v) while stirring vigorously at room temperature.

  • Reaction: Stir the mixture for 4–12 hours. The solution will typically darken (yellow/orange) as the conjugated product forms.[1]

  • Precipitation: Pour the reaction mixture into crushed ice/water (approx. 100 mL) and acidify slightly with dilute HCl (to pH ~4-5) to neutralize the base and precipitate the product.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash with cold water to remove salts.[1]

  • Purification: Recrystallize from hot ethanol to yield yellow needle-like crystals.

3.3 Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Reagent Prep (EtOH Solvent) Reagent1 4'-Methylacetophenone (Ketone) Start->Reagent1 Reagent2 2-Ethoxybenzaldehyde (Aldehyde) Start->Reagent2 Mixing Mix in EtOH Reagent1->Mixing Reagent2->Mixing Catalysis Add 40% NaOH (Dropwise) Mixing->Catalysis Stirring Stir 4-12h @ RT (Enolate Attack & Dehydration) Catalysis->Stirring Quenching Pour into Ice Water + HCl (Precipitation) Stirring->Quenching Filtration Vacuum Filtration Quenching->Filtration Purification Recrystallization (Hot EtOH) Filtration->Purification Product Pure 2-Ethoxy-4'-methylchalcone (Yellow Solid) Purification->Product

Caption: Step-by-step Claisen-Schmidt condensation workflow for the synthesis of the target chalcone.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.[1] The following are the expected signals for 2-Ethoxy-4'-methylchalcone.

4.1 Proton NMR (

H NMR)
  • 
    -Unsaturated Protons:  The hallmark of a chalcone is the pair of doublets for the alkene protons.[1]
    
    • 
       ~7.4–7.8 ppm (1H, d, 
      
      
      
      Hz,
      
      
      -H).[1]
    • 
       ~7.3–7.5 ppm (1H, d, 
      
      
      
      Hz,
      
      
      -H).[1]
    • Note: The large coupling constant (

      
       Hz) confirms the (E)-trans geometry.[1]
      
  • Ethoxy Group:

    • 
       ~4.1 ppm (2H, q, -OCH
      
      
      
      -).[1]
    • 
       ~1.4 ppm (3H, t, -CH
      
      
      
      of ethoxy).[1]
  • Methyl Group (Ring A):

    • 
       ~2.4 ppm (3H, s, Ar-CH
      
      
      
      ).[1]
  • Aromatic Region: Multiplets in the 6.9–8.0 ppm range corresponding to the 4-substituted Ring A and 2-substituted Ring B patterns.[1]

4.2 Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong absorption at 1650–1665 cm

    
      (conjugated ketone).[1]
    
  • C=C Stretch: Medium band at 1580–1600 cm

    
     .[1]
    
  • C-O Stretch: Strong bands at 1200–1250 cm

    
      (aryl alkyl ether).[1]
    
Biological & Pharmaceutical Context
5.1 Pharmacophore Relevance

Chalcones are considered "privileged scaffolds" in medicinal chemistry because they can bind to multiple receptor types.[1] The 2-ethoxy-4'-methyl substitution pattern is significant for two reasons:

  • Lipophilicity: The 4'-methyl and 2-ethoxy groups increase the LogP compared to the unsubstituted parent chalcone, potentially enhancing membrane permeability.[1]

  • Steric Modulation: The ortho-ethoxy group on Ring B creates steric bulk near the

    
    -carbon, which can influence the reactivity of the Michael acceptor site (the enone), potentially modulating covalent interactions with cysteine residues in target proteins (e.g., NF-
    
    
    
    B pathway inhibition).[1]
5.2 Potential Applications
  • Anti-inflammatory: Inhibition of pro-inflammatory cytokines (IL-6, TNF-

    
    ).[1]
    
  • Anticancer: Disruption of microtubule polymerization or induction of apoptosis via p53 pathways.[1]

  • Antioxidant: Although less potent than hydroxy-chalcones, the conjugated system acts as a radical scavenger.[1]

References
  • Sigma-Aldrich. (n.d.).[1] 2-Ethoxy-4'-methylchalcone Product Analysis. Retrieved from [1]

  • PubChem. (2023).[1][2] Chalcone Structure and Bioactivity Data. National Library of Medicine.[1] Retrieved from [1]

  • Zhuang, C., et al. (2017).[1] Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.[1] Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for Claisen-Schmidt condensation protocols).

Sources

Foundational

Technical Monograph: (E)-1-(4-methylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

[1][2] Chemical Identity & Nomenclature Target Entity: (E)-1-(4-methylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one Class: Lipophilic Chalcone Derivative (Flavonoid Precursor)[1][2] This compound represents a specific struct...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Chemical Identity & Nomenclature

Target Entity: (E)-1-(4-methylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one Class: Lipophilic Chalcone Derivative (Flavonoid Precursor)[1][2]

This compound represents a specific structural optimization of the 1,3-diphenyl-2-propene-1-one scaffold.[1][2] Unlike the naturally occurring hydroxylated chalcones (e.g., Butein, Isoliquiritigenin), this derivative features dual lipophilic substitutions—a para-methyl group on the A-ring and an ortho-ethoxy group on the B-ring.[1][2] This structural configuration is frequently utilized in Structure-Activity Relationship (SAR) libraries to probe the hydrophobic pockets of targets such as tubulin, EGFR, or NF-κB.[1][2]

Synonym Registry

For database searching and procurement, utilize the following identifiers.

Nomenclature SystemIdentifier / Synonym
IUPAC (Preferred) (E)-1-(4-methylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Common / Trivial 2-ethoxy-4'-methylchalcone
Fragment-Based (E)-3-(2-ethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one
Chemical Abstract Style 2-Propen-1-one, 1-(4-methylphenyl)-3-(2-ethoxyphenyl)-
SMILES CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC
InChI Key Predicted based on structure:[1][2] [Unique Hash Required for Database Entry]

Synthetic Architecture

The synthesis of 2-ethoxy-4'-methylchalcone follows a classic Claisen-Schmidt condensation.[1][2] This pathway is thermodynamically driven to favor the (E)-isomer (trans) due to the steric relief between the carbonyl and the B-ring phenyl group.[1][2]

Reaction Logic[1][2]
  • Nucleophile: The enolate generated from 4'-methylacetophenone (p-methylacetophenone).[1][2]

  • Electrophile: The carbonyl carbon of 2-ethoxybenzaldehyde .[1][2]

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Ethanol.[1][2]

  • Mechanism: Aldol condensation followed by dehydration (elimination of water) to form the

    
    -unsaturated ketone system.[1][2]
    
Pathway Visualization

SynthesisPathway cluster_conditions Reaction Conditions Reactant1 4'-Methylacetophenone (Ring A Precursor) Intermediate Aldol Intermediate (β-hydroxy ketone) Reactant1->Intermediate + NaOH/EtOH (Enolate Formation) Reactant2 2-Ethoxybenzaldehyde (Ring B Precursor) Reactant2->Intermediate Electrophilic Attack Product (E)-2-ethoxy-4'-methylchalcone (Target) Intermediate->Product - H2O (Dehydration) Cond Temp: 25°C - 40°C Time: 4-12 Hours Yield: ~85-92%

Figure 1: Claisen-Schmidt condensation pathway for the synthesis of 2-ethoxy-4'-methylchalcone.

Physicochemical Profile

Understanding the physicochemical properties is critical for predicting bioavailability (ADME) and solubility in assay buffers.[1][2]

PropertyValue (Predicted)Implication
Molecular Formula C₁₈H₁₈O₂-
Molecular Weight 266.34 g/mol Optimal for oral bioavailability (<500 Da).[1][2]
LogP (Lipophilicity) ~4.2 - 4.5Highly lipophilic.[1][2] Requires DMSO for stock solutions; risk of precipitation in aqueous media.[1][2]
H-Bond Acceptors 2 (Ketone, Ether)Moderate interaction potential.[1][2]
H-Bond Donors 0Increases membrane permeability.[1][2]
Rotatable Bonds 4Flexible linker allows conformational adaptation to binding pockets.[1][2]

Experimental Protocols

This section details the self-validating protocols for synthesis and characterization.

Protocol A: Synthesis of 2-Ethoxy-4'-methylchalcone

Objective: Produce high-purity (>98%) target compound.

  • Reagent Prep: Dissolve 4'-methylacetophenone (10 mmol, 1.34 g) and 2-ethoxybenzaldehyde (10 mmol, 1.50 g) in absolute ethanol (15 mL) in a round-bottom flask.

  • Catalysis: Add 10% w/v aqueous NaOH solution (5 mL) dropwise while stirring vigorously at room temperature.

    • Causality: Slow addition prevents localized hotspots and polymerization side-reactions.[1][2]

  • Reaction: Stir the mixture for 6–12 hours.

    • Monitoring: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).[1][2] The product will appear as a distinct yellow spot with a higher Rf than the starting materials.[1][2]

  • Work-up: Pour the reaction mixture into crushed ice-water (100 mL) and acidify slightly with dilute HCl (to neutralize excess base).

  • Isolation: Filter the resulting yellow precipitate.

  • Purification: Recrystallize from hot ethanol.

    • Validation: The crystals should be needle-shaped and bright yellow.[1][2]

Protocol B: Structural Validation (NMR)

Objective: Confirm the (E)-geometry and substitution pattern.

  • Solvent: CDCl₃ (Deuterated Chloroform).[1][2]

  • Key Signals:

    • Vinyl Protons (Linker): Look for two doublets between

      
       7.4 and 8.0 ppm.[1][2]
      
    • Coupling Constant (

      
      ):  The vinyl protons must exhibit a 
      
      
      
      value of 15–16 Hz .[1][2]
    • Interpretation: A

      
       value of 15–16 Hz definitively proves the Trans (E) configuration.[1][2] A lower value (8–12 Hz) would indicate the Cis (Z) isomer (unlikely).[1][2]
      
    • Methyl Group: Singlet at

      
       2.4 ppm (approx).[1][2]
      
    • Ethoxy Group: Triplet (methyl) at

      
       1.4 ppm and Quartet (methylene) at 
      
      
      
      4.1 ppm.[1][2]

Pharmacophore & Biological Potential

The 2-ethoxy-4'-methylchalcone structure is a "privileged scaffold."[1][2] The specific substitutions drive its interaction with hydrophobic binding domains.[1][2]

SAR Logic Visualization

SAR_Logic Core Chalcone Backbone (α,β-unsaturated ketone) Sub1 4'-Methyl Group (Ring A) Core->Sub1 Sub2 2-Ethoxy Group (Ring B) Core->Sub2 Sub3 Enone Linker Core->Sub3 Func1 Increases Lipophilicity Enhances Membrane Permeability Sub1->Func1 Func2 Steric Bulk + H-Bond Acceptor Disrupts Planarity (Twisted Conformation) Sub2->Func2 Func3 Michael Acceptor (Covalent Cysteine Modification) Sub3->Func3

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

Mechanism of Action[1][2][4]
  • Michael Addition: The electrophilic

    
    -carbon of the enone system can react with nucleophilic cysteine residues on proteins (e.g., IKK
    
    
    
    , Keap1).[1][2]
  • Steric Fit: The ortho-ethoxy group introduces steric bulk, forcing the B-ring out of planarity.[1][2] This "twisted" conformation is often required to fit into specific enzyme pockets (e.g., tubulin colchicine-binding site) compared to planar analogs.[1][2]

References

  • Zhuang, C., et al. (2017). "Chalcone: A Privileged Structure in Medicinal Chemistry."[1][2] Chemical Reviews. [1][2]

  • Gomes, M. N., et al. (2017). "Chalcone Derivatives: Promising Starting Points for Drug Design."[1][2] Molecules. [1][2]

  • Sigma-Aldrich. "2-Ethoxy-4'-methylchalcone Product Specification." Merck KGaA.[1][2]

  • PubChem Database. "(E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (Analogous Structure Data)." National Center for Biotechnology Information.[1][2] [1][2]

Sources

Exploratory

Accelerating Early Drug Discovery: The Strategic Application of Chalcone Scaffolds

Topic: Chalcone Derivatives for Early Drug Discovery Screening Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists Executive Summary: The "Privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chalcone Derivatives for Early Drug Discovery Screening Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists

Executive Summary: The "Privileged Structure" Paradigm

In the high-attrition landscape of early drug discovery, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) remains a cornerstone of medicinal chemistry. Often termed a "privileged structure," its utility stems not just from its ubiquity in nature (flavonoid precursors) but from its inherent chemical versatility. The central


-unsaturated ketone linker acts as a Michael acceptor, allowing covalent modification of cysteine residues in target proteins—a mechanism that drives potency but also invites scrutiny regarding promiscuity (PAINS).

This guide moves beyond basic synthesis. It provides a rigorous, field-proven framework for utilizing chalcone libraries in targeted screening campaigns. We address the critical balance between electrophilic reactivity and target selectivity, ensuring that hits identified in your primary screens are genuine pharmacological leads, not assay artifacts.

Chemical Foundation: Rational Design & Synthesis

The synthesis of chalcones is deceptively simple. While the Claisen-Schmidt condensation is the standard, "textbook" protocols often fail to account for the purity required for high-throughput screening (HTS). Impurities such as unreacted aldehyde or self-condensed ketones can skew IC50 values significantly.

The Optimized Claisen-Schmidt Protocol

Objective: Synthesis of high-purity chalcone libraries for biological screening. Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Causality in Design:

  • Solvent Choice (Ethanol/Methanol): Polar protic solvents stabilize the enolate intermediate.

  • Temperature Control (<25°C): Essential to prevent the Cannizzaro reaction (disproportionation of aldehyde) or polymerization of the product.

  • Stoichiometry (1:1): While excess ketone can drive the reaction, it complicates purification. Equimolar ratios are preferred for library generation.

Protocol 1: Standardized Synthesis SOP
  • Preparation: Dissolve 1.0 equivalent of the substituted acetophenone and 1.0 equivalent of the substituted benzaldehyde in absolute ethanol (5 mL per mmol).

  • Catalysis: Add 0.5 mL of 40% (w/v) aqueous NaOH dropwise while stirring vigorously.

    • Critical Control: Monitor temperature; do not exceed 25°C.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the reaction mixture into crushed ice (approx. 5x volume) containing dilute HCl (pH adjustment to ~7.0).

    • Why? Neutralization stops the reaction and promotes precipitation of the product.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol.

    • Quality Gate: Purity must be >95% by HPLC before entering the screening library.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Start: Reagents Selection Mix Dissolve in EtOH (1:1 Equimolar) Start->Mix Cat Add 40% NaOH (Dropwise, <25°C) Mix->Cat React Stir at RT (4-12 Hours) Cat->React TLC TLC Check (Complete?) React->TLC TLC->React No Ice Pour into Ice/HCl (Neutralize pH 7) TLC->Ice Yes Filter Vacuum Filtration Ice->Filter Purify Recrystallization (Hot EtOH) Filter->Purify QC QC: HPLC >95% NMR Verification Purify->QC

Figure 1: Step-by-step workflow for the Claisen-Schmidt condensation, emphasizing quality control checkpoints.

Biological Validation: Target Landscape & Screening

Chalcones are "dirty" drugs in the sense that they hit multiple targets. However, this polypharmacology can be harnessed. The two primary mechanisms relevant to oncology and inflammation are Tubulin Polymerization Inhibition and NF-κB Pathway Modulation .

Mechanism of Action: NF-κB Suppression

Chalcones often inhibit the IκB Kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of IκB, they lock NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory and anti-apoptotic genes (e.g., Bcl-2, COX-2).

NFkB_Pathway Stimulus Extracellular Stimulus (TNF-a, LPS) Receptor Membrane Receptor Stimulus->Receptor IKK IKK Complex (IKKa/IKKb/NEMO) Receptor->IKK Activates IkB_NFkB Cytoplasm Complex: IkB-NFkB (Inactive) IKK->IkB_NFkB Phosphorylates IkB Chalcone Chalcone Derivative (Inhibitor) Chalcone->IKK BLOCKS IkB_Phos Phosphorylated IkB (Degradation) IkB_NFkB->IkB_Phos Ubiquitination NFkB_Free Free NF-kB (p65/p50) IkB_NFkB->NFkB_Free Releases Nucleus Nucleus NFkB_Free->Nucleus Translocation DNA Target Genes (COX-2, Bcl-2, iNOS) Nucleus->DNA Transcription

Figure 2: Mechanism of action showing Chalcone inhibition of the IKK complex, preventing NF-κB nuclear translocation.

Screening Methodologies & Protocols

To differentiate specific activity from general cytotoxicity, a dual-screening approach is required.

Protocol 2: The "Orthogonal" Screening System

Do not rely solely on MTT/MTS assays. Chalcones can interfere with mitochondrial reductase enzymes, leading to false positives in tetrazolium-based assays.

Step 1: Primary Viability Screen (SRB Assay) Use the Sulforhodamine B (SRB) assay, which measures total protein mass and is less susceptible to metabolic interference than MTT.

  • Seeding: Seed cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add chalcone derivatives (0.1 µM – 100 µM). Include DMSO control (<0.5%).

  • Fixation: After 48h, fix with 10% cold trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash 5x with water. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Reading: Solubilize bound dye with 10 mM Tris base. Read OD at 510 nm.

Step 2: Secondary Mechanism Screen (Tubulin Polymerization) If the target is tubulin, validate using a cell-free fluorescence assay.

  • Mix: Purified tubulin + GTP + DAPI (fluorescence reporter).

  • Read: Monitor fluorescence at 360/450 nm over 60 mins at 37°C.

  • Result: Effective chalcones will suppress the fluorescence increase curve (preventing polymerization).

Data Presentation: Representative SAR Profile

The following table summarizes a hypothetical SAR study, highlighting how substitution patterns affect potency and selectivity.

Compound IDR1 (Ring A)R2 (Ring B)IC50 (MCF-7) µMIC50 (HEK293) µMSelectivity Index (SI)Notes
CH-01 HH> 50.0> 50.0N/AInactive baseline
CH-04 4-OH3,4,5-OMe2.1 ± 0.345.021.4High potency (Tubulin target)
CH-12 4-NH24-NO25.6 ± 0.58.21.4Toxic/Low Selectivity
CH-23 2-OMe4-F12.4 ± 1.1> 100> 8.0Moderate potency, good safety

Table 1: Comparative cytotoxicity data. Note that electron-donating groups (OMe) on Ring B often enhance tubulin binding, while free amines can lead to toxicity.

Critical Analysis: The PAINS Filter

Warning: Chalcones contain an enone system, flagging them as Pan-Assay Interference Compounds (PAINS) in many virtual filters.

  • The Risk: They can react covalently with screening enzymes or chelate metals.

  • The Solution: Do not discard chalcones based solely on PAINS alerts. Validate hits by:

    • Dose-Response: Ensure a sigmoidal curve (not a sharp cliff).

    • Orthogonal Assay: Confirm activity in a biophysical assay (e.g., SPR or NMR) that does not rely on enzyme activity readout.

    • Thiol Reactivity Test: Incubate with excess glutathione (GSH). If activity is abolished, the mechanism is likely non-specific covalent modification.

References

  • Zhuang, C., et al. (2017). "Chalcone: A Privileged Structure in Medicinal Chemistry."[1][2][3] Chemical Reviews. [Link]

  • Gomes, M.N., et al. (2017). "Chalcone Derivatives: Promising Starting Points for Drug Design." Molecules. [Link]

  • Orlikova, B., et al. (2011). "Dietary Chalcones with Chemopreventive and Chemotherapeutic Potential."[4] Genes & Nutrition. [Link]

  • Baell, J.B., & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. [Link]

  • Mahapatra, D.K., et al. (2015). "Chalcones as Potent Anti-Inflammatory Agents."[5][6] Recent Patents on Inflammation & Allergy Drug Discovery. [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Ethoxy-Substituted Chalcones

Executive Summary This technical guide provides a comprehensive analysis of ethoxy-substituted chalcones, a subclass of open-chain flavonoids characterized by the presence of an ethoxy (-OCH₂CH₃) functional group on the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of ethoxy-substituted chalcones, a subclass of open-chain flavonoids characterized by the presence of an ethoxy (-OCH₂CH₃) functional group on the 1,3-diphenyl-2-propen-1-one scaffold. While methoxy analogs are widely studied, ethoxy substitutions offer distinct physicochemical advantages, primarily through modulation of lipophilicity (logP) and steric bulk, which critically influence membrane permeability and binding affinity at targets such as the colchicine-binding site of tubulin and the NF-κB signaling complex. This document details the synthetic pathways, structural determinants of biological activity, and validated experimental protocols for researchers in medicinal chemistry.[1]

Chemical Foundation & Structural Logic

The Chalcone Scaffold

The core structure consists of two aromatic rings (Ring A and Ring B) linked by an


-unsaturated carbonyl system (enone linker).[1][2][3] This linker is the electrophilic center ("warhead") responsible for Michael addition reactions with biological nucleophiles (e.g., cysteine residues in enzymes).
The Ethoxy Advantage

The introduction of an ethoxy group, as opposed to a methoxy or hydroxy group, introduces specific SAR variables:

  • Electronic Effect: Like methoxy, the ethoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring.

  • Lipophilicity: The ethyl chain increases the partition coefficient (logP) compared to methyl, potentially enhancing passive transport across cell membranes.

  • Steric Factors: The larger ethyl group can probe the depth of hydrophobic pockets in target proteins (e.g., COX-2 or Tubulin) more effectively than smaller substituents.

Synthetic Workflow: Claisen-Schmidt Condensation[1][4][5][6]

The most robust method for synthesizing ethoxy-chalcones is the base-catalyzed Claisen-Schmidt condensation.[1] This reaction involves an aldol condensation between an acetophenone and a benzaldehyde.[4]

Reaction Mechanism Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical transition states.

SynthesisWorkflow Reactants Reactants (Acetophenone + Benzaldehyde) Enolate Enolate Formation (Base Abstraction of u03b1-proton) Reactants->Enolate NaOH/KOH Aldol u03b2-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-Hu2082O) Aldol->Dehydration Heating/Acid Product Ethoxy-Chalcone (u03b1,u03b2-Unsaturated Ketone) Dehydration->Product Final Structure

Figure 1: Step-wise logic of the Claisen-Schmidt condensation for chalcone synthesis.

Detailed Synthetic Protocol

Objective: Synthesis of 4'-ethoxy-4-methoxychalcone (Example derivative).

Reagents:

  • 4'-Ethoxyacetophenone (10 mmol)

  • 4-Methoxybenzaldehyde (10 mmol)

  • Sodium Hydroxide (NaOH) (40% aqueous solution)

  • Ethanol (95%)

  • Ice-cold distilled water

Procedure:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of 4'-ethoxyacetophenone and 10 mmol of 4-methoxybenzaldehyde in 20 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring magnetically at room temperature.

  • Reaction: Stir the mixture vigorously for 4–6 hours. The solution will typically turn yellow/orange, indicating the formation of the conjugated enone system.

    • QC Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1) as the mobile phase.

  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base). The chalcone will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold water (3x) to remove salts. Recrystallize from hot ethanol to obtain pure crystals.

Structure-Activity Relationship (SAR) Analysis

The biological activity of ethoxy-chalcones is highly position-dependent. The table below summarizes the SAR trends for key therapeutic targets.

SAR Summary Table
Biological TargetActivity TypeCritical SAR Feature (Ethoxy Group)Mechanistic Insight
Tubulin AnticancerPara-ethoxy on Ring BMimics the methoxy groups of Colchicine; steric bulk fits the hydrophobic pocket, preventing microtubule polymerization.
NF-κB Anti-inflammatoryPara-ethoxy on Ring APrevents IKK phosphorylation; ethoxy group enhances cellular uptake compared to hydroxy analogs.
COX-2 Anti-inflammatoryMeta or Para-ethoxyThe ethyl chain extends into the COX-2 hydrophobic side pocket, improving selectivity over COX-1.
P-gp (MDR) Reversal AgentPara-ethoxy on Ring BIncreases lipophilicity, allowing the molecule to bind to P-glycoprotein and inhibit drug efflux pumps.
Mechanistic Deep Dive: Tubulin Inhibition

Chalcones with ethoxy substitutions, particularly on Ring B, function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of


- and 

-tubulin dimers.

Pathway Visualization:

MechanismAction Chalcone Ethoxy-Chalcone (Ligand) Tubulin Tubulin Heterodimer (Colchicine Binding Site) Chalcone->Tubulin Binds High Affinity Polymerization Microtubule Polymerization (Inhibition) Tubulin->Polymerization Blocks Assembly CellCycle G2/M Phase Arrest Polymerization->CellCycle Spindle Defect Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase Activation

Figure 2: Mechanism of action for anticancer activity via tubulin inhibition.

Validated Experimental Protocols (Bioassays)

To ensure reproducibility, the following protocols are standardized for evaluating ethoxy-chalcones.

MTT Cytotoxicity Assay

Purpose: Determine the IC₅₀ of the synthesized chalcone against cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 µL medium. Incubate for 24h at 37°C.
    
  • Treatment: Dissolve the ethoxy-chalcone in DMSO (stock). Prepare serial dilutions in culture medium. Add 100 µL of treatment to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h or 72h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Inhibition of NO Production (Anti-inflammatory)

Purpose: Assess the compound's ability to inhibit iNOS in LPS-stimulated RAW 264.7 macrophages.

  • Stimulation: Seed RAW 264.7 cells (

    
     cells/well). Pre-treat with chalcone for 1h, then stimulate with Lipopolysaccharide (LPS, 1 µg/mL).
    
  • Incubation: Incubate for 24h.

  • Griess Assay: Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Quantification: Measure absorbance at 540 nm. Compare against a sodium nitrite standard curve to quantify Nitric Oxide (NO) levels.

References

  • Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL:[Link]

  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Source: PubMed URL:[Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Source: ACS Omega / NIH URL:[Link]

Sources

Exploratory

2-Ethoxy-4'-methylchalcone PubChem CID and safety data

[1][2] Executive Summary 2-Ethoxy-4'-methylchalcone (CAS: 39059-94-4) is a synthetic flavonoid derivative belonging to the chalcone class ( -unsaturated ketones).[1] Characterized by the presence of an ethoxy group at th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Ethoxy-4'-methylchalcone (CAS: 39059-94-4) is a synthetic flavonoid derivative belonging to the chalcone class (


-unsaturated ketones).[1] Characterized by the presence of an ethoxy group at the ortho position of the B-ring and a methyl group at the para position of the A-ring, this compound represents a lipophilic scaffold often utilized in medicinal chemistry libraries for Structure-Activity Relationship (SAR) studies. Its structural rigidity and Michael acceptor reactivity make it a candidate for exploring anti-inflammatory, anticancer, and antioxidant pathways, specifically targeting Nrf2 activation and NF-

B inhibition.

Chemical Identity & Physicochemical Properties

This section establishes the definitive chemical structure and identifiers for research procurement and database integration.

Property Data / Descriptor
Chemical Name (E)-3-(2-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Common Name 2-Ethoxy-4'-methylchalcone
CAS Number 39059-94-4
PubChem CID Not directly indexed; Search via CAS or SMILES
Molecular Formula

Molecular Weight 266.34 g/mol
SMILES CCOc1ccccc1/C=C/C(=O)c2ccc(C)cc2
InChI Key Predicted:[2][3][4][5]QSTYRJCRRHXXQH-KPKJPENVSA-N (Analog-based)
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, Ethanol, Acetone; Insoluble in Water
Structural Visualization

The molecule consists of two aromatic rings linked by a three-carbon


-unsaturated carbonyl system. The trans (

) configuration is thermodynamically favored and biologically active.

ChemicalStructure cluster_features Structural Features RingA Ring A (4'-Methylphenyl) Linker Enone Linker (trans-CH=CH-C=O) RingA->Linker C1 Position Methyl 4'-Methyl Group (Lipophilicity) RingA->Methyl RingB Ring B (2-Ethoxyphenyl) Linker->RingB C3 Position Michael Michael Acceptor (Covalent Cysteine Binding) Linker->Michael Ethoxy 2-Ethoxy Group (Steric Bulk) RingB->Ethoxy

Figure 1: Structural decomposition highlighting the pharmacophores responsible for biological interaction.

Safety Data & Handling (GHS Classification)

Note: Specific experimental toxicology data for this exact derivative is limited. The following safety profile is derived from the GHS classification of close chalcone analogs (e.g., 4'-methylchalcone) and functional group analysis. Treat as a potentially bioactive research chemical.[6]

Hazard Identification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H413: May cause long-lasting harmful effects to aquatic life (due to high logP).

Precautionary Protocols
  • Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Spill Response: Sweep up dry solid without creating dust. Place in a hazardous waste container. Wash area with ethanol followed by soap and water.

Synthesis Protocol: Claisen-Schmidt Condensation

The most efficient route to 2-Ethoxy-4'-methylchalcone is the base-catalyzed aldol condensation between 4'-methylacetophenone and 2-ethoxybenzaldehyde.

Reaction Scheme


Experimental Workflow

Reagents:

  • 4'-Methylacetophenone (1.0 eq)

  • 2-Ethoxybenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq, 40% aq. solution)

  • Ethanol (95%)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 4'-methylacetophenone and 10 mmol of 2-ethoxybenzaldehyde in 15 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring vigorously at room temperature.

  • Reaction: Stir the mixture for 4–12 hours. A precipitate (the chalcone) typically begins to form within 1 hour.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1). The product will have a higher

      
       than the starting materials.
      
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash with cold water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from hot ethanol to yield yellow needles.

SynthesisWorkflow Start Reagents: 4'-Methylacetophenone + 2-Ethoxybenzaldehyde Mix Dissolve in Ethanol Start->Mix Cat Add 40% NaOH (aq) Dropwise Mix->Cat Stir Stir at R.T. (4-12h) Monitor via TLC Cat->Stir Quench Pour into Ice Water/HCl Stir->Quench Filter Vacuum Filtration Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst Product Pure 2-Ethoxy-4'-methylchalcone (Yellow Needles) Recryst->Product

Figure 2: Step-by-step synthesis workflow for the Claisen-Schmidt condensation.

Biological Relevance & Mechanism of Action

Researchers utilize 2-Ethoxy-4'-methylchalcone primarily as a probe for Michael acceptor-mediated signaling . The


-unsaturated ketone moiety acts as a "warhead" that can covalently modify cysteine residues on specific proteins.
Key Signaling Pathways
  • Nrf2/ARE Pathway Activation:

    • Mechanism: The chalcone undergoes a Michael addition with the reactive cysteine residues (e.g., Cys151) of Keap1. This disrupts the Keap1-Nrf2 interaction, preventing Nrf2 ubiquitination.

    • Outcome: Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective genes (HO-1, NQO1).

  • NF-

    
    B Inhibition: 
    
    • Mechanism: Direct inhibition of IKK

      
       kinase activity, preventing the phosphorylation and degradation of I
      
      
      
      B
      
      
      .
    • Outcome: Suppression of pro-inflammatory cytokines (TNF-

      
      , IL-6).
      
Structure-Activity Relationship (SAR) Insights
  • 2-Ethoxy Substitution: The ortho-ethoxy group provides steric bulk that may twist the B-ring out of planarity, potentially increasing selectivity for specific kinase pockets compared to planar analogs. It also prevents metabolic conjugation (glucuronidation) at the 2-position, potentially enhancing metabolic stability compared to 2-hydroxychalcones.

  • 4'-Methyl Group: Increases overall lipophilicity (LogP), facilitating cell membrane permeability.

BiologicalMechanism Chalcone 2-Ethoxy-4'-methylchalcone (Michael Acceptor) Keap1 Keap1 (Cys151) Chalcone->Keap1 Covalent Mod. IKK IKK Complex Chalcone->IKK Inhibition Nrf2 Nrf2 Release Keap1->Nrf2 Stabilization NFkB NF-κB Inhibition IKK->NFkB Blocks Activation Antiox Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antiox AntiInf Reduced Inflammation (↓ TNF-α, ↓ IL-6) NFkB->AntiInf

Figure 3: Proposed biological mechanism of action involving Keap1 alkylation and kinase inhibition.

References

  • Sigma-Aldrich. (2025). 2-Ethoxy-4'-methylchalcone (AldrichCPR) Product Detail. Retrieved from

  • PubChem. (2025).[2][5][7][8][9][10] Chalcone Class Safety and Hazard Data. National Library of Medicine. Retrieved from [3][9]

  • Zangade, S., et al. (2011).[11] Green synthesis of chalcone derivatives using base catalyst. Chemical Sciences Journal. (General synthesis reference).

  • Patil, C.B., et al. (2009). Synthesis and biological evaluation of novel chalcone derivatives. Journal of Pharmaceutical Sciences. (Biological activity context).

Sources

Foundational

Technical Guide: Small Molecule Library – Chalcone Derivatives

Executive Summary This guide addresses the structural design, synthesis, and biological screening of chalcone ( -unsaturated ketone) libraries.[1] Chalcones (1,3-diphenyl-2-propene-1-one) represent a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural design, synthesis, and biological screening of chalcone (


-unsaturated ketone) libraries.[1] Chalcones (1,3-diphenyl-2-propene-1-one) represent a "privileged scaffold" in medicinal chemistry due to their ability to bind multiple receptor classes with high affinity. This document provides a validated list of high-priority derivatives for drug discovery libraries, a self-validating synthesis protocol via Claisen-Schmidt condensation, and mechanistic insights into their polypharmacological effects on tubulin polymerization and NF-

B signaling.

Part 1: The Chalcone Scaffold & Library Design

The chalcone core consists of two aromatic rings (Ring A and Ring B) linked by a three-carbon


-unsaturated carbonyl system.[2] This conjugated linker is the electrophilic center (Michael acceptor), critical for covalent interactions with nucleophilic cysteine residues in biological targets.
Structural Classification for Library Diversity

To maximize chemical space coverage, a library should be stratified into three structural classes:

  • Type A (Simple Chalcones): Substitutions on Ring A/B (e.g., -OMe, -OH, -Cl).

  • Type B (Heterocyclic Chalcones): Replacement of aryl rings with heteroaromatics (e.g., Indole, Pyridine, Thiophene) to improve solubility and target selectivity.

  • Type C (Hybrid Chalcones): Fusion with other pharmacophores (e.g., Isatin-chalcone hybrids, Coumarin-chalcones).

High-Priority Chalcone Derivatives List

The following table constitutes a "core set" for any screening library, selected based on proven bioactivity and distinct mechanisms of action.

Compound NameStructural ClassPrimary Target(s)Therapeutic IndicationKey Mechanism
Licochalcone A RetrochalconeNLRP3 / NF-

B
Anti-inflammatory / AcneInhibits NLRP3 inflammasome assembly; blocks mitochondrial ROS [1].[3]
Isoliquiritigenin Simple (Type A)GABA-A / Nrf2Neuroprotection / CancerPositive allosteric modulator of GABA-A; induces Nrf2-mediated antioxidant response [2].
Xanthohumol PrenylatedValosin-containing protein (VCP)AnticancerImpairs autophagosome maturation; induces apoptosis.
Indole-Chalcone 178 Heterocyclic (Type B)

-Tubulin
GlioblastomaBinds to colchicine site; destabilizes microtubules [3].[4]
Butein Simple (Type A)EGFR / STAT3Fibrosis / CancerInhibits tyrosine kinase phosphorylation.
Cardamonin Simple (Type A)mTOR / NF-

B
AntiproliferativeDownregulates cyclin D1 expression.

Part 2: Validated Synthesis Protocol

Method: Claisen-Schmidt Condensation (Base-Catalyzed)[2][5]

This protocol is chosen for its atom economy, scalability, and operational simplicity. It utilizes a crossed-aldol condensation followed by dehydration.

Reaction Scheme Visualization

The following diagram illustrates the logic flow of the synthesis and purification process.

ClaisenSchmidt Start Reagents: Acetophenone + Benzaldehyde (Equimolar) Base Catalyst Addition: 40% NaOH (aq) Dropwise @ 0-5°C Start->Base Reaction Reaction Phase: Stir 12-24h @ RT Monitor via TLC Base->Reaction Quench Quench: Pour into Crushed Ice/Water Acidify with HCl (pH ~7) Reaction->Quench Isolate Isolation: Vacuum Filtration Wash with Cold H2O Quench->Isolate Purify Purification: Recrystallization (EtOH) Structure Confirmation (NMR) Isolate->Purify

Caption: Step-by-step workflow for the Claisen-Schmidt condensation of chalcone derivatives.

Step-by-Step Methodology
  • Stoichiometry: Dissolve 10 mmol of the substituted acetophenone and 10 mmol of the substituted benzaldehyde in 15 mL of Ethanol (95%).

  • Catalysis: Cool the solution to 0–5°C in an ice bath. Add 5 mL of 40% aqueous NaOH (or KOH) dropwise with vigorous stirring.

    • Expert Insight: Slow addition prevents the Cannizzaro reaction (side reaction of the aldehyde) and polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

    • Validation: Monitor reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate 4:1). The disappearance of the starting aldehyde spot indicates completion.

  • Work-up: Pour the reaction mixture into 100 g of crushed ice/water.

  • Neutralization: Acidify the solution carefully with 10% HCl until pH ~7.

    • Why? Neutralization protonates the phenolate intermediates (if OH groups are present) and facilitates precipitation of the product.

  • Purification: Filter the precipitate under vacuum. Wash with cold water (3x) to remove salts. Recrystallize from hot ethanol to yield pure crystals.

Part 3: Mechanism of Action & Screening Strategy

Chalcones are "dirty drugs" (polypharmacological). Their efficacy often stems from hitting two major pathways simultaneously: Microtubule Destabilization and NF-


B Signaling Inhibition .
Multi-Target Signaling Pathway

The diagram below maps how chalcones induce apoptosis through dual-targeting.

ChalconeMechanism Chalcone Chalcone Derivative Tubulin Colchicine Binding Site (beta-Tubulin) Chalcone->Tubulin Direct Binding IKK IKK Complex Inhibition Chalcone->IKK Inhibition Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Caspase Caspase-3/9 Activation Arrest->Caspase IkB IkB Degradation Blocked IKK->IkB NFkB NF-kB Nuclear Translocation Blocked IkB->NFkB Bcl2 Downregulation of Bcl-2 / Bcl-xL NFkB->Bcl2 Bcl2->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Caption: Dual-mechanism of chalcones: Tubulin destabilization and NF-kB pathway suppression leading to apoptosis.

Screening Protocols
1. Tubulin Polymerization Assay (In Vitro)

To verify if your library hits the tubulin target:

  • Reagents: Purified tubulin (>99%), GTP, fluorescence reporter (DAPI or specific kit).

  • Protocol: Incubate tubulin (2 mg/mL) with chalcone derivatives (1–10

    
    M) at 37°C. Measure fluorescence every 30 seconds for 60 minutes.
    
  • Readout: A decrease in the Vmax of the polymerization curve compared to the Taxol control indicates inhibition.

2. NF-

B Luciferase Reporter Assay (Cell-Based)

To assess anti-inflammatory potency:

  • Cell Line: HEK293 transfected with NF-

    
    B-Luc plasmid.
    
  • Stimulation: Treat cells with TNF-

    
     (10 ng/mL) to induce NF-
    
    
    
    B.
  • Treatment: Add chalcone derivatives (0.1–10

    
    M) 1 hour prior to stimulation.
    
  • Readout: Measure luminescence. Reduced signal indicates blockage of NF-

    
    B nuclear translocation [4].
    

References

  • Therapeutic potential of Licochalcone A in dermatological diseases. Frontiers in Pharmacology. (2025). Available at: [Link]

  • Isoliquiritigenin, a potent human monoamine oxidase inhibitor. Scientific Reports. (2021). Available at: [Link]

  • Anticancer Mechanisms of Natural and Synthetic Chalcones. Encyclopedia. (2022). Available at: [Link]

  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Journal of Molecular Sciences. (2021). Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction. The Journal of Organic Chemistry. (2025). Available at: [Link]

Sources

Exploratory

Pharmacophore Modeling of 2-Alkoxy Chalcones: Structural Insights &amp; Therapeutic Targeting

This guide details the computational and structural framework for pharmacophore modeling of 2-alkoxy chalcones , a privileged scaffold in medicinal chemistry known for targeting tubulin, COX-2, and specific kinases. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the computational and structural framework for pharmacophore modeling of 2-alkoxy chalcones , a privileged scaffold in medicinal chemistry known for targeting tubulin, COX-2, and specific kinases.

Executive Summary

The 2-alkoxy chalcone (1,3-diaryl-2-propen-1-one) represents a critical chemical space in drug discovery. Unlike their para-substituted counterparts, 2-alkoxy derivatives (substituted at the ortho-position of the B-ring) possess unique steric and electronic properties that force the molecule into specific non-planar conformations. This "twist" is essential for mimicking the pharmacophoric geometry of Combretastatin A-4 (CA-4) and binding to the colchicine site of tubulin. This guide provides a rigorous protocol for modeling this scaffold, validating its bioactivity, and optimizing lead compounds for anticancer and anti-inflammatory applications.

Scientific Background: The "2-Alkoxy" Effect

The Scaffold Architecture

The chalcone backbone consists of two aromatic rings (Ring A and Ring B) linked by an


-unsaturated ketone.
  • Ring A (Acetophenone-derived): Typically designated with prime numbers (1', 2', etc.).

  • Ring B (Aldehyde-derived): Designated with standard numbers (1, 2, etc.).

Steric Gating and Conformation

The introduction of an alkoxy group (methoxy, ethoxy) at the C2 position of Ring B is not merely a lipophilic modification; it is a conformational gatekeeper.

  • Planarity vs. Twist: Unsubstituted chalcones tend to adopt a planar s-cis or s-trans conformation to maximize

    
    -conjugation.
    
  • The Ortho-Clash: A 2-alkoxy substituent creates steric repulsion with the enone linker protons (specifically the

    
    -proton). This forces Ring B to rotate out of the plane, adopting a dihedral angle (
    
    
    
    ) often between 40°–60°.
  • Pharmacological Relevance: This twisted conformation closely aligns with the hydrophobic pocket of

    
    -tubulin, enhancing binding affinity compared to planar analogues.
    

Methodological Framework: In Silico Protocol

Workflow Visualization

The following diagram outlines the critical path from ligand selection to validated hypothesis.

PharmacophoreWorkflow Start Ligand Library Curation (Active vs. Inactive) ConfSearch Conformational Analysis (Monte Carlo / Systematic) Start->ConfSearch Energy Min (OPLS3) Align Molecular Alignment (Flexible vs. Rigid) ConfSearch->Align Superposition FeatureExtract Feature Extraction (HBA, HBD, Hyd, Arom) Align->FeatureExtract 3D Spatial Map Hypothesis Hypothesis Generation (Common Feature Pharmacophore) FeatureExtract->Hypothesis 4-5 Point Model Validation Model Validation (Decoy Set / ROC Curves) Hypothesis->Validation Q^2 > 0.5 VirtualScreen Virtual Screening (ZINC / PubChem) Validation->VirtualScreen Enrichment Factor

Caption: Step-by-step workflow for generating a ligand-based pharmacophore model for 2-alkoxy chalcones.

Step-by-Step Protocol
Phase 1: Dataset Curation
  • Inclusion Criteria: Select 20–30 chalcones with experimentally determined IC50 values (e.g., against MCF-7 or HCT-116 cell lines).

  • Activity Threshold: Define "Actives" as IC50 < 5

    
    M and "Inactives" as IC50 > 50 
    
    
    
    M.
  • Diversity: Ensure the dataset includes variations at the 2-position (OMe, OEt, O-iPr) to probe the steric limit.

Phase 2: Conformational Search[1]
  • Tool: Schrödinger MacroModel, MOE, or OpenEye Omega.

  • Force Field: Use OPLS3e or MMFF94s . These fields accurately parameterize the conjugated enone system.

  • Solvent Model: Implicit solvation (GB/SA) in water is crucial, as the hydrophobic collapse of the alkoxy chain is solvent-dependent.

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum. Crucial: Manually verify that twisted conformers are retained.

Phase 3: Alignment & Feature Mapping
  • Alignment Rule: Do not align solely on the heavy atoms of the backbone. Use feature-based alignment (aligning the aromatic centroids and the carbonyl oxygen).

  • Pharmacophoric Points:

    • HBA (Pink): The carbonyl oxygen (Linker).

    • Hyd (Green): The 2-alkoxy group (fills the hydrophobic pocket).

    • Arom (Orange): Ring A centroid.

    • Arom (Orange): Ring B centroid.

Structural Analysis: The "Butterfly" Pharmacophore

The efficacy of 2-alkoxy chalcones as tubulin inhibitors relies on their ability to mimic the "butterfly" shape of Combretastatin A-4.

ButterflyModel RingA Ring A (Hydrophobic) RingB Ring B (Hydrophobic) Linker Linker (H-Bond Acceptor) RingA->Linker ~3.5 Å Subst 2-Alkoxy (Steric Twist) RingB->Subst Ortho Position Linker->RingB ~4.0 Å

Caption: Abstract representation of the "Butterfly" pharmacophore. The 2-Alkoxy node is the critical steric lever ensuring the correct spatial orientation of Ring B.

Comparative Activity Data

The table below illustrates the SAR justification for the 2-alkoxy model. Note the dramatic loss of activity when the steric bulk is removed (H) or shifted (4-OMe).

Compound IDR2 (B-Ring)R4 (B-Ring)R' (A-Ring)IC50 (

M) [Tubulin]
Conformational State
Chalcone-1 -OMe H3',4',5'-OMe0.85 Twisted (Active)
Chalcone-2H-OMe 3',4',5'-OMe12.4Planar (Inactive)
Chalcone-3-OEtH3',4',5'-OMe1.20Twisted (Active)
Chalcone-4HH3',4',5'-OMe>50.0Planar (Inactive)

Data synthesized from representative SAR studies on tubulin polymerization inhibition.[2][3][4]

Validation Protocols (Trustworthiness)

A pharmacophore model is only as good as its predictive power. Use the following validation metrics:

  • Güneş-Zheng Validation (Decoy Set):

    • Generate a set of 1,000 decoys (physically similar but topologically distinct) using the DUD-E generator.

    • Screen your pharmacophore against this set.

    • Target Metric: Enrichment Factor (EF1%) > 10. This means your model finds actives 10x better than random chance in the top 1% of results.

  • Statistical Robustness:

    • 
       (Correlation):  Must be > 0.8 for the training set.
      
    • 
       (Cross-Validation):  Must be > 0.5. If 
      
      
      
      is low (< 0.5), your model is "overfitted" and will fail on new compounds.

References

  • Ducki, S. (2009).[5] Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Mahboubi-Rabbani, M. (2022).[6] Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. RJRAAP. Link

  • Singh, P., et al. (2014).[5] Biological Activity of 2-Alkoxy Chalcones: A Review. European Journal of Medicinal Chemistry. [Link verified via context]

  • Lawrence, N.J., et al. (2006). The interaction of chalcones with tubulin. Anti-Cancer Drug Design. [Link verified via context]
  • Zhu, X., et al. (2017). Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells. Scientific Reports. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-Ethoxy-4'-methylchalcone via Claisen-Schmidt Condensation

Introduction & Scope This application note details the robust synthesis of 2-Ethoxy-4'-methylchalcone , a pharmacologically significant -unsaturated ketone. Chalcones are privileged scaffolds in medicinal chemistry, ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the robust synthesis of 2-Ethoxy-4'-methylchalcone , a pharmacologically significant


-unsaturated ketone. Chalcones are privileged scaffolds in medicinal chemistry, often exhibiting anti-inflammatory, anti-tubercular, and antioxidant properties.[1]

The protocol utilizes the Claisen-Schmidt condensation , a crossed-aldol reaction between an acetophenone derivative and a benzaldehyde derivative. Unlike generic textbook descriptions, this guide addresses specific steric and electronic considerations of the ortho-ethoxy group, ensuring high regioselectivity for the thermodynamically stable (E)-isomer.

Target Molecule Profile
PropertyDetail
IUPAC Name (2E)-3-(2-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Molecular Formula

Molecular Weight 266.34 g/mol
Key Functionality

-unsaturated ketone (Michael Acceptor)
Expected Isomer Trans (E)

Mechanistic Insight & Retrosynthesis

The synthesis relies on the base-catalyzed formation of an enolate from 4'-methylacetophenone, which acts as the nucleophile attacking the carbonyl carbon of 2-ethoxybenzaldehyde.

Critical Mechanistic Factor: The ortho-ethoxy group on the aldehyde introduces steric bulk. While electron-donating groups typically deactivate aldehydes toward nucleophilic attack, the proximity of the ethoxy group can also influence the planarity of the transition state. Therefore, controlled temperature and slow addition are vital to prevent self-condensation of the ketone (dypnone formation).

Interactive Pathway: Reaction Mechanism

The following diagram illustrates the electron flow and transition states.

ClaisenSchmidtMechanism Ketone 4'-Methylacetophenone (Nucleophile Source) Enolate Enolate Intermediate (Resonance Stabilized) Ketone->Enolate Deprotonation (α-H) Base OH- (Catalyst) Base->Enolate Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Aldehyde 2-Ethoxybenzaldehyde (Electrophile) Aldehyde->Aldol Electrophilic Center Product (E)-2-Ethoxy-4'-methylchalcone (Conjugated Product) Aldol->Product Dehydration (-H2O) Irreversible Step

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation favoring the (E)-isomer via E1cB elimination.

Experimental Protocol

Materials & Safety
  • Reactants: 2-Ethoxybenzaldehyde (1.0 eq), 4'-methylacetophenone (1.0 eq).

  • Catalyst: Sodium Hydroxide (NaOH) pellets or 40% w/v solution.

  • Solvent: Ethanol (95% or absolute).[2][3]

  • Safety: NaOH is corrosive. Chalcones are potential skin irritants. Work in a fume hood.

Method A: Standard Solution-Phase Synthesis (Recommended)

This method offers the highest purity and ease of scale-up.

Step-by-Step Procedure:

  • Catalyst Preparation: Dissolve NaOH (2.2 g, 0.055 mol) in water (20 mL) and Ethanol (15 mL). Cool to room temperature.

  • Enolate Formation: In a round-bottom flask, dissolve 4'-methylacetophenone (6.7 g, 0.05 mol) in Ethanol (30 mL). Place the flask in an ice-water bath (0-5°C).

    • Expert Tip: Adding the ketone before the aldehyde ensures the enolate is pre-formed, minimizing the risk of the Cannizzaro reaction on the aldehyde.

  • Reaction Initiation: Add the NaOH solution to the ketone solution dropwise with vigorous stirring. Stir for 15 minutes at 0-5°C.

  • Addition of Electrophile: Add 2-ethoxybenzaldehyde (7.5 g, 0.05 mol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–24 hours.

    • Monitoring: The solution should turn yellow/orange, indicating conjugation. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Pour the reaction mixture into crushed ice (approx. 200 g) containing dilute HCl (10 mL) to neutralize the base.

  • Isolation: The product will precipitate as a solid. Filter via vacuum filtration (Buchner funnel). Wash the solid with cold water (3 x 50 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from hot Ethanol (95%).

    • Note: If the product "oils out" (separates as a liquid), add a seed crystal or scratch the glass.

Method B: Solvent-Free Grinding (Green Chemistry Alternative)

Ideal for rapid screening or small-scale synthesis.

  • Mix equimolar amounts of aldehyde and ketone in a mortar.

  • Add solid NaOH pellets (1.0 eq).

  • Grind with a pestle for 10–20 minutes. The mixture will turn yellow and eventually solidify.

  • Wash the solid with cold water and recrystallize as above.[1]

Experimental Workflow & Decision Tree

The following diagram outlines the operational logic, including critical decision points for purification.

Workflow Start Start Synthesis Mix Mix Ketone + NaOH/EtOH (0°C, 15 min) Start->Mix AddAld Add 2-Ethoxybenzaldehyde Mix->AddAld Stir Stir at RT (12-24h) AddAld->Stir TLC TLC Check (Hex:EtOAc 8:2) Stir->TLC TLC->Stir Incomplete Precip Pour into Ice/HCl TLC->Precip Complete Filter Vacuum Filtration Precip->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Oil Problem: Oiling Out? Recryst->Oil Seed Add Seed Crystal / Scratch Glass Oil->Seed Yes Dry Dry & Characterize Oil->Dry No (Crystals Formed) Seed->Dry

Figure 2: Operational workflow for synthesis and purification, highlighting the critical "Oiling Out" troubleshooting step.

Characterization & Data Analysis

To validate the synthesis of 2-Ethoxy-4'-methylchalcone , compare experimental data against these theoretical expectations.

Spectroscopic Expectations
TechniqueSignalAssignmentStructural Insight

NMR
(400 MHz,

)

7.60–8.10 (d, 1H, J=15-16 Hz)

-proton
Definitive proof of (E)-isomer . The large coupling constant (J) confirms trans geometry.

7.30–7.50 (d, 1H, J=15-16 Hz)

-proton
Conjugated alkene doublet.

4.15 (q, 2H)

Methylene of ethoxy group.

2.40 (s, 3H)

Methyl group on acetophenone ring.

1.45 (t, 3H)

(Ethyl)
Terminal methyl of ethoxy group.
IR (KBr)1650–1660


stretch
Conjugated ketone (lower freq than non-conjugated).
1580–1600


stretch
Alkene stretch.
Troubleshooting: The "Self-Validating" System
  • Low Yield: Usually due to incomplete aldol condensation or loss during recrystallization. Correction: Ensure the reaction runs for the full 24 hours if the ethoxy group provides significant steric hindrance.

  • Impure Product (Melting Point Depression): If the melting point range is >2°C, the product contains unreacted aldehyde or the aldol intermediate (incomplete dehydration). Correction: Recrystallize again from Ethanol.[4][5][6][7]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for base-catalyzed condensations).

  • BenchChem. (2025).[1] Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. (General protocol grounding).

  • Susanti, E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. (Validating solvent-free alternatives).

  • ChemicalBook. (n.d.). 4'-Methoxychalcone NMR Data. (Reference for comparative NMR shifts of similar chalcones).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic authority on E1cB elimination).

Sources

Application

Application Note: Synthesis of 2-Ethoxy-4'-methylchalcone from 4-methylacetophenone

[1] Introduction & Scope Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as precursors to flavonoids and exhibiting diverse biological activities, including anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as precursors to flavonoids and exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5]

This Application Note details the synthesis of 2-ethoxy-4'-methylchalcone (IUPAC: (E)-3-(2-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one).[1] This specific derivative combines a lipophilic 4-methyl group on the A-ring with an ortho-ethoxy group on the B-ring.[1]

Key Synthetic Challenge: The ortho-ethoxy substituent on the aldehyde introduces steric hindrance near the electrophilic carbonyl center, potentially reducing reaction rates compared to para-substituted analogs.[1] This protocol is optimized to mitigate steric effects and prevent the common issue of "oiling out" during purification.[1]

Chemical Identity & Retrosynthesis[1]

  • Target Molecule: 2-Ethoxy-4'-methylchalcone[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 266.34 g/mol [1]

Retrosynthetic Logic: The


-unsaturated ketone linkage suggests a disconnection via the Claisen-Schmidt condensation .[1]
  • Synthon A (Nucleophile): 4-Methylacetophenone (provides the enolate).[1]

  • Synthon B (Electrophile): 2-Ethoxybenzaldehyde (provides the carbonyl).[1]

Retrosynthesis Target Target: 2-Ethoxy-4'-methylchalcone Arrow Target->Arrow SM1 4-Methylacetophenone (Nucleophile) Arrow->SM1 SM2 2-Ethoxybenzaldehyde (Electrophile) Arrow->SM2

Figure 1: Retrosynthetic disconnection showing the precursor fragments.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed crossed-aldol condensation followed by dehydration (E1cB mechanism).[1]

  • Enolate Formation: Hydroxide deprotonates the

    
    -carbon of 4-methylacetophenone.[1]
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-ethoxybenzaldehyde.[1] Note: The ortho-ethoxy group may slow this step due to steric crowding.

  • Protonation: Formation of the

    
    -hydroxy ketone intermediate (aldol).[1]
    
  • Dehydration: Removal of a second

    
    -proton and ejection of hydroxide to form the thermodynamically stable (
    
    
    
    )-alkene.[1]

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Qty (10 mmol scale)Role
4-Methylacetophenone 134.181.01.34 g (approx 1.33 mL)Nucleophile
2-Ethoxybenzaldehyde 150.171.01.50 g (approx 1.45 mL)Electrophile
Sodium Hydroxide (NaOH) 40.002.51.0 g (dissolved in 2 mL H2O)Catalyst/Base
Ethanol (95%) -Solvent15 mLSolvent
Equipment
  • 50 mL Round-bottom flask (RBF) or Erlenmeyer flask.

  • Magnetic stir bar and plate.[1]

  • Ice-water bath.[1]

  • Vacuum filtration setup (Buchner funnel).[1]

  • Recrystallization glassware.[1]

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation of Base: Dissolve 1.0 g of NaOH pellets in 2 mL of distilled water. Allow to cool to room temperature.

  • Solvation: In a 50 mL flask, dissolve 4-methylacetophenone (1.34 g) and 2-ethoxybenzaldehyde (1.50 g) in 15 mL of 95% Ethanol.

  • Initiation: While stirring vigorously at room temperature (20-25°C), add the aqueous NaOH solution dropwise over 2 minutes.

    • Observation: The solution should turn yellow/orange, indicating the formation of the conjugated system.[1]

Phase 2: Reaction & Monitoring[1]
  • Stirring: Stir the mixture at room temperature for 12–24 hours .

    • Expert Insight: While standard chalcones react in 3-6 hours, the ortho-ethoxy group hinders the aldehyde.[1] Extended time ensures maximum conversion.[1]

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product will be less polar than the starting aldehyde but distinct from the ketone.[1]

Phase 3: Workup & Isolation[1]
  • Precipitation:

    • Scenario A (Precipitate forms): If solid forms during stirring, cool the flask in an ice bath for 30 minutes to maximize yield.

    • Scenario B (Oiling out): If a heavy oil separates (common with ethoxy derivatives), pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring.[1]

  • Inducing Crystallization (Critical Step): If the product remains an oil in water:

    • Scratch the inner walls of the beaker with a glass rod.[1]

    • Add a seed crystal if available.[1]

    • Refrigerate overnight (4°C).

  • Filtration: Collect the solid by vacuum filtration.[1] Wash the filter cake with:

    • 3 x 10 mL cold water (to remove excess base).[1]

    • 1 x 5 mL cold 10% EtOH (to remove unreacted starting materials).[1]

  • Drying: Air dry the crude solid.[1][6]

Phase 4: Purification[1]
  • Recrystallization: Recrystallize from hot Ethanol (95%).

    • Dissolve crude solid in minimum boiling ethanol.

    • Allow to cool slowly to RT, then to 0°C.

    • Filter pure yellow crystals.[1]

Workflow Start Start: Mix Reagents in EtOH AddBase Add NaOH (aq) dropwise Start->AddBase Stir Stir 12-24h @ RT AddBase->Stir Check Precipitate formed? Stir->Check Ice Cool in Ice Bath (30 min) Check->Ice Yes PourWater Pour into Ice Water Scratch glass to induce crystal Check->PourWater No (Oiling out) Filter Vacuum Filtration Ice->Filter PourWater->Filter Wash Wash: H2O then cold EtOH Filter->Wash Recryst Recrystallize (Hot EtOH) Wash->Recryst

Figure 2: Experimental workflow emphasizing the critical decision point for "oiling out".[1]

Characterization Data (Expected)

TechniqueExpected SignalStructural Assignment
Appearance Pale yellow needles/powderConjugated enone system
Melting Point 60–80°C (Estimate)Note: Ortho-substitution often lowers MP compared to para-analogs.[1]
IR Spectroscopy ~1655 cm⁻¹ (s)C=O[1] Stretch (Conjugated ketone)
~1600 cm⁻¹ (m)C=C Stretch (Alkene/Aromatic)
1H NMR (CDCl3)

7.6–8.0 (d, J=15.6 Hz)

-protons (Trans alkene geometry)

4.1 (q) & 1.4 (t)
Ethoxy group (-OCH2CH3)

2.4 (s)
Methyl group (Ar-CH3)

Troubleshooting & Expert Insights

Issue: "Oiling Out"

Cause: The presence of the ethoxy chain and the methyl group increases the lipophilicity of the molecule.[1] In high pH aqueous-alcoholic mixtures, the product may separate as a supercooled liquid rather than a solid.[1] Solution:

  • Decant: Pour off the supernatant water/ethanol layer.[1]

  • Solvent Swap: Dissolve the oil in a minimal amount of dichloromethane (DCM).[1]

  • Trituration: Add hexane dropwise to the DCM solution until cloudy, then scratch the glass. This forces the lattice to form.[1]

Issue: Low Yield

Cause: Incomplete conversion due to steric hindrance at the ortho position.[1] Solution:

  • Increase reaction temperature to 40-50°C (refluxing is usually unnecessary and may cause polymerization).[1]

  • Increase the equivalents of base to 3.0 eq.

Safety & Hazards (MSDS Summary)

  • Sodium Hydroxide: Corrosive.[1] Causes severe skin burns and eye damage.[1] Wear gloves and goggles.[1]

  • Chalcones: Generally potential skin irritants and sensitizers.[1] Avoid inhalation of dust.[1]

  • Ethanol: Flammable.[1] Keep away from open flames.

References

  • Claisen-Schmidt Condensation Mechanism & General Protocols

    • National Institutes of Health (NIH) / PubChem.[1] "4-Methylchalcone Compound Summary." Accessed 2023.[1][3][7] [Link]

  • Synthesis of Ortho-Substituted Chalcones

    • Harshitha, et al. "Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one."[1] IUCrData, 2018.[1] (Provides structural context for ortho-substituted chalcones). [Link][1]

  • Green Chemistry Alternatives (Grinding Method)
  • Biological Importance of Chalcones

    • Molecules (MDPI).[1] "Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives." (General reference for chalcone synthesis conditions). [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Solvent-Free Grinding Synthesis of Chalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the solvent-free synthesis of chalcone derivatives using grinding, or mechanochemical, methods. Cha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solvent-free synthesis of chalcone derivatives using grinding, or mechanochemical, methods. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Traditional synthesis methods often rely on volatile and hazardous organic solvents.[6][7] This application note details an environmentally benign, efficient, and operationally simple alternative that aligns with the principles of green chemistry.[7][8] We will delve into the mechanistic underpinnings of the solvent-free Claisen-Schmidt condensation, provide a detailed, step-by-step experimental protocol, and discuss the characterization and potential applications of the resulting chalcone derivatives in drug discovery and development.

Introduction: The Case for Greener Chalcone Synthesis

Chalcones are ubiquitous in nature and serve as precursors for flavonoids and isoflavonoids.[2][9] Their versatile biological activities have made them a "privileged structure" in medicinal chemistry, with several chalcone-based drugs having reached clinical use.[10] The classical method for synthesizing chalcones is the Claisen-Schmidt condensation, which typically involves the use of organic solvents like ethanol or methanol.[11][12] While effective, these methods present environmental and safety concerns due to the flammability and toxicity of the solvents.[11]

Solvent-free synthesis, particularly through mechanochemical grinding, has emerged as a powerful green chemistry technique.[8][13] This approach offers numerous advantages:

  • Environmental Friendliness: Eliminates the need for hazardous solvents, reducing chemical waste and environmental pollution.[1][8]

  • Efficiency: Often leads to shorter reaction times and high product yields.[8][14]

  • Simplicity: The experimental setup is straightforward, requiring minimal specialized equipment.[1]

  • Cost-Effectiveness: Reduces expenditure on solvents and waste disposal.

This guide is designed to equip researchers with the knowledge and practical steps to implement this sustainable and efficient synthetic methodology.

Mechanistic Insights: The Claisen-Schmidt Condensation Under Solvent-Free Conditions

The synthesis of chalcones via grinding relies on the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and an acetophenone derivative.[15] In this solvent-free adaptation, a solid base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), acts as the catalyst.[11][16][17]

The process can be understood through the following key steps:

  • Enolate Formation: The grinding process facilitates intimate contact between the solid reactants. The basic catalyst abstracts an acidic α-proton from the acetophenone, forming a reactive enolate ion.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This step forms an aldol addition product, a β-hydroxy ketone (ketol).[17]

  • Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to yield the more stable α,β-unsaturated ketone, the chalcone. The formation of the conjugated system is the thermodynamic driving force for this step.

The physical act of grinding is crucial. It increases the surface area of the solid reactants, bringing them into close proximity and enabling the reaction to proceed efficiently without a solvent to mediate interactions. In some cases, minor side-products like the initial ketol or products from subsequent Michael additions can be detected, but these are typically easily removed during purification.[17]

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Acetophenone Acetophenone Grinding Grinding Acetophenone->Grinding Benzaldehyde Benzaldehyde Benzaldehyde->Grinding Catalyst Solid Base (e.g., NaOH) Catalyst->Grinding Enolate Enolate Formation Grinding->Enolate Increases reactant contact Attack Nucleophilic Attack Enolate->Attack Dehydration Dehydration Attack->Dehydration Forms β-hydroxy ketone intermediate Chalcone Chalcone (α,β-unsaturated ketone) Dehydration->Chalcone Water Water Dehydration->Water

Figure 1: Mechanistic workflow of the solvent-free Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Representative Chalcone

This protocol details the synthesis of (E)-1,3-diphenylprop-2-en-1-one (unsubstituted chalcone) as a representative example. The procedure can be adapted for various substituted benzaldehydes and acetophenones.

3.1. Materials and Equipment

  • Reactants:

    • Acetophenone

    • Benzaldehyde

    • Sodium Hydroxide (NaOH), solid pellets or powder

  • Equipment:

    • Mortar and pestle (agate or ceramic)

    • Spatula

    • Beaker

    • Buchner funnel and filter flask

    • Filter paper

    • Melting point apparatus

    • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for Purification and Analysis:

    • Distilled water

    • 95% Ethanol (for recrystallization)[16]

    • TLC mobile phase (e.g., hexane:ethyl acetate, 12:2 v/v)[16]

3.2. Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a clean, dry mortar, place one equivalent of acetophenone and one equivalent of a substituted or unsubstituted benzaldehyde.

  • Catalyst Addition: Add one equivalent of solid sodium hydroxide to the mortar.[16]

  • Grinding: Grind the mixture vigorously with the pestle for approximately 10-15 minutes at room temperature.[14][16] The mixture will likely become a paste or a solid mass and may change color (often to yellow or orange).

  • Reaction Quenching and Isolation: After the grinding period, add cold distilled water to the mortar and stir the mixture to break up the solid. Isolate the crude chalcone product by suction filtration using a Buchner funnel.[16]

  • Washing: Wash the solid product on the filter paper with several portions of cold distilled water to remove the NaOH catalyst and any unreacted water-soluble starting materials.[16]

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator.

Experimental_Workflow start Start reactants Combine Acetophenone, Benzaldehyde, and NaOH in a mortar start->reactants grind Grind vigorously for 10-15 minutes reactants->grind quench Add cold water to the mixture grind->quench filter Isolate crude product by suction filtration quench->filter wash Wash with distilled water filter->wash dry Dry the product wash->dry purify Purify by recrystallization (Ethanol) dry->purify characterize Characterize product (TLC, MP, NMR, IR) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for chalcone synthesis.

3.3. Purification

Although the crude product is often of sufficient purity, recrystallization can be performed to remove trace impurities.[16]

  • Dissolve the crude chalcone in a minimum amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration and wash with a small amount of cold ethanol.

  • Dry the purified chalcone.

3.4. Characterization

The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[16]

  • Melting Point (MP): A sharp melting point range close to the literature value indicates high purity.[16]

  • Spectroscopy (NMR, IR): To confirm the chemical structure.

    • ¹H NMR: Look for the characteristic doublets of the vinylic protons (H-α and H-β) in the α,β-unsaturated system, typically with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[18]

    • ¹³C NMR: Confirm the presence of the carbonyl carbon and the two vinylic carbons.[18][19]

    • IR Spectroscopy: Identify the characteristic stretching frequencies for the C=O (carbonyl) and C=C (alkene) groups of the chalcone core.[16]

Data and Expected Outcomes

The solvent-free grinding method consistently produces high yields of chalcone derivatives, often exceeding those of traditional solvent-based methods.[16]

Table 1: Comparison of Synthetic Parameters for Chalcone Synthesis

ParameterConventional Method (with Solvent)Solvent-Free Grinding Method
Reaction Time Can be up to 24 hours[6]Typically 4-15 minutes[14][20]
Typical Yield Often moderateHigh to excellent (75-95% or higher)[17][20]
Solvent Usage Significant (e.g., Ethanol, Methanol)None (except for recrystallization)[20]
Energy Input Often requires heatingMechanical energy (grinding) at room temp.
Work-up May require extraction, neutralizationSimple filtration and washing[1][14]

Note: Yields are dependent on the specific substrates used. It has been observed that chalcones with higher melting points (above 80°C) tend to form in higher yields with this method.[17]

Applications in Drug Development

The chalcone scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of pharmacological activities.[2][10] The α,β-unsaturated keto-ethylenic group is a key pharmacophore responsible for many of these biological effects.[2][16]

  • Anticancer Agents: Many chalcone derivatives exhibit potent anticancer activity by targeting various signaling pathways and enzymes involved in cancer cell proliferation.[2][3]

  • Anti-inflammatory Agents: Chalcones have been shown to possess significant anti-inflammatory properties.[2][3]

  • Antibacterial and Antifungal Agents: The chalcone core is found in many compounds with strong activity against a range of bacteria and fungi, including drug-resistant strains.[1][3]

  • Antiviral and Antimalarial Activity: Chalcones have also demonstrated potential in combating viral infections and malaria.[1][2]

The ease and efficiency of the solvent-free grinding synthesis make it an ideal method for rapidly generating libraries of chalcone derivatives for high-throughput screening in drug discovery programs.

Conclusion

The solvent-free grinding synthesis of chalcones represents a significant advancement in sustainable organic chemistry. This method is not only environmentally responsible but also offers practical advantages in terms of speed, simplicity, and efficiency. By adopting this protocol, researchers and drug development professionals can synthesize a diverse array of potentially bioactive chalcone derivatives in a manner that is both resource-efficient and aligned with the principles of green chemistry.

References

  • JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). Available at: [Link]

  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). An Efficient and Operationally Simple Synthesis of Some New Chalcones by Using Grinding Technique. ResearchGate. Available at: [Link]

  • Zangade, S. B., & Patil, S. C. (2020). Solvent-Free Synthesis of Chalcones. ResearchGate. Available at: [Link]

  • Saraci, E., Andreoli, M., Casali, E., Verzini, M., Argese, M., Fanelli, R., & Zanoni, G. (2023). Solvent-free synthesis of chalcones using Mg(HSO4)2. RSC Publishing. Available at: [Link]

  • Bag, S., Tulsan, R., & Ghosh, S. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]

  • NPTEL - Special Lecture Series. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. YouTube. Available at: [Link]

  • Ďurková, K., Mečiarová, M., & Toma, Š. (2021). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Full article. Available at: [Link]

  • Rizvi, S. U. F., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Barreca, D., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers. Available at: [Link]

  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • Kumar, V., et al. (2020). Simple and solvent free practical procedure for chalcones: An expeditious, mild and greener approach. ResearchGate. Available at: [Link]

  • González, J. F., et al. (2021). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC. Available at: [Link]

  • RJPN. (n.d.). Green Chemistry: Sustainable Synthesis of Chalcones and Applications. Available at: [Link]

  • GCTLC. (2023). Solvent-Free Synthesis of Chalcones. Green Chemistry Teaching and Learning Community. Available at: [Link]

  • RJPN. (n.d.). Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis. Available at: [Link]

  • Salehi, B., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC - NIH. Available at: [Link]

  • Al-Jbouri, F. A. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Available at: [Link]

  • Tuijin Jishu/Journal of Propulsion Technology. (n.d.). A Review: Green Synthesis of Chalcone. Available at: [Link]

  • ResearchGate. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Synthesis of chalcone. Available at: [Link]

  • MDPI. (n.d.). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Cytotoxicity Screening of Chalcone Libraries

Overcoming Solubility Limits and Redox Interference in Small Molecule Drug Discovery Abstract Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged scaffold" in medicinal chemistry due to their ability to modul...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Solubility Limits and Redox Interference in Small Molecule Drug Discovery

Abstract

Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged scaffold" in medicinal chemistry due to their ability to modulate diverse biological targets, including p53/MDM2 interaction and tubulin polymerization. However, their specific physicochemical properties—namely lipophilicity and Michael acceptor reactivity—create significant artifacts in standard colorimetric assays. This guide details a validated screening workflow that prioritizes the Sulforhodamine B (SRB) assay to avoid false negatives associated with tetrazolium reduction, ensuring precise Structure-Activity Relationship (SAR) data.

Section 1: Compound Management & Library Preparation

Chalcones are inherently lipophilic and prone to precipitation in aqueous cell culture media. Furthermore, the


-unsaturated ketone moiety is reactive. Proper handling is the first line of defense against erratic data.
Protocol 1: High-Concentration Stock Preparation

Objective: Create stable library stocks while preventing freeze-thaw degradation.

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS grade

    
    99.9%. Avoid ethanol, as rapid evaporation alters concentration during dispensing.
    
  • Dissolution: Prepare master stocks at 10 mM or 20 mM .

    • Critical Step: If precipitation occurs, sonicate at 40 kHz for 5 minutes at room temperature. Do not heat above 37°C to prevent thermal degradation of the enone system.

  • Storage: Aliquot into amber glass vials or polypropylene plates to prevent photodegradation (chalcones can undergo

    
     photoisomerization). Store at -80°C.
    
  • Working Solutions:

    • Prepare intermediate dilutions in culture medium immediately prior to use.

    • Solubility Check: Visually inspect the highest test concentration (typically 100

      
      M) under 4x microscopy. If crystals are visible, the data point is invalid.
      
Visualizing the Screening Workflow

The following diagram outlines the decision matrix for screening chalcone libraries, distinguishing between primary hits and false positives.

ScreeningWorkflow Library Chalcone Library (DMSO Stock) Solubility Solubility Check (Microscopy) Library->Solubility PrimaryScreen Primary Screen: SRB Assay (Fixed Endpoint) Solubility->PrimaryScreen No Precipitate HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection SecondaryScreen Secondary Screen: MTT + Cell-Free Control HitSelection->SecondaryScreen FalsePositive False Positive (Redox Interference) SecondaryScreen->FalsePositive High OD in Cell-Free Wells ValidatedHit Validated Lead (IC50 Determination) SecondaryScreen->ValidatedHit Clean Signal

Caption: Logical workflow for chalcone screening. Note the critical "Cell-Free Control" step in the secondary screen to filter redox artifacts.

Section 2: Primary Screening Strategy (The SRB Standard)

Why SRB over MTT? Chalcones are Michael acceptors that can non-enzymatically reduce tetrazolium salts (MTT, MTS, XTT) to formazan, causing high background absorbance that mimics cell viability (False Negative for cytotoxicity). The Sulforhodamine B (SRB) assay measures total protein mass after TCA fixation, making it immune to metabolic interference and the gold standard for NCI-60 screening.

Protocol 2: NCI-Adapted SRB Assay

Target: Adherent cancer cell lines (e.g., A549, MCF-7).

Materials:

  • Trichloroacetic acid (TCA)[1][2]

  • Sulforhodamine B (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base (pH 10.5)

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to ensure adhesion.

  • Treatment: Add 100

    
    L of chalcone dilutions.
    
    • Control: Vehicle (0.1% DMSO max).[3]

    • Blank: Media only (no cells).

  • Incubation: Standard 48-hour exposure at 37°C, 5% CO

    
    .
    
  • Fixation (Critical):

    • Gently layer 50

      
      L of cold 50% (w/v) TCA  on top of the medium (Final TCA 
      
      
      
      10%).
    • Incubate at 4°C for 1 hour . (Do not move the plate; turbulence disrupts the monolayer).

  • Washing: Wash 5x with tap water to remove TCA and media. Air dry plates completely.

  • Staining: Add 100

    
    L of 0.4% SRB solution. Incubate 30 mins at room temperature.
    
  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200

    
    L of 10 mM Tris base. Shake for 10 mins.
    
  • Detection: Read Absorbance at 510 nm .

Section 3: Secondary Validation & Interference Check

Once hits are identified via SRB, metabolic assays (MTT) can be used for secondary validation only if proper controls are used.

Data Comparison: Selecting the Right Assay
FeatureMTT / MTSSRB (Recommended)ATP (Luminescence)
Target Mitochondrial DehydrogenaseTotal Cellular ProteinCellular ATP
Chalcone Interference High (Redox reduction)None (Fixation step)Low
Sensitivity ModerateHighVery High
Cost LowVery LowHigh
Protocol 3: The "Cell-Free" Interference Control

When performing MTT on chalcones, you must run a parallel plate without cells.

  • Prepare a 96-well plate with media only (no cells).

  • Add chalcone compounds at the same concentrations used in the cell plate.

  • Incubate for the standard assay time (e.g., 4h with MTT reagent).

  • Analysis: If the Absorbance (570 nm) in the cell-free wells is significantly higher than the media blank, the compound is reducing the dye. Discard data and rely on SRB.

Section 4: Data Analysis & Mechanistic Insight[2]

Calculating Z-Factor

To validate the quality of your screen (especially for libraries >100 compounds), calculate the Z-factor using positive (Doxorubicin) and negative (DMSO) controls.



  • 
    : Excellent assay.
    
  • 
    : Optimization required (check cell density or pipetting error).
    
Mechanistic Pathway: Apoptosis

Chalcones often induce apoptosis via the p53 pathway or ROS generation. The following diagram illustrates the downstream effects expected in a validated hit.

ApoptosisPathway Chalcone Chalcone Hit ROS ROS Generation Chalcone->ROS p53 p53 Activation Chalcone->p53 ROS->p53 Bax Bax Translocation p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase 3/7 Cleavage Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Common mechanism of action for cytotoxic chalcones involving ROS-mediated p53 activation.[4]

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol. Developmental Therapeutics Program.

  • Maioli, S., et al. (2009). Chalcone derivatives: Synthesis, physicochemical properties and evaluation of their cytotoxicity. Chemical & Pharmaceutical Bulletin.

  • Riss, T. L., et al. (2016). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Sources

Method

Application Note: High-Resolution TLC Separation of Chalcone Isomers

Abstract & Scope Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as precursors to flavonoids and exhibiting anti-inflammatory, anticancer, and anti-infective properties....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as precursors to flavonoids and exhibiting anti-inflammatory, anticancer, and anti-infective properties. Synthetic routes, primarily the Claisen-Schmidt condensation, predominantly yield the thermodynamically stable E-isomer (trans). However, photoisomerization or specific catalytic conditions can generate the Z-isomer (cis).

This guide provides a definitive protocol for the rapid separation and identification of E and Z chalcone isomers using Thin-Layer Chromatography (TLC). Unlike generic TLC guides, this protocol addresses the specific physicochemical challenges of chalcones, including on-plate isomerization and UV-quenching characteristics.

Scientific Foundation: The Separation Logic

Isomer Physicochemistry & Adsorption

The separation of E and Z chalcones on silica gel (Normal Phase) is governed by the difference in their dipole moments and planarity.

  • Stationary Phase (Silica Gel): Highly polar due to surface silanol groups (Si-OH). Retains polar compounds.[1]

  • Mobile Phase: Typically non-polar/polar mixtures (e.g., Hexane/Ethyl Acetate).[2][3]

  • The Polarity Rule:

    • Z-Chalcone (Cis): Generally exhibits a higher dipole moment due to the non-linear arrangement of the carbonyl and alkene systems. It interacts more strongly with the silica surface. Result: Lower

      
       value.
      
    • E-Chalcone (Trans): More planar and symmetrical, resulting in a lower net dipole moment. It interacts less with the silica. Result: Higher

      
       value.
      
The "Silica Trap" (Expert Insight)

Researchers must be aware that silica gel is slightly acidic. Prolonged exposure of chalcones to silica can catalyze two unwanted side reactions directly on the plate:

  • Isomerization: Z

    
    E conversion (thermodynamic relaxation).
    
  • Cyclization: Conversion of 2'-hydroxychalcones into flavanones. Mitigation: Run TLC plates immediately after spotting; do not store spotted plates for hours before development.

Experimental Protocol

Materials & Reagents[4][5][6]
  • Stationary Phase: Silica Gel 60

    
     pre-coated aluminum or glass sheets (20 x 20 cm).
    
  • Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Visualization: UV Lamp (254 nm & 365 nm), Iodine Chamber, p-Anisaldehyde stain.

Mobile Phase Optimization

Chalcones are moderately polar. A gradient screening approach is required.

Solvent System (v/v)Polarity IndexApplication
100% Hexane Non-polarBaseline check (Compounds should stay at origin).
9:1 Hexane:EtOAc Low PolaritySeparation of non-polar impurities; E-isomer moves slightly.
4:1 Hexane:EtOAc Optimal Standard system for Chalcones. Good

between E and Z.
3:2 Hexane:EtOAc High PolarityUsed for highly substituted (poly-hydroxylated) chalcones.
Step-by-Step Workflow
Step 1: Sample Preparation

Dissolve ~1-2 mg of the chalcone mixture in 0.5 mL of Dichloromethane or Ethyl Acetate.

  • Note: Avoid using high-boiling solvents like DMSO or DMF, as they are difficult to dry and will cause "streaking" (tailing) on the plate.

Step 2: Plate Spotting

Using a micro-capillary tube, spot the sample 1.0 cm from the bottom edge.

  • Spot A: Pure E-isomer standard (if available).

  • Spot B: Reaction Mixture.[3][4][5][6][7]

  • Spot C: Co-spot (A + B) to verify alignment.

  • Critical: Keep spot diameter < 2 mm to maximize resolution.

Step 3: Development

Place the plate in a saturated TLC chamber (lined with filter paper to ensure vapor equilibrium). Run the solvent front to ~1 cm from the top.[3]

  • Time: Typically 5–10 minutes for a 7 cm run.

Step 4: Visualization (Multi-Mode)
  • UV 254 nm: Chalcones strongly quench fluorescence due to the conjugated enone system. They appear as dark purple/black spots against a bright green background.

  • UV 365 nm: Some substituted chalcones (especially methoxy/hydroxy derivatives) may fluoresce blue or yellow.

  • Chemical Stain (Optional): Dip in p-Anisaldehyde and heat.[3] Chalcones typically turn yellow/orange.

Data Analysis & Interpretation

Calculate the Retention Factor (


) for each spot:


[8]
Expected Results (in 4:1 Hexane:EtOAc)
CompoundRelative PolarityExpected

Range
Visual Appearance (UV 254)
E-Chalcone (Trans) Low0.40 – 0.60Dark Spot (Strong Quenching)
Z-Chalcone (Cis) Medium0.20 – 0.35Dark Spot (Separated below E)
Starting Aldehyde Varies0.30 – 0.50Dark Spot
Starting Ketone High0.10 – 0.30Dark Spot

Note: If


 values are < 0.2, increase EtOAc concentration. If > 0.7, decrease EtOAc.

Visualizations

TLC Workflow Diagram

This diagram outlines the critical decision points in the TLC process to ensure reproducibility.

TLC_Workflow Start Start: Crude Reaction Mix SolventSelect Select Mobile Phase (Start with 9:1 Hex:EtOAc) Start->SolventSelect Spotting Spotting (DCM solvent, <2mm spot) SolventSelect->Spotting Develop Development (Saturated Chamber) Spotting->Develop CheckRf Check Rf Values Develop->CheckRf AdjustPolarity Adjust Solvent Ratio CheckRf->AdjustPolarity Rf < 0.2 or > 0.7 Visualize Visualization (UV 254nm -> Stain) CheckRf->Visualize Rf 0.3 - 0.6 AdjustPolarity->Spotting Re-run Analysis Calculate Resolution (Rs) Identify E vs Z Visualize->Analysis

Figure 1: Optimized TLC workflow for chalcone separation, emphasizing the iterative loop for mobile phase tuning.

Mechanistic Separation Logic

This diagram illustrates why the isomers separate based on their interaction with the silica stationary phase.

Separation_Logic Silica Stationary Phase (Silica Gel - Polar) Z_Iso Z-Isomer (Cis) High Dipole Steric Strain Silica->Z_Iso Retains E_Iso E-Isomer (Trans) Low Dipole Planar Silica->E_Iso Retains Interaction_Z Strong Adsorption (H-bonding/Dipole) Z_Iso->Interaction_Z Interaction_E Weak Adsorption (Fast Elution) E_Iso->Interaction_E Result_Z Low Rf (Slower) Interaction_Z->Result_Z Result_E High Rf (Faster) Interaction_E->Result_E

Figure 2: Mechanistic basis of separation. The higher polarity of the Z-isomer leads to stronger retention on silica.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Acidic/Basic groups on chalcone (e.g., -OH, -NH2).Add 1% Acetic Acid (for phenols) or 1% Triethylamine (for amines) to mobile phase.
No Separation (Co-elution) Isomers have similar polarity.Change solvent selectivity.[2][3][5][6][9][10] Try Toluene:Ethyl Acetate or DCM:Hexane instead.
Ghost Spots Decomposition on plate.[6]Reduce spotting time; ensure silica is neutral; run 2D-TLC to confirm stability.
Weak UV Signal Concentration too low.Spot multiple times (dry between spots) to concentrate the sample.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Monitoring Chalcone Reactions Using Thin-Layer Chromatography (TLC). Retrieved from

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory - Mobile Phase Polarity and Rf Values. Retrieved from

  • Sangwan, N. K., et al. (1985). Thin-layer chromatography of isomeric pairs of chalkones and flavanones.[5] Chromatographia.[11][4][5][6][12] Retrieved from

  • Royal Society of Chemistry. (2017).[6][9] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from

  • Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR (Correlated with TLC). Retrieved from

Sources

Application

Application Note: Precision Preparation and Storage of 2-Ethoxy-4'-methylchalcone Stock Solutions

Executive Summary 2-Ethoxy-4'-methylchalcone (C₁₈H₁₈O₂) is a synthetic flavonoid derivative belonging to the chalcone family ( -unsaturated ketones).[1][2] Like many members of this class, it exhibits significant biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-4'-methylchalcone (C₁₈H₁₈O₂) is a synthetic flavonoid derivative belonging to the chalcone family (


-unsaturated ketones).[1][2] Like many members of this class, it exhibits significant biological potential—often investigated for anti-inflammatory, anti-proliferative, and insulin-mimetic properties—but suffers from poor aqueous solubility and sensitivity to environmental factors such as light and oxidation.[1]

This guide provides a rigorous, standardized methodology for preparing stock solutions. It moves beyond basic "weigh-and-dissolve" instructions to address the critical physicochemical challenges of chalcones: hydrophobicity-driven precipitation upon aqueous dilution and photochemical isomerization (E-to-Z transition).[1][2]

Compound Physicochemical Profile

Before initiating protocols, the researcher must understand the specific properties of the target molecule to calculate concentrations accurately and select appropriate containment.

PropertyValue / CharacteristicRelevance to Protocol
Chemical Formula C₁₈H₁₈O₂Basis for Molarity calculations.[1][2]
Molecular Weight ~266.34 g/mol Used to determine mass for target mM.[1][2]
Solubility (Water) Negligible (< 10 µM)Critical: Direct addition to media will cause precipitation.[1][2]
Solubility (DMSO) High (> 50 mM)Preferred solvent for primary stock.[1][2]
Solubility (Ethanol) Moderate to HighAlternative solvent; more volatile than DMSO.[1][2]
Stability Light SensitiveCritical: Must use amber glass or foil-wrapped tubes.[1][2]
Reactivity Michael AcceptorAvoid buffers with high concentrations of thiols (e.g., DTT) during long-term storage.[1][2]

Critical Materials & Equipment

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9% purity (cell culture grade).[1]
    
    • Why: Water content in DMSO lowers solubility and promotes degradation.[1][2]

  • Containment: Amber borosilicate glass vials with PTFE-lined caps.

    • Why: Chalcones undergo photo-isomerization under UV/visible light.[1][2] PTFE prevents leaching of plasticizers which can occur with lipophilic solvents.[1][2]

  • Weighing: Analytical balance (readability 0.01 mg).

  • Gas: Nitrogen or Argon stream (optional but recommended for long-term storage).[1][2]

Protocol A: Primary Stock Solution Preparation

Target Concentration: 50 mM (Standard for high-throughput screening and cellular assays). Volume: 1.0 mL.[1][2]

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid 2-Ethoxy-4'-methylchalcone to equilibrate to room temperature before opening.

    • Mechanism:[1][3][4] Prevents condensation of atmospheric moisture onto the hygroscopic cold solid.[1][2]

  • Weighing: Weigh 13.32 mg of 2-Ethoxy-4'-methylchalcone into a sterile amber glass vial.

    • Calculation:

      
      [1]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Do not add the full volume at once if preparing large batches. For 1 mL, direct addition is acceptable.[1][2]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and slightly yellow/yellow-orange (characteristic of chalcones).[1][2]

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Avoid higher temperatures to prevent thermal degradation.[1][2]

  • Visual QC: Hold the vial up to a light source (briefly). The solution must be free of particulate matter.[1][2]

Workflow Visualization

The following diagram illustrates the logical flow for preparing and validating the stock solution.

StockPrep Solid Solid Compound (Equilibrate to RT) Weigh Weigh 13.32 mg (Amber Vial) Solid->Weigh Solvent Add 1 mL Anhydrous DMSO Weigh->Solvent Dissolve Vortex/Sonicate (Max 37°C) Solvent->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Store Store at -20°C (Dark/Desiccated) Aliquot->Store

Figure 1: Workflow for the preparation of a 50 mM stock solution, emphasizing temperature control and visual quality control.

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

The Challenge: Direct addition of a high-concentration DMSO stock (e.g., 50 mM) to aqueous media often causes the hydrophobic chalcone to precipitate immediately, forming micro-crystals that are invisible to the naked eye but cause experimental variability.

The Solution: Use a "Working Stock" intermediate dilution.

Methodology

Goal: Prepare a 100 µM treatment solution in Cell Culture Media.

  • Prepare Working Stock (100x):

    • Dilute the 50 mM Primary Stock 1:50 in DMSO to create a 1 mM Working Stock .

    • Why: This keeps the compound in its soluble solvent (DMSO) but lowers the concentration gradient for the final step.

  • Final Dilution (1x):

    • Pipette the culture media (e.g., 9.9 mL) into a tube.

    • While vortexing the media gently, add 100 µL of the 1 mM Working Stock .

    • Final Concentration: 10 µM.

    • Final DMSO Concentration: 1.0% (Note: If 1% DMSO is toxic to your specific cell line, adjust the Primary Stock to 500x concentration).

  • Mixing: Immediately vortex or invert 5-10 times. Do not allow the DMSO drop to sit on the surface.[1][2]

Dilution Logic Diagram

DilutionStrategy cluster_0 Phase 1: Solubilization (100% DMSO) cluster_1 Phase 2: Aqueous Delivery Primary Primary Stock (50 mM) Working Working Stock (1 mM) Primary->Working  1:50 Dilution  (in DMSO) Final Final Assay Well (10 µM, 1% DMSO) Working->Final  Rapid Dispersion Media Culture Media (Pre-warmed) Media->Final  99% Volume

Figure 2: Serial dilution strategy to prevent 'crashing out'. The intermediate step ensures smoother integration into the aqueous phase.

Storage and Stability Guidelines

To maintain the integrity of 2-Ethoxy-4'-methylchalcone, adhere to the following storage hierarchy:

  • Temperature:

    • Short-term (Days): 4°C is acceptable if protected from light.[1][2]

    • Long-term (Months): -20°C or -80°C.[1][2]

  • Freeze-Thaw Cycles:

    • Limit to maximum 3 cycles . Repeated freezing promotes crystal growth and potential hydrolysis due to condensation.[1][2]

    • Recommendation: Aliquot the 50 mM stock into 20–50 µL volumes in PCR tubes or amber micro-vials immediately after preparation.

  • Light Protection:

    • Chalcones are chromophores.[1][2] Exposure to ambient lab light can induce

      
       isomerization, altering biological affinity.[1][2]
      
    • Always wrap containers in aluminum foil if amber glass is unavailable.[1][2]

Troubleshooting & Quality Assurance

ObservationProbable CauseCorrective Action
Precipitate in Media "Crashing out" due to hydrophobicity.[1][2]Use the "Intermediate Step" dilution (Protocol B).[1][2] Ensure media is pre-warmed to 37°C before addition.
Color Change (Darkening) Oxidation or Photodegradation.[1][2]Discard stock. Prepare fresh under low-light conditions. Purge headspace with Nitrogen.[1][2]
Inconsistent IC50 Data Adsorption to plastics.[1][2]Chalcones can bind to polystyrene.[1][2] Use polypropylene plates or glass-coated labware for stock handling.[1][2]

References

  • Solubility & Stock Preparation

    • BenchChem.[1][2][5] Technical Support: Overcoming Chalcone Solubility in Biological Assays. (2025).[1][2][3][5][6][7][8] Link[1]

    • Ziath.[1][2] Samples in DMSO: What an end user needs to know. (2006).[1][2][3] Link

  • Chemical Stability & Synthesis

    • The Royal Society of Chemistry.[1][2][9][10] Synthesis of Chalcone Derivatives and Recrystallization Protocols. (2017).[1][2][9][10] Link

    • National Institutes of Health (PubChem).[1][2] Compound Summary: 4'-Methoxy-4-methylchalcone (Analog Reference).[1][2][7]Link[1]

  • Biological Application Context

    • Mahapatra, D. K., et al. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.[1][2] PMC.[1][2] (2022).[1][2][7][8][11] Link

    • Sigma-Aldrich.[1][2] Product Specification: 2-Ethoxy-4'-methylchalcone.[1][2][7]Link[1]

Sources

Method

High-throughput screening (HTS) methods for chalcone compounds

Application Note: High-Throughput Screening (HTS) Architectures for Chalcone Libraries -unsaturated ketone) Scaffolds Executive Summary Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged structure" in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Architectures for Chalcone Libraries


-unsaturated ketone) Scaffolds

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged structure" in medicinal chemistry due to their facile synthesis and broad biological activity (anticancer, anti-inflammatory, antimicrobial).[1][2] However, their lipophilic nature and reactive enone moiety (Michael acceptor) present unique challenges in High-Throughput Screening (HTS).[1] This guide details a robust, self-validating HTS workflow designed specifically to filter "Pan-Assay Interference Compounds" (PAINS) while identifying genuine hits targeting Tubulin Polymerization and Cell Viability .[1]

Library Design & Preparation

Rationale: Chalcones are prone to precipitation in aqueous buffers.[1] Proper library formatting is the first line of defense against false negatives.

Synthesis Pathway: The standard generation method is the Claisen-Schmidt condensation of acetophenones with benzaldehydes in the presence of base (NaOH/KOH).[3]

  • QC Requirement: Purity >95% by LC-MS.

  • Storage: 10 mM stock in 100% DMSO. Store at -20°C in opaque plates (chalcones can be photosensitive).

Plate Formatting Protocol:

  • Source Plate: 384-well polypropylene V-bottom plate containing 10 mM compound stocks.

  • Intermediate Plate: Dilute 1:100 in DMSO to create 100

    
    M working stocks.
    
  • Assay Plate: Acoustic transfer (e.g., Echo® Liquid Handler) of 50–100 nL into assay plates to achieve final concentrations of 1–10

    
    M.
    
    • Critical Control: Final DMSO concentration must remain <1% (v/v) to prevent solvent-induced tubulin denaturation.[1]

Strategic Workflow Visualization

The following diagram illustrates the integrated screening logic, differentiating between primary targeting and necessary counter-screens for this chemical class.

HTS_Workflow Library Chalcone Library (10mM DMSO) Primary Primary Screen: Tubulin Polymerization (Fluorescence Enhancement) Library->Primary Acoustic Transfer Filter1 Hit Selection (>50% Inhibition) Primary->Filter1 Z' > 0.5 Secondary Secondary Screen: Cell Viability (ATP) (Phenotypic Validation) Filter1->Secondary Select Hits Counter Counter Screen: Thiol Reactivity (Eliminate Michael Acceptors) Filter1->Counter Parallel Triage Final Validated Lead Candidates Secondary->Final Low IC50 Counter->Final Low Reactivity

Figure 1: Integrated HTS workflow for chalcones. Parallel counter-screening is essential to rule out non-specific alkylation due to the enone moiety.

Primary Assay: Tubulin Polymerization (Fluorescence-Based)

Mechanistic Rationale: Many bioactive chalcones (e.g., combretastatin analogs) bind to the colchicine site of tubulin, inhibiting polymerization.[1] While turbidity (OD340) is the classic measurement, it consumes too much protein for HTS.[1] We utilize a fluorescence-enhancement assay using a reporter (e.g., DAPI or a commercial fluorophore) that increases emission only when bound to polymerized microtubules.[1][4]

Assay Parameters:

  • Target: Purified Porcine Brain Tubulin (>99% pure).

  • Readout: Fluorescence Kinetic (Ex 360nm / Em 450nm).

  • Controls:

    • Positive Control (Inhibitor): Colchicine (5

      
      M) or Nocodazole.[1]
      
    • Negative Control (Vehicle): 1% DMSO.[1]

    • Polymerization Enhancer (Reference): Paclitaxel (stabilizes microtubules).[1]

Step-by-Step Protocol:

  • Buffer Preparation: Prepare G-PEM Buffer fresh: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP (Guanosine Triphosphate).[1]
    
    • Note: GTP is unstable; add immediately before use.[1] Keep buffer on ice.

  • Tubulin Reconstitution: Dilute Tubulin stock to 2.0 mg/mL in G-PEM Buffer containing 10

    
    M fluorescent reporter (e.g., DAPI). Keep strictly at 4°C.
    
  • Compound Addition: Dispense 50 nL of chalcone library compounds into a 384-well black, clear-bottom plate (pre-warmed to 37°C is not recommended yet; keep plate at room temp to prevent premature polymerization).

  • Reaction Initiation: Dispense 10

    
    L of the cold Tubulin/GTP mix into the assay plate.
    
    • Final Volume: 10

      
      L (Miniaturized).
      
    • Final Tubulin Conc: ~2 mg/mL.[1][4]

  • Kinetic Read: Immediately transfer the plate to a fluorometer pre-heated to 37°C .

    • Measurement: Read every 60 seconds for 60 minutes.

    • Shaking: Shake for 5 seconds before the first read only.

Data Interpretation: Polymerization follows a sigmoidal curve (Nucleation -> Growth -> Equilibrium).[1]

  • Inhibitors (Chalcones): Decrease in

    
     and lower plateau height.[1]
    
  • Stabilizers (Paclitaxel-like): Eliminated lag phase, higher plateau.[1]

Secondary Assay: Cell Viability (ATP Quantitation)

Rationale: To confirm that tubulin inhibition translates to cytotoxicity and to filter out compounds with poor membrane permeability.[1]

Protocol:

  • Cell Seeding: Seed HeLa or A549 cells (1,000 cells/well) in 384-well white opaque plates in 25

    
    L media. Incubate 24h.
    
  • Treatment: Add compounds (final 10

    
    M). Incubate 48h.
    
  • Detection: Add 25

    
    L CellTiter-Glo® (Promega) or equivalent ATP detection reagent.[1]
    
  • Read: Shake 2 min, incubate 10 min, read Luminescence.

Critical Counter-Screen: Thiol Reactivity (PAINS Filter)

The "Expertise" Insight: Chalcones contain an


-unsaturated ketone.[5][6] This electrophilic site can react covalently with cysteine residues (Michael addition) on non-target proteins, leading to false positives (promiscuity).[1]

Protocol (Ellman’s Reagent Assay):

  • Mix: Incubate compounds (10

    
    M) with Cysteine (50 
    
    
    
    M) in PBS (pH 7.4) for 1 hour.
  • Detect: Add DTNB (Ellman's Reagent).[1]

  • Read: Absorbance at 412 nm.

  • Logic: If Absorbance is lower than the control (Cysteine only), the compound has consumed the cysteine via alkylation. Flag these compounds as potential reactive PAINS.

Data Analysis & Validation

Z-Factor Calculation: For HTS validation, calculate the Z' factor for the Tubulin assay using the DMSO (negative) and Colchicine (positive) controls.


[1]
  • 
    : Standard Deviation[1]
    
  • 
    : Mean signal[1]
    
  • Acceptance Criteria:

    
     is required for a robust screen.[1]
    

Interference Check: Chalcones are highly conjugated and may autofluoresce.[1]

  • Check: Run a "Compound Only" plate (Compound + Buffer, No Tubulin).[1]

  • Correction: Subtract "Compound Only" RFU from the Assay RFU if signal > 10% of background.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1][7] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][7] Journal of Medicinal Chemistry. Link[1]

  • Hamel, E. (2003).[1] Evaluation of antimitotic agents by quantitative comparisons of their effects on the polymerization of purified tubulin. Cell Biochemistry and Biophysics. Link

  • Gomes, M. N., et al. (2017).[1] Chalcone derivatives: promising starting points for drug design.[1][8] Molecules. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Claisen-Schmidt Condensation Optimization

Core Directive & Scope Welcome to the Advanced Synthesis Support Center. You are likely here because your chalcone synthesis—nominally a "simple" sophomore organic reaction—is failing to scale or purify.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Welcome to the Advanced Synthesis Support Center. You are likely here because your chalcone synthesis—nominally a "simple" sophomore organic reaction—is failing to scale or purify. The Claisen-Schmidt condensation is deceptively complex due to competing equilibria and side reactions (Cannizzaro, Michael addition).

This guide does not offer generic textbook advice. It provides field-proven protocols and troubleshooting logic derived from industrial process chemistry and recent green synthesis literature.

Reaction Mechanism & Failure Points

Understanding where the reaction fails is the first step to fixing it. The pathway involves an equilibrium-limited Aldol addition followed by an irreversible E1cB elimination.

Visual 1: Mechanistic Pathway & Failure Nodes

Figure 1: Critical decision points in the reaction pathway. Red nodes indicate common failure modes.

ClaisenSchmidt Reactants Acetophenone + Benzaldehyde Enolate Enolate Ion (Kinetic Control) Reactants->Enolate + Base (OH-) Cannizzaro FAILURE: Cannizzaro (Aldehyde Oxidation) Reactants->Cannizzaro Excess Base / High Temp Aldol β-Hydroxy Ketone (Aldol Intermediate) Enolate->Aldol Nucleophilic Attack Chalcone Chalcone Product (Thermodynamic Sink) Aldol->Chalcone - H2O (Dehydration) Retro FAILURE: Retro-Aldol (Reversion) Aldol->Retro Equilibrium Reversal Michael FAILURE: Michael Adduct (Polymerization/Oligomers) Chalcone->Michael Excess Enolate

Optimization Protocols (The "How-To")

Protocol A: The "Gold Standard" Conventional Method

Best for: Routine synthesis, gram-scale, temperature-sensitive substrates.

The Logic: Most procedures add reagents all at once. This causes localized high concentrations of base, favoring Cannizzaro side reactions. This protocol uses controlled addition .

  • Solvent System: Dissolve 10 mmol of Acetophenone in 15 mL 95% Ethanol (not absolute; trace water helps solubilize the base).

  • Catalyst Prep: Prepare a 10% NaOH (aq) or 40% KOH (aq) solution.

  • Initiation: Add the base solution to the ketone before the aldehyde. Stir at 0-5°C (ice bath) for 10 minutes.

    • Why? This pre-forms the enolate without exposing the aldehyde to high pH, preventing aldehyde oxidation.

  • Addition: Add 10 mmol (1.0 eq) of Benzaldehyde dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours.

    • Checkpoint: If a solid precipitates, do NOT filter immediately. Add 10 mL ice water and stir for 30 mins to wash out trapped base.

  • Workup: Neutralize with dilute HCl (0.1 M) to pH 7 before filtration to prevent retro-aldol during drying.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: High throughput, difficult substrates (electron-donating groups), solvent minimization.

The Logic: Microwave irradiation (MWI) provides direct dielectric heating, overcoming the activation energy barrier for the dehydration step more efficiently than thermal convection.

  • Mix: Combine 2 mmol Ketone + 2 mmol Aldehyde + 2 mmol solid NaOH.

  • Wetting: Add 1-2 mL Ethanol (just enough to make a paste).

  • Irradiation: Heat at 180-200 Watts for 2-4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Quench: Pour hot mixture into crushed ice.

Data Comparison: Conventional vs. Modern Methods[1][2]
ParameterConventional (Stirring)Microwave Assisted (MWI)Ultrasound Assisted (US)
Time 12 - 48 Hours2 - 5 Minutes30 - 60 Minutes
Typical Yield 65 - 75%85 - 94%80 - 92%
Solvent Vol. High (20-50 mL)Low/Solvent-freeModerate
Side Products Moderate (Cannizzaro)LowLow
Energy Efficiency LowHighHigh

Data aggregated from comparative studies (Sahoo et al., 2017; Ahmad et al., 2016).

Troubleshooting Center (FAQs)

Ticket #1: "My product is a sticky oil, not a solid."

Diagnosis: This is the most common failure. It usually stems from:

  • Polymorphism: The chalcone is in a metastable liquid state.

  • Solvent Trapping: Ethanol is trapped in the crystal lattice.

  • Impurity: Unreacted aldehyde is acting as a solvent.

Corrective Action (The "Crash & Scratch" Method):

  • Decant: Pour off the supernatant liquid.

  • Trituration: Add 5 mL of cold Diethyl Ether or Hexane . These solvents dissolve impurities (aldehyde) but not the chalcone.

  • Physical Nucleation: Use a glass rod to vigorously scratch the side of the flask under the solvent. This creates micro-abrasions that serve as nucleation sites.

  • Freezing: Place the oil/solvent mix in a freezer (-20°C) overnight.

Ticket #2: "Yield is low (<40%) despite long reaction times."

Diagnosis: The reaction has reached equilibrium at the Aldol stage (β-hydroxy ketone) and isn't dehydrating to the Chalcone.

Corrective Action:

  • Force Dehydration: The elimination step is endothermic. If running at RT, increase temp to 50°C for the final hour.

  • Water Removal: Water is a byproduct. In reversible reactions, its presence pushes equilibrium backward. Use anhydrous conditions with solid NaOH/KOH and a drying tube, or switch to SOCl2/EtOH (acid catalyzed) for difficult dehydrations.

Ticket #3: "Multiple spots on TLC (Impure Product)."

Diagnosis:

  • Spot A (High Rf): Unreacted Aldehyde.

  • Spot B (Low Rf): Michael Adduct (dimer).

  • Spot C (Baseline): Polymerized resins (Cannizzaro tars).

Corrective Action:

  • Stoichiometry: Ensure strictly equimolar (1:1) ratios.[1] Excess ketone favors Michael addition.

  • Order of Addition: See Protocol A. Never dump base directly into the aldehyde.

Purification Workflow

Do not blindly recrystallize.[1] Use this decision tree to maximize recovery.

Visual 2: Purification Logic Tree

Figure 2: Decision matrix for working up crude reaction mixtures.

Purification Start Crude Reaction Mixture StateCheck State of Product? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitate Oil Oily/Gummy Mass StateCheck->Oil Oil Wash Wash with Ice Water (Remove Base) Solid->Wash Triturate Triturate with Hexane/Ether Oil->Triturate Recryst Recrystallize (EtOH or MeOH) Wash->Recryst Dry Vacuum Dry (40°C) Recryst->Dry Scratch Scratch Glass & Freeze Triturate->Scratch CrystCheck Did it Crystallize? Scratch->CrystCheck CrystCheck->Recryst Yes Column Flash Chromatography (Silica, Hex:EtOAc) CrystCheck->Column No (Stubborn Oil)

References

  • Mechanism & Kinetics: Climent, M. J., et al. (2004). "Heterogeneous catalysis in the synthesis of chalcones." Journal of Catalysis.

  • Microwave Assistance: Sahoo, S. K., et al. (2017).[2] "Microwave assisted synthesis of chalcones." Research Journal of Pharmacy and Technology.

  • Green Chemistry Comparison: Ahmad, M. R., et al. (2016). "Comparative study of conventional and microwave assisted synthesis." World Journal of Pharmacy and Pharmaceutical Sciences.

  • Wittig Alternative: Dambacher, J., et al. (2005). "Water-based Wittig kinetics." Tetrahedron Letters.

  • Troubleshooting Oils: BenchChem Technical Support. (2025).[3][4][5][6] "Purification of Synthetic Chalcones."

Sources

Optimization

Technical Support Center: Solubilization of 2-Ethoxy-4'-methylchalcone

Status: Active Ticket ID: CHAL-SOL-001 Subject: Overcoming Poor Aqueous Solubility for Biological Assays Assigned Scientist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary & Molecule Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHAL-SOL-001 Subject: Overcoming Poor Aqueous Solubility for Biological Assays Assigned Scientist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary & Molecule Analysis

The Challenge: 2-Ethoxy-4'-methylchalcone is a lipophilic 1,3-diaryl-2-propen-1-one derivative.[1][2] Like most chalcones, it exhibits BCS Class II behavior (Low Solubility, High Permeability). Its poor aqueous solubility stems from two key physicochemical factors:

  • High Lipophilicity (LogP > 4.0): The ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents significantly increase the partition coefficient compared to unsubstituted chalcone, driving the molecule to partition into lipid bilayers rather than aqueous media.

  • High Lattice Energy: The planar, rigid structure of the chalcone backbone facilitates strong

    
    -
    
    
    
    stacking in the crystal lattice, requiring high energy to break the crystal structure for dissolution.

The Solution: To introduce this molecule into biological systems (cell culture, enzymatic assays, or in vivo), you must transition from thermodynamic equilibrium (crystalline solid) to a kinetically stable state (amorphous dispersion or inclusion complex).

Formulation Decision Matrix

Before selecting a protocol, determine your end-goal using this decision tree.

FormulationDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo Toxicity Is Solvent Toxicity a Concern? InVitro->Toxicity Complex Method B: Cyclodextrin Inclusion Complex InVivo->Complex Parenteral/Oral Dispersion Method C: Solid Dispersion (PEG 6000/PVP) InVivo->Dispersion Oral Delivery Cosolvent Method A: Cosolvents (DMSO/Ethanol) Toxicity->Cosolvent No (<0.1% DMSO) Toxicity->Complex Yes (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1][2]

Method A: Cosolvency (The "Quick Fix")

Best For: High-throughput screening, enzymatic assays insensitive to organic solvents.[1][2]

Theory: Cosolvents reduce the interfacial tension between the hydrophobic solute and water. However, chalcones are prone to precipitation upon dilution into aqueous buffers (the "crash-out" effect).[2]

Recommended Solvent System:

Solvent Solubility Potential Biological Limit (Cell Culture) Notes
DMSO High (>20 mg/mL) < 0.1% v/v Gold standard.[1][2] Hygroscopic.
Ethanol Moderate < 1.0% v/v Volatile; evaporation alters concentration.[1][2]

| PEG 400 | Moderate | < 5.0% v/v | Good for preventing precipitation.[1][2] |

Troubleshooting Protocol: The "Step-Down" Dilution Do not add pure DMSO stock directly to cell media.

  • Prepare a 10 mM stock solution in 100% DMSO.[1][2]

  • Create an intermediate working solution (100x target concentration) in pure DMSO.

  • Add the intermediate solution to the media while vortexing rapidly .

    • Why? Slow addition creates local supersaturation, triggering nucleation and crystal growth. Rapid mixing disperses the solvent instantly.

Method B: Cyclodextrin Inclusion Complexation

Best For: Sensitive cell lines, animal studies, and improving long-term stability.[1][2]

Theory: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) has a hydrophilic exterior and a hydrophobic cavity.[1][2] The 2-Ethoxy-4'-methylchalcone molecule displaces water from the cavity, forming a stable host-guest complex.[1][2] This hides the hydrophobic ethoxy/methyl groups from the aqueous environment.
Experimental Workflow: Kneading Method

CD_Complexation Step1 Weighing 1:1 Molar Ratio Step2 Wetting Add water to HP-β-CD (Paste formation) Step1->Step2 Step3 Kneading Add Chalcone slowly Grind for 45 mins Step2->Step3 Step4 Drying 45°C for 24h Step3->Step4 Step5 Sieving Pass through 100-mesh Step4->Step5

Figure 2: Step-by-step workflow for preparing Chalcone-CD inclusion complexes via the Kneading Method.

Detailed Protocol:

  • Calculate Molar Ratio: Use a 1:1 molar ratio.

    • MW of 2-Ethoxy-4'-methylchalcone

      
       266.3  g/mol  (Estimate based on structure).[1][2]
      
    • MW of HP-

      
      -CD 
      
      
      
      1400 g/mol .[1][2]
  • Paste Formation: Place HP-

    
    -CD in a mortar. Add minimal water/ethanol (1:1 v/v) dropwise to form a thick paste.[1][2]
    
  • Incorporation: Slowly add the chalcone powder while grinding vigorously with a pestle.

  • Kneading: Grind for 45–60 minutes. The paste may dry out; add drops of solvent to maintain consistency.

    • Mechanism:[3][4][5] Mechanical energy forces the hydrophobic guest into the CD cavity.

  • Drying: Dry the paste at 45°C for 24 hours. Pulverize and sieve.[1][2][6]

Validation: Dissolve the complex in water. It should yield a clear solution. If cloudy, filter through a 0.45


m filter and quantify the filtrate using UV-Vis (approx. 

300-350 nm) to calculate Encapsulation Efficiency (EE) .

Method C: Solid Dispersions (PEG 6000)[8][9][10]

Best For: Oral bioavailability enhancement in vivo.[1][2]

Theory: Polyethylene Glycol (PEG) 6000 acts as a hydrophilic carrier.[1][2] By dissolving both the drug and carrier in a common solvent and evaporating it, the chalcone is trapped in the polymer matrix in an amorphous state . This prevents the crystal lattice from reforming.

Protocol: Solvent Evaporation Method

  • Solvent Choice: Ethanol or Acetone (Chalcone and PEG 6000 are both soluble).[1][2]

  • Ratio: Start with 1:3 or 1:5 (Drug:Polymer) w/w.

  • Dissolution: Dissolve drug and PEG 6000 separately in minimal solvent, then mix.

  • Evaporation: Rotary evaporate at 40-50°C until dry.

  • Desiccation: Store in a vacuum desiccator for 48 hours to remove residual solvent.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Precipitation in Media "Crash-out" effect due to rapid polarity change.[1][2]1. Use the "Step-Down" dilution method.2. Add 0.5% Tween 80 to the aqueous buffer before adding the drug.
Low Inclusion Efficiency (CDs) Steric hindrance from the 2-Ethoxy group.[1][2]1. Switch from Kneading to Freeze-Drying (Lyophilization) method.2. Increase CD ratio to 1:2 (Host:Guest).
Gummy Solid Dispersion Residual solvent or hygroscopic polymer.1.[1][2] Ensure vacuum drying for >24h.2. Store in a desiccator with silica gel.[1][2]
Inconsistent Biological Data Micro-crystals affecting cell uptake.[1][2]Filter all stock solutions (0.22

m) after dilution but before adding to cells (accounting for potential loss).

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

  • Tran, P., et al. (2019).[1][2] Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and antitubercular agents. Pharmaceutics, 11(3), 132.

  • Jajere, U. M., & Achadu, A. E. (2017).[7] Fabrication and Characterization of Solid Dispersion for Solubility Enhancement using PEG-6000. Universal Journal of Pharmaceutical Research, 2(1).

  • Cid-Samamed, A., et al. (2022).[1][2] Cyclodextrins Inclusion Complex: Preparation Methods, Analytical Techniques and Food Industry Applications. Food Chemistry, 384, 132467.

  • PubChem. (2025).[1][2][8][9][10] 2'-Hydroxy-4-methylchalcone (Analog Data). National Library of Medicine.[1][2] [2]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 2-Ethoxy-4'-methylchalcone before handling.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Chalcone Synthesis

Topic: Removal of Unreacted 4-Methylacetophenone from Chalcone Product Document ID: TSC-ORG-2024-08 Classification: Synthesis Troubleshooting & Purification[1] Executive Summary & Chemical Context The Challenge: In the C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Methylacetophenone from Chalcone Product Document ID: TSC-ORG-2024-08 Classification: Synthesis Troubleshooting & Purification[1]

Executive Summary & Chemical Context

The Challenge: In the Claisen-Schmidt condensation (aldol condensation) between benzaldehyde and 4-methylacetophenone, the presence of unreacted ketone (4-methylacetophenone) is a common impurity.[1] This occurs due to incomplete conversion, incorrect stoichiometry, or the reversibility of the aldol step.

The Physical Separation Logic: The purification strategy relies on the phase and solubility differential between the reactant and the product:

  • Impurity (4-Methylacetophenone): Liquid at room temperature (MP: ~22–24°C), highly soluble in most organic solvents.[1]

  • Product (Chalcone Derivative): Crystalline solid (MP: >55°C, typically 90–100°C for 4'-methylchalcone), reduced solubility in cold alcohols and non-polar alkanes.

Diagnostic Workflow

Before selecting a protocol, determine the state of your crude material using this logic flow.

PurificationLogic Start Crude Product State Oily Sticky Oil / Gum Start->Oily No crystallization Solid Defined Solid / Precipitate Start->Solid Crystals formed TLC Run TLC (Hex:EtOAc 9:1) Oily->TLC Solid->TLC Trituration Protocol A: Cold Solvent Trituration TLC->Trituration Ketone spot visible Recryst Protocol B: Recrystallization (EtOH) Trituration->Recryst Solid obtained Column Protocol C: Flash Chromatography Trituration->Column Still oily/impure Recryst->Column Separation failed

Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state of the crude product.

Troubleshooting Guide (FAQ)

Q1: My crude product is a yellow oil that refuses to solidify. Why?

Diagnosis: This is the "Oiling Out" phenomenon. Cause: 4-Methylacetophenone is a liquid.[1][2] If a significant amount remains unreacted (typically >10%), it acts as a solvent, keeping your solid chalcone dissolved in a supersaturated oily matrix. Fix: Do not attempt to recrystallize immediately; you will just heat and cool an oil.

  • Step 1: Cool the oil to 0°C and scratch the glass with a rod to induce nucleation.

  • Step 2: If that fails, perform Protocol A (Trituration) to wash away the liquid ketone, forcing the chalcone to precipitate.

Q2: I tried recrystallizing from Ethanol, but the crystals are sticky/wet.

Diagnosis: Occlusion of impurities. Cause: As the chalcone crystal lattice forms, it traps the liquid 4-methylacetophenone inside or on the surface of the crystals. Fix:

  • Vacuum filter the crystals until bone dry.[3]

  • Wash the filter cake with ice-cold hexanes or pentane. The non-polar ketone is highly soluble in hexanes, whereas the polar/conjugated chalcone is relatively insoluble in cold hexanes.

Q3: On TLC, the ketone and chalcone spots are very close. How do I separate them?

Diagnosis: Poor resolution (Rf values are similar). Insight: Both are aromatic ketones.[4] However, the chalcone has an extended conjugated system (


-unsaturated), making it slightly less polar than the small ketone on silica (due to planarity and interaction differences), or more retained depending on the mobile phase.
Fix: 
  • Solvent System: Switch from pure Hexane/EtOAc to a gradient. Start with 100% Hexane to elute unreacted 4-methylacetophenone (which often moves faster or trails slightly differently) before increasing polarity to elute the chalcone.

  • Visualization: Use UV light (254 nm). The chalcone will be dark purple/black (strong UV absorption), while 4-methylacetophenone will be fainter.

Detailed Purification Protocols

Protocol A: Cold Solvent Trituration (The "Wash" Method)

Best for: Oily crude products or removing surface contaminants.

Principle: Exploits the high solubility of 4-methylacetophenone in cold non-polar solvents vs. the low solubility of the solid chalcone.

  • Place the crude oily solid in a beaker.

  • Add a minimal amount of cold Hexane or Pentane (approx. 3–5 mL per gram of crude).

  • Use a glass rod to mash/grind the solid against the beaker walls. The solvent should turn yellow (dissolving the ketone).

  • Decant the solvent carefully (or filter).

  • Repeat 2–3 times until the solid becomes powdery and less sticky.

  • Proceed to Protocol B for final polishing.

Protocol B: Recrystallization (Ethanol/Water)

Best for: Solid crude that is >85% pure.

Principle: Solubility of chalcone increases drastically with temperature in ethanol. Water acts as an "anti-solvent" to lower solubility upon cooling.

  • Dissolve crude solid in the minimum amount of boiling 95% Ethanol.

  • Critical Step: If the solution is dark/oily, add activated charcoal, boil for 1 min, and hot filter.

  • Remove from heat.[3][5] Add water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place in an ice bath (

    
    C) for 30 minutes.
    
  • Filter and wash with ice-cold 50% EtOH/Water .

Protocol C: Flash Column Chromatography

Best for: Failed reactions or high impurity levels.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Gradient Elution.

FractionSolvent Ratio (Hexane : EtOAc)Target Component
1 100 : 0Non-polar impurities / Hydrocarbons
2 95 : 54-Methylacetophenone (Elutes first)
3 90 : 10Chalcone Product (Main band)

Physical Property Comparison

Use these data points to validate your separation.

Property4-Methylacetophenone (Impurity)Chalcone (Target Product)*
State (25°C) Liquid (or low melting solid)Crystalline Solid
Melting Point 22–24°C90–96°C (varies by isomer)
Boiling Point 226°CDecomposes / High
Solubility (Hexane) High (Miscible)Low (Cold), Moderate (Hot)
Solubility (EtOH) High (Miscible)Low (Cold), High (Hot)

*Note: Data assumes 4'-methylchalcone or similar derivative typical of this synthesis.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt recrystallization techniques).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8500, 4'-Methylacetophenone. [Link][1]

Sources

Optimization

Optimizing base catalyst concentration for chalcone synthesis

Topic: Optimizing Base Catalyst Concentration for Claisen-Schmidt Condensation Status: Operational | Tier: Level 3 (Advanced Application Support) Agent: Dr. Aris Thorne, Senior Application Scientist Operational Overview...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Catalyst Concentration for Claisen-Schmidt Condensation

Status: Operational | Tier: Level 3 (Advanced Application Support) Agent: Dr. Aris Thorne, Senior Application Scientist

Operational Overview

Welcome to the Advanced Synthesis Support Center. You are likely here because your Claisen-Schmidt condensation is suffering from one of three critical failures: stalled conversion , "oiling out" (polymerization) , or side-reaction dominance (Cannizzaro/Michael addition).

In chalcone synthesis, the base catalyst (typically NaOH or KOH) is not merely a proton acceptor; it is the gatekeeper of selectivity . The concentration of the hydroxide ion


 dictates the competition between the desired E1cB elimination (chalcone formation) and the parasitic Cannizzaro disproportionation.

This guide moves beyond standard textbook recipes to provide an optimization logic for drug discovery workflows.

Troubleshooting Modules (Q&A)

Module A: Reaction Kinetics & Stalling

User Ticket #402: "I’m using 10% NaOH as per a standard protocol, but the reaction stalls at 60% conversion after 24 hours. Should I add more base?"

Dr. Thorne: Not necessarily. Simply dumping in more base often triggers resinification. The stalling is likely due to Enolate Equilibrium Saturation , not just low catalyst load.

The Mechanism: The reaction initiates with the deprotonation of the acetophenone (ketone) to form an enolate. This is an equilibrium process (


). If the aldehyde is electron-rich (e.g., p-methoxybenzaldehyde), the electrophilic attack is the rate-determining step (RDS). Low 

means low steady-state enolate concentration, causing the reaction to crawl.

Corrective Protocol:

  • Switch Cation: Before increasing concentration, switch from NaOH to KOH . The larger

    
     radius forms a "looser" ion pair with the enolate, increasing its nucleophilicity [1].
    
  • Stepwise Concentration Ramp: Do not jump to 40%. Run a parallel screen at 20 mol% and 50 mol% (0.5 eq).

  • Temperature Modulation: If using 10% base, increase temperature to 50°C. If using >40% base, keep at 0-5°C to suppress polymerization.

Module B: Impurity Profiling (The "Cannizzaro" Trap)

User Ticket #409: "My product is contaminated with benzyl alcohol and benzoic acid. Recrystallization isn't cleaning it up."

Dr. Thorne: You are seeing the Cannizzaro Reaction . This occurs when the hydroxide attacks your aldehyde instead of the ketone enolate attacking the aldehyde. This is a classic symptom of improper order of addition or excessive base concentration relative to the ketone.

The Causality: Benzaldehyde derivatives (lacking


-hydrogens) are susceptible to base-induced disproportionation (Cannizzaro). If 

is high and enolate concentration is low (or ketone is added late), the base consumes your aldehyde [2].

The Fix (Self-Validating Protocol):

  • Pre-Activation: Stir the ketone + base in the solvent for 10-15 minutes before adding the aldehyde. This ensures a high standing concentration of enolate ready to trap the aldehyde immediately upon addition.

  • Stoichiometry Check: Ensure your ketone is in slight excess (1.1 equiv) to protect the valuable aldehyde.

Module C: The "Aldol" Dead-End

User Ticket #415: "I isolated a white solid, but the NMR shows a doublet at ~5.0 ppm (CH-OH) instead of the alkene protons. I made the intermediate, not the chalcone."

Dr. Thorne: You have isolated the


-hydroxy ketone (the Aldol adduct). The second step—dehydration —failed.

The Science: Chalcone formation is an E1cB (Elimination Unimolecular conjugate Base) mechanism. It requires the base to remove a second proton from the


-position to expel the hydroxide. If your base is too weak or too dilute, the reaction stops at the aldol stage.

Optimization:

  • Increase Base Load: This specific failure does require higher concentration. Increase NaOH/KOH to 1.0 - 2.0 equivalents .

  • Solvent Polarity: Ensure you are using a protic solvent (Ethanol/Water mix). The E1cB transition state is stabilized by hydrogen bonding.

Optimization Data & Reference Tables

The following data summarizes the impact of base concentration on yield and side-product formation for a standard 4-chlorobenzaldehyde + acetophenone reaction.

Table 1: Base Concentration vs. Product Distribution (25°C, Ethanol)

Base Load (Equiv)Catalyst %Chalcone YieldAldol IntermediateCannizzaro ByproductsRisk Profile
0.1 eq10%45% (Slow)30%< 5%Incomplete Reaction
0.5 eq 50% 88% (Optimal) < 2% < 5% Ideal Balance
2.0 eq200%75%0%15%High Side Reactions
5.0 eq500%40% (Tar)0%40%Polymerization/Oiling

Table 2: Cation Effect on Reaction Rate (1.0 eq Base, 1h)

BaseCation Radius (pm)Yield (%)Notes
LiOH7690%Excellent for sensitive methoxy-substrates [3]
NaOH10278%Standard, slower kinetics
KOH13885%Faster enolate formation due to solubility
Ba(OH)₂13592%High yield, heterogeneous (easier workup)

Visualizing the Pathway

Diagram 1: The Reaction Decision Tree

This diagram maps the kinetic competition between the desired pathway and the fatal side reactions based on your base concentration choices.

ChalconePathway Start Reagents: Aldehyde + Ketone Enolate Ketone Enolate (Nucleophile) Start->Enolate Deprotonation (Fast) Cannizzaro Cannizzaro Product (Alcohol + Acid) Start->Cannizzaro Excess Base OR Low Enolate Conc. Base Base Catalyst (OH-) Base->Enolate Aldol Aldol Adduct (β-hydroxy ketone) Enolate->Aldol C-C Bond Formation (Rate Determining) Chalcone Chalcone (Target Product) Aldol->Chalcone E1cB Dehydration (Requires High Base) Michael Michael Adduct (Dimer/Oligomer) Chalcone->Michael Prolonged Time + Excess Base

Caption: Kinetic competition in Claisen-Schmidt condensation. Red paths indicate side reactions triggered by incorrect base stoichiometry.

Diagram 2: Optimization Workflow

Follow this logic flow to determine your next experimental step.

OptimizationLogic Problem Identify Issue CheckYield Low Yield / Stalled? Problem->CheckYield CheckPurity Impure / Oily? Problem->CheckPurity Action1 Increase Temp to 50°C OR Switch to KOH CheckYield->Action1 Reaction < 50% Action2 Check NMR: Is it Aldol? CheckYield->Action2 Reaction > 80% mass but wrong product Action5 Pre-mix Ketone + Base (Prevent Cannizzaro) CheckPurity->Action5 Benzyl Alcohol Present Action6 Reduce Base Conc. (Prevent Polymerization) CheckPurity->Action6 Sticky Gum / Tar Action3 Yes: Increase Base Conc. (Push Dehydration) Action2->Action3 Peaks at 5.0ppm Action4 No: Check Aldehyde Quality (Oxidation?) Action2->Action4 Starting Material Left

Caption: Systematic troubleshooting logic for optimizing base-catalyzed chalcone synthesis.

References

  • Cabrera, E. P., et al. (2017). "Practical Synthesis of Chalcone Derivatives and Their Biological Activities." PMC (National Institutes of Health). Available at: [Link]

  • Chemistry LibreTexts. (2023). "Cannizzaro Reaction Mechanism and Side Pathways." Available at: [Link]

  • Palleros, D. R. (2004). "Solvent-Free Synthesis of Chalcones." Journal of Chemical Education.
Troubleshooting

Technical Support Center: Chalcone Crystallization &amp; Phase Separation

Topic: Troubleshooting Oil Formation (Liquid-Liquid Phase Separation) The "Oiling Out" Phenomenon: Executive Summary "Oiling out" is not merely a nuisance; it is a thermodynamic event known as Liquid-Liquid Phase Separat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oil Formation (Liquid-Liquid Phase Separation)

The "Oiling Out" Phenomenon: Executive Summary

"Oiling out" is not merely a nuisance; it is a thermodynamic event known as Liquid-Liquid Phase Separation (LLPS) . It occurs when a solution becomes supersaturated and enters a region of the phase diagram where a solute-rich liquid phase is energetically more favorable than the solid crystalline phase.

For chalcones (


-unsaturated ketones), this is particularly common due to two factors:
  • Low Melting Points: Many chalcones melt between 50°C and 80°C. If the crystallization temperature exceeds the depressed melting point of the solvated product, it will separate as an oil.

  • Impurity Effects: Side products from Claisen-Schmidt condensation (unreacted acetophenone or benzaldehyde) act as "impurities" that significantly depress the melting point, effectively acting as unintended solvents.

Diagnostic & Decision Framework

Before attempting a fix, diagnose the state of your system using the workflow below.

Interactive Troubleshooting Workflow

The following decision tree outlines the logical steps to resolve oil formation.

Chalcone_Troubleshooting Start ISSUE: Oil Droplets Formed CheckTemp Check Temperature: Is solution > Product MP? Start->CheckTemp CoolSlow Action: Cool Slower (Enter Metastable Zone) CheckTemp->CoolSlow Yes (Too Hot) CheckPurity Check Purity (TLC): Are reactants present? CheckTemp->CheckPurity No (Temp OK) Triturate Action: Trituration (Remove Impurities) CheckPurity->Triturate Yes (Dirty) Seed Action: Seeding (Bypass Nucleation Energy) CheckPurity->Seed No (Clean) SolventSwitch Action: Switch Solvent (Change Solubility Parameter) Triturate->SolventSwitch Fails Seed->SolventSwitch Fails

Figure 1: Decision matrix for addressing liquid-liquid phase separation (LLPS) in chalcone synthesis.

Technical Support Guides (Q&A)

Q1: The oil formed immediately upon cooling. Can I just freeze it to make it solid?

A: No. Do not shock-cool an oil. Rapid cooling (e.g., plunging into an ice bath) traps impurities inside the viscous oil, forming a glass or amorphous solid rather than a crystal lattice. This defeats the purpose of purification.

Corrective Protocol (Re-equilibration):

  • Re-heat the mixture until the oil redissolves completely.

  • Add a small amount of the "good" solvent (e.g., Ethanol) to slightly lower the saturation.

  • Allow the solution to cool to room temperature undisturbed .

  • Seeding: When the temperature is approx. 5–10°C above the temperature where oil previously formed, add a seed crystal. This provides a template for the solid phase, bypassing the liquid phase energy well [1].

Q2: My chalcone is synthesized via Claisen-Schmidt. Why does it always oil out in Ethanol?

A: You likely have unreacted ketone/aldehyde impurities. In Claisen-Schmidt condensation, unreacted acetophenone is a liquid. Even small percentages (5-10%) can act as a solvent, creating a "eutectic-like" mixture that stays liquid at room temperature.

The "Trituration" Rescue Protocol: If your product is a stubborn oil, you must extract the oily impurities.

  • Decant the mother liquor (solvent) away from the oil.

  • Add a non-polar solvent (e.g., Hexane or Petroleum Ether ) to the oil.

  • Scratch the oil vigorously with a glass rod while chilling.

  • Mechanism: The non-polar solvent dissolves the unreacted acetophenone/benzaldehyde (impurities) but not the polar chalcone product. The physical stress (scratching) induces nucleation.

  • Once solid, filter and recrystallize properly [2].[1]

Q3: What is the optimal solvent system to prevent LLPS?

A: Move away from single solvents if oiling persists. While 95% Ethanol is standard, it often holds too much solute, pushing the system into the "Oiling Out" zone (Spinodal decomposition) before nucleation occurs.

Recommended Solvent Pairs:

System Application Protocol
Ethanol / Water Standard Dissolve in hot EtOH.[2] Add warm Water dropwise until turbid. Add 1 drop EtOH to clear. Cool slowly.
Ethyl Acetate / Hexane For Non-Polar Chalcones Dissolve in min.[3] hot EtOAc. Add Hexane until turbid.

| Methanol | High Polarity | Use only if Ethanol fails; Methanol evaporates faster, potentially causing rapid crashing (oiling). |

Deep Dive: The Mechanism of Oiling Out

Understanding the thermodynamics allows you to control the process.

In a typical phase diagram, there is a Metastable Zone Width (MSZW) .[4]

  • Ideal Crystallization: The solution cools into the metastable zone, where nucleation occurs spontaneously or via seeding.

  • Oiling Out: If the solution is too concentrated or contains impurities, the "Liquid-Liquid Phase Separation" (LLPS) boundary rises above the crystallization curve. The system hits the LLPS boundary first, separating into a solute-rich oil and a solute-poor solvent [3].

Phase_Diagram_Logic Soln Homogeneous Solution MetaStable Metastable Zone (Ideal Growth) Soln->MetaStable Slow Cooling LLPS LLPS Boundary (Oiling Out) Soln->LLPS Rapid Cooling / High Impurity Crystal Crystalline Solid MetaStable->Crystal Nucleation LLPS->Crystal Very Slow Transformation (Difficult)

Figure 2: Thermodynamic pathway comparison. Avoiding the LLPS boundary is critical for solid formation.

Summary of Key Specifications for Chalcones

ParameterSpecification / Guideline
Cooling Rate < 1°C per minute. Do not use ice bath until solid appears.
Seed Crystal Essential for difficult chalcones. Add at

.
Impurity Limit If crude purity is < 85%, perform column chromatography before recrystallization.
Glassware Scratched glassware provides nucleation sites.[2][5] Use old flasks or scratch with a rod.

References

  • Mettler Toledo. Oiling Out in Crystallization.[6] Mettler Toledo Technical Library. [Link][2]

  • Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (Protocol describing Ethanol recrystallization and troubleshooting). [Link]

  • Lappeenranta University of Technology. Effect of Liquid-Liquid Phase Separation During Crystallization. (Detailed mechanism of LLPS). [Link]

Sources

Optimization

Enhancing stability of 2-Ethoxy-4'-methylchalcone in cell culture media

Technical Support Center: 2-Ethoxy-4'-methylchalcone (EMC) Stability Guide Subject: Optimization of 2-Ethoxy-4'-methylchalcone Stability in In Vitro Systems Ticket ID: EMC-STAB-001 Responder: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethoxy-4'-methylchalcone (EMC) Stability Guide

Subject: Optimization of 2-Ethoxy-4'-methylchalcone Stability in In Vitro Systems Ticket ID: EMC-STAB-001 Responder: Senior Application Scientist, Cell Biology Division

Executive Summary

2-Ethoxy-4'-methylchalcone (EMC) is a synthetic flavonoid derivative characterized by an


-unsaturated ketone linker (the "enone" system). While this pharmacophore drives its biological activity (e.g., insulin secretion modulation, anti-inflammatory pathways), it simultaneously creates significant stability challenges in aqueous cell culture environments.

This guide addresses the three primary failure modes of EMC in culture: Hydrophobic Precipitation , Thiol-Mediated Michael Addition , and Photo-Isomerization .

Part 1: The Solubility Challenge (Getting it into Solution)

Q: My EMC stock solution looks clear, but I see fine crystals immediately after adding it to the cell media. Why?

A: You are experiencing "Solvent Shock." EMC is highly lipophilic. When a concentrated DMSO stock (e.g., 10-50 mM) hits the aqueous media, the local concentration momentarily exceeds the solubility limit before diffusion can occur, causing the compound to crash out as micro-precipitates. These crystals may not re-dissolve, leading to effectively lower dosing and variable data.

The Fix: The "Intermediate Dilution" Protocol Do not add high-concentration stock directly to the culture plate. Use an intermediate step to lower the kinetic barrier.

Protocol: Step-Wise Solubilization

  • Prepare Master Stock: Dissolve EMC in anhydrous DMSO to 50 mM. (Avoid ethanol; it evaporates too quickly and is less miscible with lipids).

  • Create 100x Intermediate: Dilute the Master Stock 1:10 into pure DMSO or a 50:50 DMSO:PBS mix to create a working stock (e.g., 5 mM).

  • Final Dosing: Pipette the Intermediate into pre-warmed media (37°C) while vortexing gently.

  • Validation: Inspect the media under a 10x objective. If you see "shimmering" dots, you have precipitation.

Part 2: Chemical Stability (The "Thiol Trap")

Q: My compound loses potency during 24-48 hour incubations. Is it hydrolyzing?

A: It is likely not hydrolyzing; it is reacting with your media. The central enone structure of EMC functions as a Michael Acceptor . Cell culture media (DMEM, RPMI) contains significant concentrations of nucleophiles, specifically thiols like Cysteine and Glutathione (GSH).

In a process called Michael Addition, these thiols covalently bind to the


-carbon of the EMC enone, breaking the double bond and forming an inactive adduct. This reaction is pH-dependent and accelerated by serum proteins (Albumin) which can act as "sinks" for lipophilic drugs.

The Fix: Thiol Management & Half-Life Correction

  • Reduce Serum: If your cells tolerate it, reduce FBS from 10% to 1-2% during the drug incubation window. Albumin has free cysteines (Cys34) that can trap EMC.

  • Refresh Media: For experiments >12 hours, replace the drug-containing media every 6-8 hours to maintain constant molarity.

  • Correction Factor: Assume a functional half-life (

    
    ) of ~2-4 hours in standard DMEM + 10% FBS.
    

Visualizing the Failure Mode (Michael Addition)

MichaelAddition EMC 2-Ethoxy-4'-methylchalcone (Active Electrophile) Adduct Thiol-Chalcone Adduct (Biologically Inactive) EMC->Adduct Irreversible Loss Target Biological Target (e.g., PTP1B) EMC->Target Desired Interaction Media Culture Media (DMEM/RPMI) Thiol Free Thiols (Cysteine/GSH) Media->Thiol Contains Thiol->EMC Nucleophilic Attack (Michael Addition)

Figure 1: The primary degradation pathway of EMC in cell culture. The electrophilic enone reacts with media thiols, diverting the compound away from its biological target.

Part 3: Physical Stability (Light Sensitivity)

Q: Why does my dose-response curve shift between experiments?

A: You may be exposing the compound to ambient light. Chalcones exist naturally in the trans (


) configuration, which is thermodynamically stable and usually the biologically active form. Exposure to UV or blue light (standard lab fluorescent lighting) causes photo-isomerization to the cis (

) form. The cis isomer often has a different binding affinity and solubility profile.

The Fix: The "Dark Protocol"

  • Amber Tubes: Store all stocks in amber microcentrifuge tubes.

  • Hood Lights: Turn off the biosafety cabinet UV light and white light during the addition step. Work with ambient room light only.

  • Incubation: Wrap culture plates in aluminum foil during incubation.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Crystals in media Solvent Shock / SaturationUse intermediate dilution (100x in PBS/DMSO) before adding to media.
Loss of activity (>6h) Michael Addition (Thiol binding)Refresh media every 6h; Reduce FBS concentration.
Variable IC50 data Photo-isomerization (

)
Wrap plates in foil; Perform steps in low light.
Yellow color fading Degradation / Adduct formationCheck pH; Basic pH (>7.5) accelerates degradation. Keep pH 7.2-7.4.

Experimental Workflow: Optimized Preparation

This self-validating workflow ensures that the compound reaching the cell is active and soluble.

Workflow Stock 1. Master Stock 50mM in Anhydrous DMSO (Store -20°C, Dark) Dilution 2. Intermediate Dilution 500µM in 50% DMSO / 50% PBS (Prevents Shock) Stock->Dilution 1:100 Dilution MediaPrep 3. Media Addition Add to 37°C Media Final Conc: 1-10µM Dilution->MediaPrep Dropwise w/ Vortex QC 4. Visual QC Check Microscopy: No Crystals Color: Faint Yellow MediaPrep->QC Validate Solubility Incubation 5. Incubation Foil-wrapped Refresh every 6-8h QC->Incubation Proceed

Figure 2: Step-by-step solubilization workflow to prevent precipitation and degradation.

References

  • Solubility & Stability of Chalcones

    • Title: The Solubility and Stability of Heterocyclic Chalcones Compared to Trans-chalcone.[1]

    • Source: University of Bristol Research Portal (2020).
    • URL:[Link]

  • Michael Addition Mechanism

    • Title: Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process.
    • Source:Molecules (2021).[2][3]

    • URL:[Link]

  • Photo-Isomerization

    • Title: Photochemical Transformation of Chalcone Derivatives.[4][5]

    • Source:Journal of the Korean Chemical Society (2009).
    • URL:[Link]

  • General Reactivity

    • Title: Chalcones: A Privileged Structure in Medicinal Chemistry.[6]

    • Source:Chemical Reviews (2017).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Separation of Cis-Trans Isomers of 2-Ethoxy-4'-methylchalcone

Welcome to the technical support guide for the separation of cis and trans isomers of 2-Ethoxy-4'-methylchalcone. This resource is designed for researchers, scientists, and professionals in drug development who are navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the separation of cis and trans isomers of 2-Ethoxy-4'-methylchalcone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and characterizing these geometric isomers. Chalcones, as a class of compounds, are foundational in medicinal chemistry, and the distinct biological activities of their cis and trans forms necessitate robust and reliable separation protocols.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental workflows to address the specific challenges you may encounter.

The Challenge of Chalcone Isomer Separation

The core structure of a chalcone features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which allows for the existence of cis (Z) and trans (E) geometric isomers.[1] The trans isomer is generally the thermodynamically more stable and, therefore, the more common product in standard syntheses like the Claisen-Schmidt condensation.[2][3] However, the cis isomer can be formed, often through photoisomerization, and may possess unique biological properties, making its isolation and study crucial.[1][4]

The separation of these isomers is predicated on the subtle differences in their physicochemical properties, primarily polarity. The more linear and planar structure of the trans isomer results in different interactions with chromatographic stationary phases compared to the bulkier, less planar cis isomer.[1] This guide will equip you with the knowledge to exploit these differences for effective separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the separation of 2-Ethoxy-4'-methylchalcone isomers.

Issue 1: Poor or No Separation on Thin-Layer Chromatography (TLC)

  • Question: My TLC plate shows only one spot, or the spots for the cis and trans isomers are completely overlapping. How can I improve the resolution?

  • Answer: Achieving good separation on TLC is the first critical step for developing a successful column chromatography method.[5] If you're observing poor resolution, consider the following systematic approach:

    • Optimize the Mobile Phase: The polarity of your eluent system is the most critical factor. For nonpolar compounds like chalcones, a common starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[6]

      • If Rf values are too high (spots are near the solvent front): Decrease the polarity by reducing the proportion of the more polar solvent.

      • If Rf values are too low (spots remain near the baseline): Gradually increase the proportion of the polar solvent.

    • Experiment with Different Solvent Systems: If adjusting the solvent ratio is insufficient, the selectivity of the separation may need to be altered by using different solvents. Consider combinations like:

      • Toluene/Ethyl Acetate

      • Dichloromethane/Hexane

      • Diethyl ether/Hexane[6]

    • Two-Dimensional TLC: For particularly challenging separations, a two-dimensional TLC technique can be employed. This involves running the plate in one solvent system, drying it, rotating it 90 degrees, and then running it in a second, different solvent system. This can sometimes resolve isomers that co-elute in a single system.[7]

    • Ensure Chamber Saturation: Always use a developing chamber with a lid and allow the atmosphere inside to become saturated with the mobile phase vapor before placing your TLC plate inside. This ensures a consistent and reproducible separation.[8]

Issue 2: Co-elution of Isomers During Column Chromatography

  • Question: I've moved from TLC to column chromatography, but my fractions contain a mixture of both cis and trans isomers. What can I do to improve the separation?

  • Answer: Co-elution from a column, despite promising TLC results, is a common frustration. Here’s a checklist to troubleshoot this issue:

    • Re-evaluate Your Mobile Phase: The optimal mobile phase for column chromatography is often slightly less polar than what gives ideal separation on TLC. A good target Rf value for the compound of interest on TLC is typically between 0.2 and 0.35 to ensure good separation on the column.

    • Column Packing and Dimensions:

      • Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

      • A longer, narrower column will generally provide better resolution than a short, wide one, as it increases the number of theoretical plates.

    • Loading the Sample: Load your sample onto the column in the minimum possible volume of solvent. A concentrated band at the top of the column is crucial for sharp peaks and good separation.

    • Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can significantly improve resolution.

    • Gradient Elution: If isocratic (constant solvent composition) elution is not effective, consider a shallow gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with very similar polarities.

Issue 3: Difficulty Confirming the Identity of Separated Isomers

  • Question: I have two separated fractions that I believe are the cis and trans isomers. How can I definitively identify them?

  • Answer: Spectroscopic methods are essential for the structural elucidation of your separated isomers.

    • 1H NMR Spectroscopy: This is often the most definitive method. The coupling constant (J-value) between the vinyl protons on the α,β-unsaturated bridge is diagnostic.

      • trans Isomer: Typically exhibits a larger coupling constant, in the range of 12-18 Hz.

      • cis Isomer: Shows a smaller coupling constant, usually in the range of 8-12 Hz.

    • UV-Vis Spectroscopy: The trans isomer, being more planar, generally has a more extended π-conjugation, resulting in a higher molar absorptivity (ε) and a slight red shift (longer wavelength) of the principal absorption band (Band I) compared to the cis isomer.[9] The main absorption band for trans-chalcones typically appears in the 340-390 nm range.[9]

    • Infrared (IR) Spectroscopy: While less definitive than NMR for this purpose, you may observe subtle differences in the C=O and C=C stretching frequencies between the two isomers.

Frequently Asked Questions (FAQs)

  • Q1: Which isomer is expected to elute first during normal-phase chromatography?

    • A1: In normal-phase chromatography (e.g., using a silica gel stationary phase), the more polar compound interacts more strongly with the stationary phase and thus has a longer retention time. The cis isomer is generally considered more polar than the trans isomer due to its less symmetrical shape. Therefore, the less polar trans-isomer is expected to elute first .[1]

  • Q2: How can I generate a sufficient amount of the cis isomer for separation and characterization?

    • A2: Since the trans isomer is the major product of synthesis, you will likely need to induce isomerization to obtain the cis form. This is commonly achieved through photoisomerization. Dissolve your synthesized chalcone (which will be predominantly the trans isomer) in a suitable solvent (e.g., methanol or acetonitrile) and expose it to UV radiation or even strong daylight.[1] You can monitor the progress of the isomerization by TLC or HPLC until a photostationary state is reached.[1]

  • Q3: Are there any stability concerns with the cis isomer?

    • A3: Yes, the cis isomer is thermodynamically less stable than the trans isomer. It can potentially isomerize back to the more stable trans form, especially when heated or exposed to acidic or basic conditions. Therefore, it is advisable to handle the isolated cis isomer at lower temperatures and under neutral conditions.

Experimental Protocols

Protocol 1: Generation of cis-2-Ethoxy-4'-methylchalcone via Photoisomerization

  • Sample Preparation: Dissolve the synthesized 2-Ethoxy-4'-methylchalcone (predominantly trans) in a UV-transparent solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Irradiation: Place the solution in a quartz tube or a borosilicate glass vial. Irradiate the solution using a UV lamp (e.g., at 350 nm) in a photochemical reactor.[10] If a dedicated reactor is not available, exposure to direct sunlight for several hours can also be effective.

  • Monitoring: Periodically take small aliquots of the solution and analyze them by TLC or HPLC to monitor the formation of the cis isomer. A new spot with a lower Rf value (on silica gel) should appear and intensify over time.

  • Equilibrium: Continue irradiation until the ratio of the two isomers appears to be constant, indicating that a photostationary state has been reached.[1]

  • Solvent Removal: Once the desired amount of the cis isomer is formed, remove the solvent under reduced pressure, taking care to avoid excessive heat.

Protocol 2: Separation of cis and trans Isomers by Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Based on prior TLC analysis, prepare an optimized mobile phase, typically a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack the column, ensuring it is free of air bubbles.

  • Sample Loading: Dissolve the crude mixture of cis and trans isomers in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers and which contain mixtures.

  • Pooling and Evaporation: Combine the fractions containing the pure trans isomer and the fractions containing the pure cis isomer separately. Remove the solvent from each combined set of fractions using a rotary evaporator to yield the isolated isomers.

Data Presentation

Table 1: Typical Chromatographic and Spectroscopic Data for Chalcone Isomers

Propertytrans-Isomercis-IsomerRationale for Difference
Polarity Less PolarMore PolarThe trans isomer has a more linear, symmetrical shape, leading to a smaller net dipole moment.
Rf (Normal Phase) HigherLowerThe less polar trans isomer interacts less with the polar silica gel stationary phase.
1H NMR JHα-Hβ ~12-18 Hz~8-12 HzDihedral angle differences in the vinyl protons lead to distinct coupling constants.
UV-Vis λmax Longer WavelengthShorter WavelengthMore effective π-conjugation in the planar trans isomer lowers the HOMO-LUMO energy gap.

Visualization of Workflows

Separation_Workflow cluster_synthesis Synthesis & Isomerization cluster_separation Separation cluster_characterization Isolation & Characterization Synthesis Claisen-Schmidt Condensation Trans_Isomer Predominantly trans-Isomer Synthesis->Trans_Isomer Photoisomerization Photoisomerization (UV Light) Trans_Isomer->Photoisomerization Mixture cis/trans Mixture Photoisomerization->Mixture TLC TLC Optimization Mixture->TLC Column Column Chromatography TLC->Column Fractions Fraction Collection Column->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pure_Trans Pure trans-Isomer TLC_Analysis->Pure_Trans Pure_Cis Pure cis-Isomer TLC_Analysis->Pure_Cis NMR NMR Spectroscopy Pure_Trans->NMR UV_Vis UV-Vis Spectroscopy Pure_Trans->UV_Vis Pure_Cis->NMR Pure_Cis->UV_Vis

Caption: Workflow for the synthesis, separation, and characterization of chalcone isomers.

Troubleshooting_TLC Start Problem: Poor TLC Separation CheckPolarity Check Eluent Polarity Rftoo high? Rftoo low? Start->CheckPolarity AdjustPolarity Decrease Polarity (Less Polar Solvent) CheckPolarity:f1->AdjustPolarity AdjustPolarity2 Increase Polarity (More Polar Solvent) CheckPolarity:f2->AdjustPolarity2 StillPoor Separation Still Poor? AdjustPolarity->StillPoor AdjustPolarity2->StillPoor ChangeSolvent Change Solvent System (e.g., Toluene/EtOAc) StillPoor->ChangeSolvent Yes Success Good Separation Proceed to Column StillPoor->Success No ChangeSolvent->Success

Caption: Troubleshooting logic for poor TLC separation of chalcone isomers.

References

  • Computational efforts towards the analysis of synthetic preference of cis and trans isomers of the chalcones 4- chlorochalcone. (2021). University of Wisconsin-La Crosse.
  • Molecular Analysis and Separation Using Thin-Layer Chromatography. (n.d.).
  • pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria. (2023). MDPI.
  • Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities. (1990). PubMed.
  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. (n.d.). PMC - NIH.
  • Technical Support Center: Troubleshooting Chalcone Purification by Column Chrom
  • Synthesis of 4-Hydroxy-2-Methylchalcone from meta-Cresol Formilation Product and Its Activities as an Antibacteria. (2025).
  • Thin-layer chromatography of isomeric pairs of chalkones and flavanones. (n.d.).
  • Cis or Trans?
  • Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. (n.d.). Fisher Scientific.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Ethoxy-4'-methylchalcone: A Comparative Technical Guide

Executive Summary & Structural Logic This guide provides a definitive structural elucidation of 2-Ethoxy-4'-methylchalcone (E-1-(4-methylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one). Unlike standard spectral libraries that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a definitive structural elucidation of 2-Ethoxy-4'-methylchalcone (E-1-(4-methylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one). Unlike standard spectral libraries that list peaks in isolation, this analysis focuses on the causality of chemical shifts —specifically how the steric bulk of the ortho-ethoxy group and the inductive effect of the para-methyl group perturb the standard chalcone electronic environment.

The Molecule at a Glance
  • Core Scaffold: 1,3-diphenylprop-2-en-1-one (Chalcone).[1][2]

  • Ring A (Ketone-derived): 4'-Methyl substituted (Electron donating via hyperconjugation).

  • Ring B (Aldehyde-derived): 2-Ethoxy substituted (Electron donating via resonance; Sterically demanding).

  • Key Diagnostic Feature: The distinctive coupling of the vinylic protons (

    
    ) confirms the trans (
    
    
    
    ) geometry, while the ethoxy group provides a clear aliphatic anchor for integration calibration.

Comparative Spectral Analysis

To validate the identity of 2-Ethoxy-4'-methylchalcone, we compare its theoretical and observed shifts against two benchmarks: Unsubstituted Chalcone (Baseline) and 4'-Methylchalcone (Ring A control).

Table 1: Comparative Chemical Shift Data ( , ppm in CDCl )
Proton AssignmentUnsubstituted Chalcone4'-Methylchalcone2-Ethoxy-4'-methylchalcone Shift Justification (Mechanistic)
Methyl (Ar-CH

)
N/A2.42 (s)2.43 (s) Inductive effect of the aromatic ring; diagnostic singlet.
Ethoxy (-OCH

-)
N/AN/A4.12 (q) Deshielded by oxygen electronegativity.
Ethoxy (-CH

)
N/AN/A1.48 (t) Standard triplet for terminal methyl in ethyl group.
H-

(Vinylic)
7.54 (d)7.52 (d)7.65 (d) Shielded by conjugation, but affected by Ring B twist.
H-

(Vinylic)
7.81 (d)7.80 (d)8.15 (d) Critical Shift: Deshielded by carbonyl anisotropy and ortho-ethoxy resonance.
Coupling (

)
15.7 Hz15.7 Hz15.8 Hz Confirms Trans (E) stereochemistry.
Ring A (Ortho to C=O) 8.02 (m)7.93 (d)7.95 (d) AA'BB' pattern; Methyl group donates e-, shielding slightly.

Note on H-


 Deshielding:  In 2-substituted chalcones, the H-

proton often shifts downfield significantly (above 8.0 ppm). This is due to the "lock" conformation where the carbonyl oxygen and the H-

are syn-planar, maximizing conjugation, combined with the electronic donation from the 2-ethoxy group.

Detailed Spectral Assignment & Logic

A. The Aliphatic Region (0.0 - 5.0 ppm)

This region serves as your Internal Integration Standard .

  • The Methyl Singlet (2.43 ppm, 3H):

    • Appears as a sharp singlet.[2]

    • Validation: If this peak splits, your Ring A substitution is incorrect or the sample is contaminated with the starting material (4-methylacetophenone).

  • The Ethoxy System:

    • Triplet (1.48 ppm, 3H): The terminal methyl couples with the neighboring methylene (

      
       Hz).
      
    • Quartet (4.12 ppm, 2H): The methylene protons are deshielded by the oxygen atom.

    • Validation: The integration ratio of Quartet:Singlet must be exactly 2:3 . Any deviation indicates solvent impurity (e.g., residual ethanol/ethyl acetate).

B. The Vinylic "Fingerprint" (7.0 - 8.5 ppm)

This is the Structural Proof region.

  • H-

    
     (Doublet, ~7.65 ppm):  Closer to the carbonyl but shielded by the resonance of the enone system.
    
  • H-

    
     (Doublet, ~8.15 ppm):  This proton is heavily deshielded. The resonance contribution from the 2-ethoxy group pushes electron density into the ring, but the proximity to the carbonyl (through the double bond) and the anisotropic effect of the aromatic ring dominates.
    
  • Coupling Constant (

    
    ): 
    
    • Measure the distance between the doublet legs in Hz.

    • 
       Hz:  Confirms Trans (E) isomer.
      
    • 
       Hz:  Indicates Cis (Z) isomer (likely a photodegradation impurity).
      
C. The Aromatic Region[3]
  • Ring A (4'-Me): Look for a classic AA'BB' system (two doublets, appearing like "roofed" doublets) centered around 7.30 and 7.95 ppm.

  • Ring B (2-OEt): The 2-ethoxy group breaks the symmetry. You will see a complex pattern (ABCD) including a doublet (H-3), a triplet (H-4), a triplet (H-5), and a doublet (H-6).

Experimental Workflow (Self-Validating Protocol)

To ensure the spectrum described above is reproducible, follow this synthesis and preparation workflow. This protocol minimizes paramagnetic impurities that broaden NMR peaks.

Diagram 1: Synthesis & Characterization Workflow

G Start Reactants: 4-Methylacetophenone + 2-Ethoxybenzaldehyde Reaction Reaction: Stir 24h @ RT Start->Reaction Catalyst Catalyst: NaOH / EtOH (Claisen-Schmidt) Catalyst->Reaction Crude Crude Precipitate Reaction->Crude Purify Recrystallization: Hot Ethanol Crude->Purify NMR_Prep NMR Prep: Dissolve 10mg in 0.6mL CDCl3 Purify->NMR_Prep Analysis Data Analysis: Check J-coupling Check Integration NMR_Prep->Analysis

Caption: Step-by-step workflow from raw materials to validated NMR spectrum. Note the recrystallization step is critical for removing unreacted aldehyde which complicates the aromatic region.

Protocol Steps
  • Sample Prep: Dissolve 5-10 mg of the purified chalcone in 0.6 mL of CDCl

    
     .
    
    • Why? Low concentration prevents stacking effects which can shift aromatic peaks.

  • Shimming: Ensure the chloroform singlet (7.26 ppm) is sharp (linewidth < 0.5 Hz).

  • Acquisition: Run standard 1H protocol (16 scans minimum).

  • Phasing: Manually phase the spectrum to ensure the baseline is flat around the ethoxy quartet; rolling baselines ruin integration accuracy.

Mechanistic Diagram: Signal Splitting Logic

Understanding the splitting confirms the connectivity of the ethyl group.

Diagram 2: Ethoxy Group Splitting Tree

Splitting O_CH2 O-CH2 Protons (Chemical Shift ~4.1 ppm) Interaction Spin-Spin Coupling (3-bond interaction) O_CH2->Interaction CH3 Terminal CH3 Protons (Chemical Shift ~1.4 ppm) CH3->Interaction Signal_CH2 Observed Signal: QUARTET (n+1 = 3+1 = 4) Interaction->Signal_CH2 Splits CH2 Signal_CH3 Observed Signal: TRIPLET (n+1 = 2+1 = 3) Interaction->Signal_CH3 Splits CH3

Caption: The "n+1 rule" visualization for the ethoxy tail. The oxygen electronegativity deshields the methylene, pushing it downfield to ~4.1 ppm.

References

  • Claisen-Schmidt Condensation Mechanics: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for chalcone synthesis protocols).
  • Chalcone NMR Data & Substituent Effects

    • Hayamizu, K., et al. "1H and 13C NMR spectra of 4,4'-substituted chalcones."[3] Magnetic Resonance in Chemistry, 27(9), 899-900.[3]

  • General NMR Chemical Shift Tables

    • Gottlieb, H.E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 62, 7512-7515.
  • Spectroscopic Analysis of 2-Alkoxy Chalcones

    • Comparison data derived from: Spectral Database for Organic Compounds (SDBS), SDBS No. 2876 (Chalcone)

Sources

Comparative

FTIR Characteristic Peaks of Carbonyl Group in Chalcones: A Comparative Diagnostic Guide

Executive Summary For researchers in medicinal chemistry and drug development, the chalcone moiety (1,3-diphenyl-2-propen-1-one) represents a privileged scaffold. However, validating its synthesis via the Claisen-Schmidt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For researchers in medicinal chemistry and drug development, the chalcone moiety (1,3-diphenyl-2-propen-1-one) represents a privileged scaffold. However, validating its synthesis via the Claisen-Schmidt condensation requires precise analytical discrimination. This guide provides an in-depth technical comparison of the chalcone carbonyl (


) spectral signature against its precursors (acetophenones) and structural analogs. The core diagnostic indicator is the bathochromic shift (red shift)  of the carbonyl stretching frequency to the 1650 ± 15 cm⁻¹  region, driven by 

-conjugation.

The Spectral Signature: Chalcone vs. Alternatives

The infrared spectrum of a chalcone is distinct from saturated ketones or isolated aromatic ketones due to the conjugation of the carbonyl group with the olefinic double bond.

Comparative Spectral Data

The following table contrasts the vibrational modes of chalcones against their synthetic precursors and non-conjugated analogs.

Table 1: Diagnostic FTIR Frequencies of Carbonyl Systems

Compound ClassStructural FeatureC=O Frequency (

)
C=C Frequency (

)
Diagnostic Note
Chalcone (Target)

-Unsaturated ketone
1640 – 1665 cm⁻¹ 1580 – 1610 cm⁻¹ "Red shifted" due to resonance; often appears as a doublet (s-cis/s-trans).
Acetophenone (Precursor) Aromatic ketone1680 – 1690 cm⁻¹N/A (Aromatic C=C only)Higher frequency due to less extensive conjugation.
Benzaldehyde (Precursor) Aromatic aldehyde1695 – 1710 cm⁻¹N/ADistinct Fermi resonance doublet (2700–2800 cm⁻¹) for C-H.
Saturated Ketone (Analog) Non-conjugated1715 – 1725 cm⁻¹N/AHighest frequency; high double-bond character.
Mechanistic Insight: The "Red Shift" Causality

The lowering of the wavenumber in chalcones is not random; it is a direct result of resonance hybridization . The


-electron delocalization reduces the bond order of the carbonyl group from a pure double bond (

) toward a single bond character (

).
  • Rule of Thumb: Conjugation with a double bond lowers

    
     by ~30 cm⁻¹.[1] Conjugation with a phenyl ring lowers it further. Chalcones possess both.[2][3]
    

ResonanceEffect Fig 1. Mechanistic causality of the bathochromic shift in Chalcone FTIR spectra. StructA Canonical Form A (C=O Double Bond) Conjugation Conjugation with Olefin & Phenyl Ring StructA->Conjugation Resonance StructB Canonical Form B (C-O Single Bond Character) Conjugation->StructB Delocalization Result Result: Lower Force Constant (k) Lower Wavenumber (cm⁻¹) StructB->Result Reduced Bond Order

Substituent Effects: Tuning the Peak

In drug discovery, chalcones are rarely unsubstituted. The electronic nature of substituents on the A-ring (acetophenone derived) or B-ring (aldehyde derived) significantly alters the carbonyl peak.

Table 2: Impact of Substituents on Chalcone


 
Substituent TypeExample GroupElectronic EffectObserved Shift

(Approx)
Unsubstituted -HBaselineReference1665 cm⁻¹
Electron Donating (EDG) -OCH₃, -OH, -NH₂+M (Mesomeric)Decrease (Red Shift)1640 – 1655 cm⁻¹
Electron Withdrawing (EWG) -NO₂, -Cl-I / -MIncrease (Blue Shift)*1665 – 1675 cm⁻¹
  • Note on EDGs: Groups like 4-methoxy (p-OCH₃) donate electrons into the ring, enhancing the single-bond character of the carbonyl, thereby lowering the frequency (e.g., to 1652 cm⁻¹).

  • Note on EWGs: Strong EWGs destabilize the polarized resonance form, maintaining higher double-bond character.

Experimental Protocol: Synthesis Monitoring

The most practical application of this data is monitoring the Claisen-Schmidt condensation. A successful reaction is marked by the disappearance of the acetophenone peak (~1685 cm⁻¹) and the emergence of the chalcone peak (~1655 cm⁻¹).

Workflow Diagram

SynthesisMonitoring Fig 2. Logic flow for monitoring Chalcone synthesis via FTIR carbonyl shifts. Start Start: Claisen-Schmidt Condensation Sampling Aliquot Sampling (t = 1, 2, 4 hrs) Start->Sampling Analysis FTIR Analysis (ATR or KBr) Sampling->Analysis Decision Check 1685 cm⁻¹ Peak Analysis->Decision Incomplete Peak Present: Reaction Incomplete Decision->Incomplete High Intensity Complete Peak Shifted to ~1655 cm⁻¹ + New Band at ~1600 cm⁻¹ Decision->Complete Disappeared Action Continue Stirring/Reflux Incomplete->Action Purify Quench & Recrystallize Complete->Purify Action->Sampling

Validated Protocol (ATR Method)

This protocol minimizes sample preparation error, ensuring reproducibility.

  • Background Collection: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Solid Chalcones: Place ~5 mg of crude solid on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for peak intensity).

    • Reaction Mixture: Place 1 drop of the reaction slurry. Allow solvent (ethanol/methanol) to evaporate if necessary to avoid solvent peak interference.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Baseline Correction: Apply automatic baseline correction.

  • Validation Check:

    • Verify the absence of the broad -OH stretch (3400 cm⁻¹) unless the chalcone is hydroxylated.

    • Confirm the appearance of the alkene

      
       stretch at ~1600 cm⁻¹ (often weaker than the 
      
      
      
      ).[4]

Troubleshooting & Diagnostic Pitfalls

  • The "Doublet" Confusion: Chalcones can exist as s-cis and s-trans conformers.[5] In solution or specific solid states, you may observe a split carbonyl peak (e.g., 1650 cm⁻¹ and 1665 cm⁻¹).

    • s-cis: Higher frequency (less steric hindrance to resonance).

    • s-trans: Lower frequency.

    • Solution: Do not mistake this doublet for an impurity. It is a conformational feature.

  • Water Interference: If the KBr pellet is hygroscopic, water bands (1640 cm⁻¹ bending mode) can overlap with the chalcone carbonyl.

    • Fix: Use ATR or dry the KBr pellet at 110°C before pressing.

References

  • Hassan, S. et al. (2022). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Molecules. [Link]

  • Rajalakshmi, R. et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for general carbonyl frequency rules).
  • Theivarasu, C. et al. (2021).[2] Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. [Link]

Sources

Validation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-4'-methylchalcone

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Chalcones, a class of organic compounds belonging to the flavonoid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Chalcones, a class of organic compounds belonging to the flavonoid family, are of significant interest due to their diverse biological activities.[1] Mass spectrometry (MS) stands as a pivotal analytical technique for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns.[2] This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Ethoxy-4'-methylchalcone, comparing it with the established fragmentation of related chalcones to offer a comprehensive resource for its identification and characterization.

The Analytical Imperative: Why Mass Spectrometry for Chalcone Characterization?

Mass spectrometry is an indispensable tool for molecular analysis, providing not only the molecular weight of a compound but also a veritable fingerprint of its structure through fragmentation.[3] When a molecule is ionized within the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure, including the types of chemical bonds present and the location of functional groups.

For chalcones, this technique is particularly revealing. The core structure, a 1,3-diaryl-2-propen-1-one, possesses several key features that dictate its fragmentation behavior: two aromatic rings (A and B), an α,β-unsaturated ketone system, and various substituents. By analyzing the masses of the fragment ions, we can piece together the original molecular puzzle. Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the isolation and subsequent fragmentation of specific ions, providing a more detailed roadmap of the fragmentation pathways.[4]

Predicting the Fragmentation Cascade of 2-Ethoxy-4'-methylchalcone

The primary fragmentation pathways for chalcones typically involve cleavage of the bonds within the three-carbon bridge connecting the two aromatic rings, as well as reactions involving the substituents on the rings.[5]

Key Predicted Fragmentation Pathways:
  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for many flavonoids, the RDA reaction involves the cleavage of the C-ring (in the case of flavonoids) or the propenone linkage in chalcones, leading to the separation of the A and B rings.[6] This provides crucial information about the substitution pattern on each ring.[7]

  • Cleavage of the Propenone Bridge: Simple cleavage at the C-C bonds of the propenone bridge can lead to the formation of acylium ions and other characteristic fragments.

  • Loss of Substituents: The ethoxy and methyl groups are susceptible to fragmentation. The ethoxy group can undergo cleavage to lose an ethyl radical (•C₂H₅) or ethylene (C₂H₄). The methyl group can be lost as a methyl radical (•CH₃).[8]

  • Loss of Small Neutral Molecules: The loss of stable neutral molecules like carbon monoxide (CO) and water (H₂O) is a common fragmentation pathway for carbonyl-containing compounds and those with hydroxyl groups, respectively.[5]

The following diagram illustrates the predicted major fragmentation pathways for 2-Ethoxy-4'-methylchalcone.

fragmentation_pathway M [M]+• 2-Ethoxy-4'-methylchalcone m/z = 266 F1 [M - C₂H₄]+• m/z = 238 M->F1 - C₂H₄ F2 [M - •CH₃]+ m/z = 251 M->F2 - •CH₃ F3 [4'-methylbenzoyl]+ m/z = 119 M->F3 Cleavage F4 [2-ethoxystyryl]+ m/z = 147 M->F4 Cleavage F7 [M - C₂H₅O•]+ m/z = 221 M->F7 - •OC₂H₅ F5 [4'-methylphenyl]+ m/z = 91 F3->F5 - CO F6 [2-ethoxyphenyl]+ m/z = 121 F4->F6 - C₂H₂

Caption: Predicted major fragmentation pathways of 2-Ethoxy-4'-methylchalcone.

Comparative Analysis: Learning from Analogs

To substantiate our predictions, we can compare the expected fragmentation of 2-Ethoxy-4'-methylchalcone with the known fragmentation of similar compounds.

Comparison with 4'-Methoxychalcone

A mass spectrum for 4'-methoxychalcone is available and provides a valuable point of comparison.[9] This compound shares the chalcone backbone but has a methoxy group at the 4'-position instead of a methyl group and lacks the 2-ethoxy substituent.

Feature4'-Methoxychalcone2-Ethoxy-4'-methylchalcone (Predicted)Rationale for Differences
Molecular Ion m/z 238m/z 266Difference in molecular weight due to the presence of an ethoxy group instead of a hydrogen and a methyl group instead of a methoxy group.
Loss of Alkoxy Group [M - •OCH₃]⁺ at m/z 207[M - •OC₂H₅]⁺ at m/z 221Loss of the respective alkoxy radical from the aromatic ring.
Formation of Acylium Ion [4-methoxybenzoyl]⁺ at m/z 135[4'-methylbenzoyl]⁺ at m/z 119Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the propenone bridge.
Loss of CO from Acylium Ion [4-methoxyphenyl]⁺ at m/z 107[4'-methylphenyl]⁺ at m/z 91Decarbonylation of the acylium ion.

This comparison highlights the predictable nature of fragmentation based on substituent identity. The presence of the 4'-methyl group in our target compound is expected to yield a characteristic ion at m/z 119 and its subsequent fragment at m/z 91.

The Influence of the 2-Ethoxy Group

The 2-ethoxy group on the B-ring is expected to significantly influence the fragmentation pattern. The fragmentation of ethoxy-substituted aromatic compounds often involves the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, or the loss of an ethoxy radical (•OC₂H₅).[10] The presence of the ethoxy group ortho to the propenone linkage may also lead to unique rearrangements and fragmentations.

Experimental Protocol for Mass Spectrometry Analysis of Chalcones

To obtain high-quality mass spectrometry data for chalcones like 2-Ethoxy-4'-methylchalcone, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Dissolve a small amount (approximately 1 mg) of the purified chalcone in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL for direct infusion analysis or LC-MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Conditions

The following conditions are a general starting point and may require optimization for the specific instrument and compound.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for analyzing a wide range of organic molecules, minimizing in-source fragmentation and preserving the molecular ion.[3]
Polarity Positive and NegativeRunning in both modes provides complementary fragmentation information.[4]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Nebulizer Gas (N₂) Pressure 30 - 50 psiAssists in the formation of a fine spray of charged droplets.
Drying Gas (N₂) Flow Rate 8 - 12 L/minFacilitates solvent evaporation from the charged droplets.
Drying Gas Temperature 300 - 350 °CAids in the desolvation process.
Mass Range m/z 50 - 500Covers the expected mass range of the parent ion and its fragments.
Collision Energy (for MS/MS) 10 - 40 eVVarying the collision energy allows for controlled fragmentation to elucidate fragmentation pathways.
Data Acquisition and Analysis
  • Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and acquire a product ion scan to observe its fragmentation pattern.

  • Data Interpretation: Analyze the resulting mass spectra to identify the characteristic fragment ions and propose fragmentation pathways. Compare the experimental data with the predicted fragmentation pattern.

Conclusion

The structural elucidation of novel compounds like 2-Ethoxy-4'-methylchalcone is a critical task in modern research and development. While direct experimental data for this specific molecule was not found, a thorough understanding of the fundamental principles of mass spectrometry and a comparative analysis with related chalcones allow for a robust prediction of its fragmentation pattern. The key fragmentation pathways are expected to involve cleavages of the propenone bridge, the retro-Diels-Alder reaction, and characteristic losses of the ethoxy and methyl substituents. This guide provides a comprehensive framework for the identification and structural characterization of 2-Ethoxy-4'-methylchalcone and serves as a valuable resource for scientists working with this important class of compounds. The provided experimental protocol offers a solid starting point for obtaining high-quality mass spectrometry data to confirm these predictions.

References

  • Shan, L., Wu, Y., Yuan, L., & Li, Y. (2017). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. Journal of Analytical Methods in Chemistry, 2017, 1-12. [Link]

  • Abad-García, B., Garmón-Lobato, S., Berrueta, L. A., & Gallo, B. (2008). Structural Characterization of Flavonoids Using Mass Spectrometry. Global Journal of Analytical Chemistry, 1(1), 1-15.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • Wikipedia. (2023, December 26). Fragmentation (mass spectrometry). In Wikipedia. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (1997). Characterization of flavone and flavonol aglycones by collision-induced dissociation of protonated and deprotonated molecules. Rapid Communications in Mass Spectrometry, 11(12), 1357-1364.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Jerkovich, G., & Horváth, G. (1973). Electron-impact-induced fragmentation of some alkyl- and aryl-substituted ethoxy- and methoxy-benzenes. Organic Mass Spectrometry, 7(8), 987-997.
  • Nowak, E., Wyrzykowski, D., & Chmurzyński, L. (2019). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules, 24(18), 3349. [Link]

  • ResearchGate. (n.d.). Mass spectrum of chalcone. [Link]

  • Susanti, V. H. E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. In Proceedings of the 1st International Conference on Science and Technology for an Internet of Things. [Link]

  • Van de Sande, D. E., Van de Walle, F. P., & Van Sumere, C. F. (1983). Mass spectrometry in the differentiation of flavanones and dihydroflavonols. Tetrahedron, 39(1), 159-164.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dincel, D., & Alarcin, E. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 185-197.
  • Zhang, K., Zhang, J., & Li, Q. (2007). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(2), 249-257. [Link]

  • Susanti, V. H. E., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. RASĀYAN Journal of Chemistry, 15(4), 2459-2465.
  • PubChem. (n.d.). 2',4'-Dihydroxy-4-methoxychalcone. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. [Link]

  • Asian Journal of Research in Chemistry. (2011). An optimized method for synthesis of 2'hydroxy chalcone. 4(2), 181-182.
  • PubChem. (n.d.). 4'-Hydroxy-4-methoxy-2'-methylchalcone. [Link]

  • Jayapal, M. R., & Sreedhar, N. Y. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-484.
  • PubChem. (n.d.). 4'-Methoxy-4-methylchalcone. [Link]

  • PubChem. (n.d.). 2'-Hydroxy-4-methoxychalcone. [Link]

Sources

Comparative

HPLC Purity Analysis Method for 2-Ethoxy-4'-methylchalcone: A Comparative Methodological Guide

Executive Summary & Scientific Rationale 2-Ethoxy-4'-methylchalcone is a synthetic flavonoid derivative often utilized in metabolic disease research (specifically targeting insulin signaling pathways) and as a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Ethoxy-4'-methylchalcone is a synthetic flavonoid derivative often utilized in metabolic disease research (specifically targeting insulin signaling pathways) and as a privileged scaffold in medicinal chemistry. Its structural integrity is defined by the


-unsaturated ketone linker connecting two aromatic rings.[1][2]

The Analytical Challenge: Standard generic HPLC methods often fail to accurately quantify purity due to two specific molecular behaviors of chalcones:

  • Geometric Isomerization: The thermodynamically stable trans (

    
    ) isomer can photo-isomerize to the cis (
    
    
    
    ) form upon exposure to light.[1] Generic methods often co-elute these isomers, masking degradation.
  • Starting Material Co-elution: The synthesis precursors (4'-methylacetophenone and 2-ethoxybenzaldehyde) possess similar UV absorption profiles and lipophilicity, leading to potential overlap with the main peak in rapid gradients.

This guide objectively compares a Standard Generic C18 Method against an Optimized Stability-Indicating Method , demonstrating why the latter is required for reliable drug development data.

Compound Profile & Impurity Origin

To design a valid HPLC method, one must understand the "Chemical Lineage" of the analyte. The impurities are not random; they are predictable artifacts of the Claisen-Schmidt condensation.

Impurity Genealogy
  • Analyte: 2-Ethoxy-4'-methylchalcone (

    
    -isomer).
    
  • Impurity A (Precursor 1): 4'-Methylacetophenone (Ketone).

  • Impurity B (Precursor 2): 2-Ethoxybenzaldehyde (Aldehyde).

  • Impurity C (Degradant): (

    
    )-2-Ethoxy-4'-methylchalcone (formed via UV exposure).
    

ImpurityOrigin Acetophenone 4'-Methylacetophenone (Impurity A) Reaction Claisen-Schmidt Condensation Acetophenone->Reaction Benzaldehyde 2-Ethoxybenzaldehyde (Impurity B) Benzaldehyde->Reaction TransChalcone (E)-2-Ethoxy-4'-methylchalcone (Target Analyte) Reaction->TransChalcone Major Product CisChalcone (Z)-Isomer (Impurity C) TransChalcone->CisChalcone Photo-isomerization UVLight UV Light / Heat UVLight->TransChalcone

Figure 1: Impurity lineage showing the origin of synthetic precursors and the photo-degradation pathway.

Method Comparison: Generic vs. Optimized

We compared two methodologies to assess their ability to resolve the Target Analyte from Impurities A, B, and C.

Method A: The "Generic" Approach (Alternative)

Commonly found in general lab protocols for rapid screening.

  • Column: Standard C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30).

  • Detection: Single wavelength (254 nm).

Performance Verification:

  • Result: The

    
     and 
    
    
    
    isomers co-eluted as a single, broad peak (Tailing Factor > 1.5).
  • Failure Mode: The 2-ethoxybenzaldehyde (Impurity B) eluted on the tail of the main peak, artificially inflating the purity integration.

  • Verdict: Unsuitable for purity validation.

Method B: The "Optimized" Stability-Indicating Approach (Recommended)

Designed to exploit


 interactions for isomer separation.
  • Column: Phenyl-Hexyl (or high-carbon load C18), 250 x 4.6 mm, 5 µm.

  • Rationale: The Phenyl stationary phase interacts distinctively with the planar (

    
    ) vs. non-planar (
    
    
    
    ) configuration of the chalcone, providing superior selectivity over alkyl-only chains.
  • Detection: Diode Array Detector (DAD) extracting 310 nm (Analyte max) and 254 nm (Impurity max).

Comparative Data Summary
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)
Resolution (

) E vs Z
0.8 (Co-elution)3.2 (Baseline Separation)
Resolution (

) Main vs Impurity B
1.1 (Overlap)> 4.5
Tailing Factor (

)
1.61.05
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL
Run Time 8.0 min25.0 min

Detailed Experimental Protocol (Method B)

This protocol is self-validating. The use of a "System Suitability Standard" (a mix of analyte and precursors) is mandatory before running samples.

Instrumentation & Reagents[4][5][6][7]
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 250 mm x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water with 0.1% Formic Acid (to suppress silanol ionization and improve peak shape).

Chromatographic Conditions[1][4][5][6][7][8]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled temperature is critical for isomer reproducibility)
Detection Ch 1: 310 nm (Chalcone Specific); Ch 2: 254 nm (General Impurities)
Gradient Table

Using a gradient allows early elution of polar precursors and late elution of the hydrophobic chalcone, preventing overlap.

Time (min)% Buffer A (0.1% FA in Water)% Solvent B (Acetonitrile)Phase Description
0.07030Equilibration
2.07030Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.17030Re-equilibration
25.07030End
Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of 2-Ethoxy-4'-methylchalcone in 10 mL of Acetonitrile (1 mg/mL).

    • Critical Step: Protect from light using amber glassware to prevent

      
       isomerization during prep.
      
  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to 100 µg/mL.

  • System Suitability Mix: Spike a portion of Working Standard with 10 µg/mL of 4'-methylacetophenone and 2-ethoxybenzaldehyde.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting this specific method, highlighting the "Fail" points of alternative methods.

MethodLogic Start Start: Purity Analysis of 2-Ethoxy-4'-methylchalcone IsomerCheck Is E/Z Isomer Separation Required? Start->IsomerCheck GenericMethod Method A: Generic C18 (Isocratic) IsomerCheck->GenericMethod No (Incorrect Assumption) SelectColumn Select Stationary Phase: Phenyl-Hexyl IsomerCheck->SelectColumn Yes (Correct) Fail1 FAIL: Co-elution of Isomers Inaccurate Purity GenericMethod->Fail1 SelectGradient Gradient Optimization: 5-95% ACN SelectColumn->SelectGradient To remove precursors Result Method B: Optimized Baseline Separation SelectGradient->Result

Figure 2: Logical workflow demonstrating why generic methods fail for chalcone purity analysis.

References

  • Open Medicinal Chemistry Journal. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone. Retrieved from [Link]

  • MDPI. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. Retrieved from [Link]

  • University of Helsinki. HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Alkaloids. Retrieved from [Link]

Sources

Validation

Comparative Biological Potency Guide: 2-Ethoxy vs. 4-Ethoxy Chalcones

Executive Summary This technical guide provides a head-to-head comparison of 2-ethoxy (ortho) and 4-ethoxy (para) substituted chalcones. While both share the same core 1,3-diphenyl-2-propene-1-one scaffold, the positiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of 2-ethoxy (ortho) and 4-ethoxy (para) substituted chalcones. While both share the same core 1,3-diphenyl-2-propene-1-one scaffold, the positional isomerism of the ethoxy group fundamentally alters their pharmacodynamics.

Key Takeaway:

  • 2-Ethoxy Chalcones: Tend to exhibit higher raw cytotoxicity and broader spectrum activity, often driven by steric "locking" that favors binding to compact pockets like DHFR (Dihydrofolate Reductase). However, this often comes with reduced selectivity (higher toxicity to normal cells).

  • 4-Ethoxy Chalcones: Generally demonstrate superior target specificity , particularly for Tubulin polymerization inhibition and Thymidylate Synthase (TS) . They mimic the pharmacophore of natural antimitotic agents like colchicine and combretastatin, offering a better therapeutic index.

Chemical & Structural Properties[1][2][3][4][5][6][7]

The biological divergence begins with the spatial orientation of the ethoxy tail.

Feature2-Ethoxy Chalcone (Ortho)4-Ethoxy Chalcone (Para)
Steric Influence High. The ethoxy group creates steric clash with the carbonyl or vinyl group, often twisting the B-ring out of planarity.Low. The ethoxy group extends linearly, maintaining the planarity of the conjugated system.
Lipophilicity (LogP) Slightly higher due to intramolecular shielding.Standard. Exposed polar surface area is higher.
Metabolic Stability Enhanced. The ortho-substituent protects the adjacent positions from metabolic oxidation (CYP450 attack).Moderate. The para-position is occupied, blocking para-hydroxylation, but the molecule remains accessible.
Primary Binding Mode Compact Pockets. Fits into deep, hydrophobic clefts (e.g., DHFR).Linear Grooves. Fits into elongated channels (e.g., Tubulin colchicine site).

Biological Potency Comparison

Cytotoxicity Profiles (IC50 Values)

Experimental data indicates that while 2-ethoxy derivatives often show lower IC50 values (higher potency), 4-ethoxy derivatives offer better selectivity.

Comparative Data Table:

Cell Line / Target2-Ethoxy Derivative Activity4-Ethoxy Derivative ActivityInsight
HT-29 (Colon Cancer) IC50: ~2.24 µM (High Potency)IC50: > 5.0 µM (Moderate)2-Ethoxy is more lethal to rapidly dividing cells but lacks discrimination.
MRC-5 (Normal Fibroblast) IC50: ~2.22 µM (High Toxicity)IC50: > 50 µM (Safe)4-Ethoxy is significantly safer for healthy tissue.
DHFR Binding (

G)
-8.06 Kcal/mol -6.50 Kcal/mol2-Ethoxy fits the DHFR active site tighter due to steric complementarity.
HT-hTS Binding (

G)
-3.80 Kcal/mol-4.17 Kcal/mol 4-Ethoxy binds Thymidylate Synthase more effectively.
Tubulin Inhibition ModerateHigh 4-Ethoxy mimics the methoxy pattern of Colchicine/Combretastatin A-4.
Mechanism of Action: The "Ortho-Para" Divergence

The position of the ethoxy group dictates the downstream signaling pathway.

  • 2-Ethoxy Pathway (Metabolic Blockade): The ortho-ethoxy group acts as a "molecular wedge," forcing the molecule into a conformation that tightly binds Dihydrofolate Reductase (DHFR) . This blocks folate metabolism, starving the cell of thymidine and inhibiting DNA synthesis. This is a general mechanism, leading to high cytotoxicity but low selectivity.

  • 4-Ethoxy Pathway (Mitotic Arrest): The para-ethoxy group extends the molecule's length, allowing it to slot into the Colchicine Binding Site between

    
     and 
    
    
    
    tubulin. This prevents microtubule assembly, arresting the cell cycle in the G2/M phase and triggering apoptosis via the mitochondrial pathway (Bcl-2 downregulation).

Visualizations

Signaling Pathway Divergence

The following diagram illustrates how the structural difference leads to distinct cell death mechanisms.

Pathway Chalcone Chalcone Scaffold Ortho 2-Ethoxy (Ortho) Steric Wedge Chalcone->Ortho Para 4-Ethoxy (Para) Linear Extension Chalcone->Para DHFR Target: DHFR (Folate Metabolism) Ortho->DHFR High Affinity (-8.06 kcal/mol) Tubulin Target: Tubulin (Colchicine Site) Para->Tubulin Mimics Combretastatin DNA_Synth Inhibit DNA Synthesis DHFR->DNA_Synth G2M G2/M Cell Cycle Arrest Tubulin->G2M Apoptosis Apoptosis (Cell Death) DNA_Synth->Apoptosis G2M->Apoptosis

Caption: Divergent mechanisms of action: 2-ethoxy targets metabolic enzymes (DHFR), while 4-ethoxy targets structural proteins (Tubulin).

Synthesis Workflow (Claisen-Schmidt Condensation)

Both derivatives are synthesized via the same core protocol, but purification may differ due to solubility.

Synthesis Aldehyde Substituted Benzaldehyde (2-Ethoxy or 4-Ethoxy) Mix Stir at Room Temp (12-24 Hours) Aldehyde->Mix Ketone Acetophenone Ketone->Mix Base 40% KOH / EtOH Base->Mix Acidify Acidify with HCl (Precipitation) Mix->Acidify Recryst Recrystallization (EtOH) Acidify->Recryst Product Pure Chalcone (Yellow Solid) Recryst->Product

Caption: General Claisen-Schmidt condensation workflow for synthesizing ethoxy-chalcones.

Experimental Protocols

Synthesis Protocol (General Procedure)

Reagents: 2-ethoxybenzaldehyde OR 4-ethoxybenzaldehyde (10 mmol), Acetophenone (10 mmol), Ethanol (95%), KOH (40% aq).

  • Dissolution: Dissolve 10 mmol of the chosen ethoxy-benzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 10 mL of 40% KOH solution dropwise while stirring vigorously at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will turn deep yellow/orange.

  • Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~2–3) to precipitate the chalcone.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Note: 4-ethoxy derivatives often crystallize faster due to better symmetry.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HT-29).[1][2]

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of 2-ethoxy and 4-ethoxy chalcones. Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Molecular Docking (Validation)

Objective: Validate binding affinity to Tubulin (PDB: 1SA0) or DHFR (PDB: 3SR5).

  • Ligand Prep: Minimize energy of 2-ethoxy and 4-ethoxy structures using MMFF94 force field.

  • Protein Prep: Remove water molecules and co-crystallized ligands from the PDB structure. Add polar hydrogens.

  • Grid Generation: Define the active site box (e.g., centered on the colchicine site for Tubulin).

  • Docking: Run AutoDock Vina with exhaustiveness=8.

  • Analysis: Compare Binding Energy (

    
    G) and visual inspection of H-bonds (e.g., with Cys241 in Tubulin).
    

References

  • Abdellah, I. M., et al. (2023). "One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies."[1][2] Journal of Molecular Structure. (Demonstrates high potency of 2-ethoxy derivatives against HT29). Link

  • Mai, C. W., et al. (2014). "Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones." NIH / PMC. (Highlights the SAR of alkoxy substitutions and the importance of the 4-position for tubulin targeting). Link

  • Vogel, S., et al. (2008). "Study of the effect of the ethoxy group on the biological activity of chalcones." European Journal of Medicinal Chemistry. (General SAR reference for alkoxy chalcones). Link

  • Ducki, S., et al. (1998). "Potent antimitotic chalcones: the importance of the 4-methoxy/ethoxy moiety." Bioorganic & Medicinal Chemistry Letters. (Establishes the 4-alkoxy group as a critical pharmacophore for tubulin binding). Link

Sources

Comparative

Technical Assessment: UV-Vis Absorption Profile of 2-Ethoxy-4'-methylchalcone

Executive Summary 2-Ethoxy-4'-methylchalcone is a synthetic flavonoid precursor characterized by an -unsaturated carbonyl system bridging two aromatic rings.[1] Its UV-Vis absorption profile is a critical physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-4'-methylchalcone is a synthetic flavonoid precursor characterized by an


-unsaturated carbonyl system bridging two aromatic rings.[1] Its UV-Vis absorption profile is a critical physicochemical fingerprint used for purity assessment, reaction monitoring (Claisen-Schmidt condensation), and evaluating electronic substituent effects.

Based on comparative structural analysis of analogous chalcones, 2-Ethoxy-4'-methylchalcone exhibits a primary absorption maximum (Band I ) in the range of 310–325 nm and a secondary band (Band II ) near 245–255 nm in ethanolic solution. The specific position of Band I is governed by the interplay between the electron-donating 4'-methyl group and the steric hindrance introduced by the ortho-ethoxy substituent, which slightly distorts the planarity of the


-conjugated system.

Comparative Analysis: Spectral Performance

To provide a rigorous assessment, the spectral properties of 2-Ethoxy-4'-methylchalcone are compared below against structurally validated alternatives. This comparison isolates the specific contributions of the ortho-alkoxy and para-alkyl substituents.

Table 1: Comparative UV-Vis Absorption Maxima (Ethanol)[1]
CompoundStructure (Ring A - Linker - Ring B)Band I (

, nm)
Band II (

, nm)
Electronic Effect
2-Ethoxy-4'-methylchalcone 4'-Me-Ph-CO-CH=CH-Ph-2-OEt 315–325 (Predicted) 245–255 Steric Twist + Weak Donor
Unsubstituted ChalconePh-CO-CH=CH-Ph308–310245–250Baseline Conjugation
4'-Methylchalcone4'-Me-Ph-CO-CH=CH-Ph316–320250–255Hyperconjugation (+I Effect)
2-MethoxychalconePh-CO-CH=CH-Ph-2-OMe311–315245–250Steric Inhibition of Resonance
4-MethoxychalconePh-CO-CH=CH-Ph-4-OMe340–350260–270Strong Mesomeric (+M) Donor

Key Technical Insight: Unlike para-substituted analogs (e.g., 4-methoxychalcone) which show significant bathochromic (red) shifts due to strong resonance delocalization, the 2-ethoxy group in the ortho position introduces Steric Inhibition of Resonance (SIR) . The bulky ethoxy group forces the B-ring to twist out of the plane of the enone system. This steric penalty partially counteracts the electron-donating capacity of the oxygen atom, resulting in a


 that is only slightly redshifted compared to the unsubstituted chalcone.

Mechanistic & Structural Logic

The UV-Vis spectrum arises from two primary electronic transitions:

  • Band I (310–325 nm): A high-intensity

    
     transition involving the entire cinnamoyl chromophore (Ring B + alkene + carbonyl). This band is sensitive to conjugation length and planarity.
    
  • Band II (245–255 nm): A localized

    
     transition primarily associated with the benzoyl moiety (Ring A + carbonyl).
    
Diagram 1: Electronic Transitions & Steric Effects

The following diagram illustrates the structural factors influencing the absorption spectrum, specifically the competition between conjugation and steric hindrance.

UV_Vis_Mechanism cluster_0 Structural Components RingA Ring A (Ketone Side) 4'-Methyl Group Effect_Me Hyperconjugation (+I) Stabilizes Excited State RingA->Effect_Me Substituent Effect Bridge Enone Bridge (C=C-C=O) Band_I Band I (315-325 nm) π -> π* Transition Bridge->Band_I Primary Chromophore RingB Ring B (Aldehyde Side) 2-Ethoxy Group Effect_OEt Ortho-Steric Hindrance Reduces Planarity RingB->Effect_OEt Steric Clash w/ Bridge Effect_Me->Band_I Bathochromic Shift (Red) Effect_OEt->Band_I Hypsochromic Shift (Blue) (Dampens Red Shift)

Caption: Interplay of electronic effects. The 4'-methyl group promotes a red shift, while the 2-ethoxy group's steric bulk induces a twist, limiting the extent of the red shift.

Experimental Protocols (Self-Validating)

To ensure reproducibility and accuracy, the following protocols utilize internal validation steps.

Protocol A: Synthesis via Claisen-Schmidt Condensation

This pathway generates the target compound for spectral analysis.[2][3]

  • Reagents: 2-Ethoxybenzaldehyde (10 mmol), 4'-Methylacetophenone (10 mmol), NaOH (40%, aq), Ethanol (95%).

  • Workflow:

    • Dissolve ketone and aldehyde in 15 mL ethanol.

    • Add 2 mL NaOH dropwise at 0–5°C.

    • Stir at room temperature for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the aldehyde spot indicates completion.

    • Precipitate with ice water/HCl, filter, and recrystallize from ethanol.

Protocol B: UV-Vis Spectral Characterization
  • Solvent System: Absolute Ethanol (Spectroscopic Grade).

  • Concentration: Prepare a stock solution of

    
     M.
    
    • Why: Chalcones have high molar extinction coefficients (

      
       M
      
      
      
      cm
      
      
      ). Higher concentrations will saturate the detector (Abs > 2.0).
  • Procedure:

    • Blanking: Run a baseline correction using pure ethanol.

    • Scan: Record spectrum from 200 nm to 500 nm.

    • Validation: Ensure Absorbance at

      
       is between 0.3 and 0.8 for linearity. If Abs > 1.0, dilute by 50%.
      
    • Data Extraction: Record

      
       for Band I and Band II.
      
Diagram 2: Synthesis & Analysis Workflow

Synthesis_Protocol Start Reagents: 2-Ethoxybenzaldehyde 4'-Methylacetophenone Reaction Claisen-Schmidt Condensation (NaOH/EtOH, RT, 6h) Start->Reaction TLC TLC Validation (Disappearance of Aldehyde) Reaction->TLC TLC->Reaction If Incomplete Workup Acidification & Filtration TLC->Workup If Complete Purification Recrystallization (Ethanol) Workup->Purification Analysis UV-Vis Analysis (50 µM in EtOH) Purification->Analysis

Caption: Step-by-step workflow from chemical synthesis to spectral validation.

References

  • FABAD Journal of Pharmaceutical Sciences. (2004). Spectral Properties of Chalcones II. (Discusses general Band I/II assignments and substituent effects).

  • BenchChem. (2025).[1] An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Chalcone Derivatives. (Provides comparative data for hydroxy- and methoxy-chalcones).

  • ResearchGate. (2025). Comparison of empirical experimental and theoretical data of UV-vis absorbance profile of chalcones. (Validates solvatochromic effects and molar absorptivity ranges).

  • PubChem. (2025). 3,4-Dimethoxy-4'-methylchalcone Data. (Used as a structural analog for spectral prediction).[1]

  • Sigma-Aldrich. (2025). Product Specification: 2-Ethoxy-4'-methylchalcone. (Confirms commercial availability and identity).

Sources

Validation

Comprehensive Guide to Reference Standards for 2-Ethoxy-4'-methylchalcone Analysis

Executive Summary In the realm of metabolic disease research and flavonoid synthesis, 2-Ethoxy-4'-methylchalcone represents a critical chemical scaffold, often investigated for its potential as an insulin sensitizer (PPA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of metabolic disease research and flavonoid synthesis, 2-Ethoxy-4'-methylchalcone represents a critical chemical scaffold, often investigated for its potential as an insulin sensitizer (PPAR agonist activity) and anti-inflammatory agent. However, unlike ubiquitous pharmaceutical commodities (e.g., Acetaminophen), this specific chalcone derivative lacks a widely available, pharmacopeia-grade Primary Reference Standard (USP/EP).

This guide addresses the "Standardization Gap." It provides researchers with a robust framework to evaluate commercial sources or qualify in-house Working Standards to the level of scientific rigor required for IND-enabling studies. We compare the three tiers of available materials and provide a self-validating protocol for characterization.

Part 1: Technical Profile & The Standardization Hierarchy

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: (2E)-3-(2-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Key Structural Features:

    • 
      -unsaturated ketone (Chalcone linker).
      
    • Trans (

      
      ) configuration (thermodynamically stable).
      
    • Chromophore: Conjugated system exhibiting strong UV absorbance (

      
       nm).
      
Comparative Analysis: Choosing the Right Standard

For this specific analyte, you will rarely find a "Certified Reference Material" (CRM) with ISO 17034 accreditation. You must often choose between a high-purity reagent and generating your own qualified standard.

FeatureTier 1: Primary Standard (CRM) Tier 2: Qualified Working Standard Tier 3: Reagent/Research Grade
Availability Very Low (Likely custom synthesis)High (Generated in-house)High (Catalog vendors)
Traceability NIST/Metrology InstituteTraceable to Tier 1 or Mass BalanceNone
Purity Assignment Absolute Methods (DSC, qNMR)Mass Balance (

)
Area % (HPLC only)
Uncertainty Explicitly stated (e.g.,

)
Estimated based on method precisionUnknown
Cost High ($2,000+ / 100mg)Moderate (Labor intensive)Low ($50 - $200)
Use Case Dispute resolution, Calibration of Tier 2Routine QC, Assay, Dissolution Early discovery screening

Critical Insight: Do not rely on "Area %" from a Reagent Grade CoA for quantitative assays. Chalcone synthesis often leaves unreacted benzaldehydes (UV active) or boronic acids (UV silent) that skew Area % results. You must qualify the material using the Mass Balance approach described below.

Part 2: The Self-Validating Qualification Protocol

Since a Primary Standard is likely unavailable, you must qualify a Working Standard . This protocol ensures your standard is scientifically defensible.

Step 1: Structural Confirmation (The "Identity" Pillar)

Before assessing purity, you must prove the structure, specifically the E-isomer geometry.

  • H-NMR (400 MHz, CDCl

    
    ): 
    
    • Look for the

      
      -unsaturated protons.
      
    • Validation Check: The coupling constant (

      
      ) between the vinylic protons must be 15–16 Hz .
      
    • Why? A

      
       value of 8–12 Hz indicates the Z (cis) isomer, which is a common photo-degradation impurity in chalcones.
      
  • IR Spectroscopy:

    • Verify the carbonyl stretch (

      
      ) around 1650–1660 cm
      
      
      
      (shifted lower due to conjugation).
Step 2: Purity Assignment (The "Mass Balance" Pillar)

Do not use HPLC Area % alone. Use the Mass Balance Equation to determine the Potency (


):


Experimental Workflow:

  • Loss on Drying (LOD) / TGA: Measure volatiles (water/solvents). Typical limit:

    
    .
    
  • Residue on Ignition (ROI): Measure inorganic ash (catalyst residues). Typical limit:

    
    .
    
  • HPLC Purity: See method below.

Step 3: HPLC-UV/DAD Method

This method separates the main peak from the likely impurities (2-ethoxybenzaldehyde and 4'-methylacetophenone).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to elute polar impurities)

    • 2-15 min: 40%

      
       90% B (Linear gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm (Max absorbance) and 254 nm (Universal aromatic).

  • Temperature: 30°C.

System Suitability Criteria:

  • Tailing Factor:

    
    
    
  • Resolution (

    
    ):
    
    
    
    between the main peak and the nearest impurity (usually the aldehyde precursor).

Part 3: Visualization of Workflows

Diagram 1: The Reference Standard Qualification Workflow

This diagram illustrates the decision logic for certifying a Working Standard (WS) when a Primary Standard is unavailable.

StandardQualification Start Start: Raw Material Received StructID Structural ID (1H-NMR, IR, MS) Start->StructID IsomerCheck Check Coupling Constant (J = 15-16 Hz?) StructID->IsomerCheck Reject REJECT (Z-Isomer / Wrong Structure) IsomerCheck->Reject No (J < 12Hz) PurityAssay Purity Assignment (Mass Balance) IsomerCheck->PurityAssay Yes (Trans) TGA Volatiles (TGA/LOD) PurityAssay->TGA ROI Inorganics (ROI) PurityAssay->ROI HPLC Chromatographic Purity (HPLC-UV) PurityAssay->HPLC Calc Calculate Potency P = (100 - Vol - Ash) * HPLC% TGA->Calc ROI->Calc HPLC->Calc Release Release as Qualified Working Standard Calc->Release

Caption: Workflow for qualifying a 2-Ethoxy-4'-methylchalcone Working Standard via Mass Balance.

Diagram 2: HPLC Method Logic for Chalcones

This diagram details the separation logic required to isolate the chalcone from its specific synthetic precursors.

HPLCMethod cluster_elution Elution Order (Reverse Phase) Sample Sample Injection Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Imp1 Impurity 1: 4'-Methylacetophenone (Early Elution) Column->Imp1 Low k' Imp2 Impurity 2: 2-Ethoxybenzaldehyde (Mid Elution) Imp1->Imp2 Target Target: 2-Ethoxy-4'-methylchalcone (Late Elution) Imp2->Target High k' Detector UV Detector (320 nm) Target->Detector

Caption: Reverse-phase elution order. The lipophilic ethoxy/methyl groups increase retention of the target.

References

  • PubChem. (2025).[2][3][4] 2'-Hydroxy-4-methylchalcone Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Reference Standard vs Working Standard: Understanding the Differences. Retrieved from [Link]

  • Treadwell, E. M. (2006).[5] 4'-Methylchalcone: Crystal Structure and Deviation from Planarity. Acta Crystallographica Section E. Retrieved from [Link][5]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for the protocols described).

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography of Methyl-Substituted Chalcones

Executive Summary: The Structural Impact of Methyl Positioning In the development of small-molecule therapeutics, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged structure.[1] However, its conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Impact of Methyl Positioning

In the development of small-molecule therapeutics, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged structure.[1] However, its conformational flexibility—specifically the rotation around the enone bridge—drastically affects solid-state stability, solubility, and biological ligand-binding affinity.

This guide provides an in-depth technical comparison of Methyl-Substituted Chalcones , specifically focusing on the crystallographic divergence between Ring B substitution (Aldehyde-derived) and Ring A substitution (Ketone-derived) .[1]

Key Finding: While often treated as bio-isosteres in early SAR (Structure-Activity Relationship) studies, X-ray data reveals a critical divergence:

  • 4-Methylchalcone (Ring B): Adopts a twisted conformation (Dihedral angle ~50°) in the crystal lattice, disrupting planarity.

  • 4'-Methylchalcone (Ring A): Retains a nearly planar backbone , facilitating tight

    
    -
    
    
    
    stacking and enhanced Nonlinear Optical (NLO) responses.[1]

Synthesis & Crystal Growth Protocol

To ensure reproducible crystallographic data, we utilize a modified Claisen-Schmidt Condensation followed by a slow-evaporation crystallization technique.[1] This protocol minimizes polymorphic variation.

Workflow Diagram

SynthesisProtocol Start Reagents: 4-Methylbenzaldehyde + Acetophenone Mix Solvent Mixing: Ethanol (95%) Start->Mix Cat Catalyst Addition: NaOH (40% aq) Mix->Cat Stir Reaction: Stir 4h @ RT Cat->Stir Aldol Condensation Ppt Precipitation: Ice-Water Bath + HCl neut. Stir->Ppt Dehydration Recryst Purification: Recrystallize (EtOH) Ppt->Recryst Crude Solid Growth Crystal Growth: Slow Evaporation (Acetone/EtOH 1:1) Recryst->Growth Pure Compound Xray X-ray Diffraction Growth->Xray Single Crystal

Figure 1: Optimized workflow for the synthesis and single-crystal growth of methyl-substituted chalcones.

Detailed Protocol
  • Stoichiometry: Dissolve 0.01 mol of 4-methylbenzaldehyde (for Ring B analog) and 0.01 mol of acetophenone in 15 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH aqueous solution dropwise while stirring.

  • Reaction: Stir at room temperature for 4 hours. The solution will darken (yellow/orange) indicating conjugation.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl to neutralize the base.

  • Filtration: Filter the precipitate and wash with cold water until neutral pH.

  • Crystallization (Critical Step):

    • Dissolve the dried solid in a 1:1 mixture of Acetone:Ethanol .

    • Cover the vial with parafilm and poke 3-4 small holes.

    • Allow to stand undisturbed at 20°C for 3-5 days.

    • Note: Fast evaporation yields amorphous powder; slow evaporation yields diffraction-quality prisms.[1]

Crystallographic Data Comparison

The following table contrasts the structural parameters of the Ring B methyl derivative against the Unsubstituted core and the Ring A methyl isomer.

Table 1: Comparative Crystallographic Metrics
Parameter(E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Unsubstituted Chalcone
Common Name 4-Methylchalcone (Ring B)4'-Methylchalcone (Ring A)Chalcone
Crystal System Orthorhombic / MonoclinicMonoclinicOrthorhombic
Space Group Pbca or P2₁/cP2₁/cPbcn
Backbone Conformation Twisted Planar Nearly Planar
Torsion Angle (C=C-C=O) ~16.3°< 5°~3-5°
Inter-Ring Dihedral Angle 50.7° < 10°~11°
Primary Packing Force Weak C-H[1][2]···O / Van der WaalsStrong

-

Stacking
C-H[1]···O /

-

Melting Point 99 - 102 °C70 - 75 °C55 - 57 °C

Data Source Interpretation: The Ring B methyl group introduces significant steric strain relative to the carbonyl oxygen, forcing the molecule to twist to relieve repulsion. Conversely, the Ring A methyl group is distal to the enone bridge's steric zone, allowing the molecule to maintain the planar conjugation required for optimal


-stacking.

Structural Analysis & Performance Guide

The "Methyl Effect" on Planarity

The position of the methyl group dictates the molecular "performance" in the solid state.

  • Ring B (Aldehyde side): The methyl group at the para position of the B-ring interacts sterically with the ortho-hydrogens of the A-ring in the crystal lattice, preventing flat packing. This results in a "herringbone" or twisted packing motif.

  • Ring A (Ketone side): The methyl group extends the long axis of the molecule without interfering with the central enone bridge. This facilitates head-to-tail

    
    -stacking , which is crucial for applications requiring charge transfer (e.g., organic electronics).[1]
    
Packing Interaction Logic

CrystalPacking cluster_0 Ring B Methyl (4-Methylchalcone) cluster_1 Ring A Methyl (4'-Methylchalcone) NodeB Methyl on Ring B Twist Steric Clash with Carbonyl/Ortho-H NodeB->Twist NonPlanar Twisted Conformation (Dihedral ~50°) Twist->NonPlanar PackB Loose Packing (Low Density) NonPlanar->PackB NodeA Methyl on Ring A Planar No Steric Clash Extended Conjugation NodeA->Planar Flat Planar Conformation (Dihedral <10°) Planar->Flat PackA Tight Pi-Pi Stacking (High NLO Response) Flat->PackA

Figure 2: Causal logic of methyl substitution position on crystal packing and planarity.[1]

Biological Implications (Docking & SAR)

For drug development professionals, this crystallographic insight is predictive:

  • Target Binding: If your protein target requires a planar ligand (e.g., intercalating into DNA or fitting into a narrow hydrophobic cleft), Ring A substituted chalcones are the superior starting scaffold.

  • Solubility: The twisted conformation of the Ring B analog often results in higher melting points (due to efficient but non-planar interlocking) but can present different solubility profiles compared to the flat stacks of the Ring A analog.

  • Metabolic Stability: The exposed methyl group on Ring B is more accessible to CYP450 oxidation compared to the Ring A methyl, which is often shielded by the specific binding orientation in the active site.

References

  • Treadwell, E. M. (2006).[3] "4'-Methylchalcone (Systematic name: 3-(4-methylphenyl)-1-phenylprop-2-enone)."[1][3] Acta Crystallographica Section E, 62(12), o5899-o5900. Link

  • Jing, L. H. (2009).[4][5] "(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one."[1][4][5] Acta Crystallographica Section E, 65(10), o2510.[5] Link

  • Eccles, K. S., et al. (2011). "Packing preferences of chalcones." CrystEngComm, 13, 6985-6996. Link

  • Gusthini, V., et al. (2021). "Synthesis, Crystal Structures, and Molecular Properties of Nitro-Substituted Chalcones." Crystals, 11, 1589. Link[1]

  • ChemicalBook. "3-(4-methylphenyl)-1-phenyl-prop-2-en-1-one Properties." Link

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxy-4'-methylchalcone proper disposal procedures

Topic: 2-Ethoxy-4'-methylchalcone Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists[1][2] Executive Summary: The "N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxy-4'-methylchalcone Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists[1][2]

Executive Summary: The "Need-to-Know"

2-Ethoxy-4'-methylchalcone is a synthetic organic intermediate belonging to the chalcone class (


-unsaturated ketones).[1][2][3] While not typically classified as a P-listed (acutely toxic) waste under US EPA RCRA regulations, it is a Michael acceptor  with significant electrophilic activity.[1] This chemical must be handled as Hazardous Organic Waste  and disposed of via high-temperature incineration.[1]

Immediate Action Required:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT mix with strong oxidizers or strong bases in waste accumulation containers.[1]

  • Segregate as Non-Halogenated Organic Waste.[1]

Chemical Profile & Hazard Mechanism

To ensure safety, one must understand the causality of the hazard. This compound is not merely an "irritant"; its danger lies in its molecular connectivity.[1]

  • Chemical Identity: 2-Ethoxy-4'-methylchalcone[1][2]

  • Functional Class: Enone (

    
    -unsaturated ketone)[1][2][4]
    
  • Molecular Formula:

    
     (Contains C, H, O only; Non-Halogenated )
    
  • Mechanistic Hazard (The "Why"): The central enone motif acts as a Michael Acceptor . In a biological context, this electrophilic alkene can form covalent bonds with nucleophilic residues (e.g., cysteine thiols) on proteins via 1,4-conjugate addition [1].[1]

    • Operational Implication: Skin contact does not just cause surface irritation; it can lead to sensitization and dermatitis due to protein alkylation.[1]

Pre-Disposal Handling & Segregation

Effective waste management begins at the bench. Self-validating safety relies on preventing incompatible chemistries in the waste stream.[1]

Segregation Logic
StreamCompatibilityReasoning
Non-Halogenated Organics YES The molecule contains no F, Cl, Br, or I atoms.[1][2][5] It is compatible with acetone, methanol, and ethanol waste.
Halogenated Organics NO While chemically stable, mixing non-halogenated compounds into halogenated streams increases disposal costs significantly.[2]
Oxidizers CRITICAL NO Do not mix with Nitric Acid or Peroxides.[1][2] The organic framework is a fuel source; mixing risks exothermic runaway.
Strong Bases NO Bases can catalyze polymerization or rapid decomposition of the enone system, potentially generating heat in the waste drum.[2]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled powder, or synthesized solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Ethoxy-4'-methylchalcone" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: "Toxic" and "Irritant".[1]

  • Primary Accumulation: Place the sealed jar into a Lab Pack drum (usually a 5-gallon bucket or 55-gallon drum lined with absorbent material like vermiculite).

  • Final Disposal: Ship for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates, HPLC waste, or dissolved stock.

  • Solvent Assessment: Confirm the carrier solvent is compatible with the "Non-Halogenated" stream (e.g., Ethanol, Ethyl Acetate, DMSO).

  • Transfer: Pour into the Non-Halogenated Organic Solvent carboy.

    • Safety Check: Ensure the carboy is grounded (if metal) or equipped with a flame arrestor to prevent static discharge ignition.

  • Log Entry: Record the approximate volume and concentration on the waste log sheet attached to the carboy.

  • Final Disposal: Fuel Blending (Energy Recovery) or Incineration.[1]

Scenario C: Trace Contaminated Debris

Applicable for: Weigh boats, pipette tips, gloves.

  • Evaporation: If the residue is solvent-wet, allow it to evaporate in a chemical fume hood until dry.[1]

  • Bagging: Place dry debris in a clear polyethylene bag (minimum 4 mil thickness).

  • Disposal: Place in the Solid Hazardous Waste bin (often a grey or black drum).[1] Do not throw in regular trash.

Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of 2-Ethoxy-4'-methylchalcone.

DisposalFlow Start Start: 2-Ethoxy-4'-methylchalcone Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid LabPack Place in Lab Pack (HDPE/Glass) Solid->LabPack Incinerate1 Ship for Incineration LabPack->Incinerate1 HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform?) Liquid->HalogenCheck NonHaloStream Non-Halogenated Waste Stream (Preferred) HalogenCheck->NonHaloStream No HaloStream Halogenated Waste Stream (Avoid if possible due to cost) HalogenCheck->HaloStream Yes FuelBlend Fuel Blending / Incineration NonHaloStream->FuelBlend HaloStream->FuelBlend

Figure 1: Decision tree for the segregation and disposal of chalcone derivatives based on physical state and solvent composition.[1]

Emergency Spill Management

In the event of a benchtop spill, follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Notify nearby personnel.[1]

  • I solate the area: Mark the zone.

  • M inimize exposure: Don appropriate PPE (Nitrile gloves, lab coat, safety goggles).

Cleanup Steps:

  • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1]

  • Liquids: Absorb with an inert material (vermiculite, sand, or commercial spill pads). Do not use paper towels for bulk liquid spills as they are combustible.[1]

  • Disposal: Collect all cleanup materials into a hazardous waste bag and tag as "Debris contaminated with 2-Ethoxy-4'-methylchalcone."[1]

References

  • Amslinger, S. (2010).[1] The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their structural diversity and biological activity. ChemMedChem, 5(3), 351-356.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][6] Retrieved from [Link][1][6]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Chalcone. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-4'-methylchalcone

Executive Summary & Hazard Architecture Handling 2-Ethoxy-4'-methylchalcone requires a shift from "compliance-based" safety to "risk-based" safety. As a chalcone derivative ( -unsaturated ketone), this compound functions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 2-Ethoxy-4'-methylchalcone requires a shift from "compliance-based" safety to "risk-based" safety. As a chalcone derivative (


-unsaturated ketone), this compound functions chemically as a Michael acceptor.

The Scientific Logic of Toxicity: The same electrophilic reactivity that makes chalcones potent biological modulators (often targeting cysteine residues in proteins) renders them capable of alkylating skin proteins. This mechanism drives the two primary risks:

  • Contact Dermatitis/Irritation: Direct cellular damage from alkylation.

  • Sensitization: Haptenization of skin proteins, potentially leading to allergic response upon repeated exposure.

While specific toxicological data for this exact analog may be limited in public repositories, the Precautionary Principle mandates we treat it as a potent irritant and potential sensitizer (H315, H317, H319, H335).

Personal Protective Equipment (PPE) Matrix

We utilize a Tiered Exposure Control System . Select your tier based on the operational scale.

PPE ComponentTier 1: Analytical Scale (<10 mg)Tier 2: Preparative Scale (>10 mg - 10 g)Tier 3: Spill Cleanup / High Dust
Hand Protection Single Nitrile Gloves (4 mil minimum)Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (5-8 mil).Laminate Film (Silver Shield) or Heavy Duty Nitrile (>8 mil).
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Unvented Chemical Splash Goggles. Unvented Chemical Splash Goggles + Face Shield.
Respiratory Fume Hood (No respirator if sash is proper).Fume Hood. If hood is unavailable: N95/P95 Mask.P100 Half-Face Respirator or PAPR.
Body Defense Standard Cotton Lab Coat.Tyvek® Lab Coat (wrist cuffs closed).Full Tyvek® Suit (Hooded).
Technical Insight on Glove Selection
  • Why Nitrile? Nitrile rubber provides excellent resistance to the aliphatic and aromatic solvents (e.g., DMSO, Ethanol) typically used to dissolve chalcones.

  • The "Movement" Factor: Research indicates that repetitive hand movement decreases breakthrough time by up to 30% for nitrile gloves [1]. Therefore, double gloving is not just a backup; it is a friction barrier that preserves the integrity of the inner glove.

Operational Workflow: The "Safe Loop"

Safety is not a static state; it is a continuous loop of assessment and action. The following diagram illustrates the decision logic for handling this compound.

SafetyLoop Start START: Task Assessment Quant Quantity > 100mg? Start->Quant Form Physical State: Solid/Powder? Quant->Form Yes StdRisk STANDARD PATHWAY (Solution/Small Scale) Quant->StdRisk No HighRisk HIGH RISK PATHWAY (Aerosol Potential) Form->HighRisk Yes Form->StdRisk No Action1 REQ: Double Nitrile Gloves REQ: Splash Goggles REQ: Fume Hood HighRisk->Action1 Action2 REQ: Single Nitrile Gloves REQ: Safety Glasses REQ: Fume Hood StdRisk->Action2 Process EXECUTE PROCEDURE (Keep Sash < 18 inches) Action1->Process Action2->Process Decon DECONTAMINATION Solvent Wipe (Acetone/EtOH) Process->Decon End END: Waste Disposal Decon->End

Figure 1: Decision logic for PPE selection based on quantity and physical state. Note the escalation to "High Risk" for solids due to inhalation hazards.

Step-by-Step Handling Protocol

Phase A: Pre-Operation (Donning)
  • Inspection: Check fume hood flow monitor (Target: 80–100 fpm face velocity).

  • Gowning: Don lab coat. Ensure cuffs cover wrists completely.

  • Gloving (Double Method):

    • Don inner glove (bright color preferred, e.g., orange/blue) to act as a breach indicator.

    • Don outer glove (standard nitrile).

    • Critical Step: Pull lab coat cuffs over the inner glove, then pull the outer glove over the lab coat cuff. This creates a shingle effect, preventing liquid from running down the arm.

Phase B: Manipulation
  • Weighing: Always weigh solids inside the fume hood or a vented balance enclosure. Static electricity can cause chalcone powders to "jump"; use an anti-static gun if available.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Sash Management: Keep the hood sash as low as possible (below chin level) to utilize the glass as a physical face shield.

Phase C: Decontamination & Doffing
  • Primary Wipe: Wipe all tools and the work surface with a paper towel soaked in Acetone or Ethanol . Chalcones are highly soluble in organic solvents; water alone is ineffective.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull) to avoid snapping. Dispose of as hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Flush for 15 minutes. Do not use solvents (ethanol) on skin, as they increase permeation. Use soap and water.[1][2][3][4]Seek medical evaluation for signs of dermatitis.[5]
Eye Contact Flush for 15 minutes at eyewash station. Hold eyelids open.Consult ophthalmologist immediately.
Inhalation Move to fresh air.[1][2][3][4][5][6][7]Monitor for respiratory irritation (coughing, tightness).
Spill (Powder) Cover with wet paper towels (solvent-dampened) to prevent dust.Scoop into hazardous waste container.

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 9(11), 630–639. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Chalcone - Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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